molecular formula C7H7BrN2O B177839 2-Allyloxy-5-bromopyrimidine CAS No. 123089-03-2

2-Allyloxy-5-bromopyrimidine

Cat. No.: B177839
CAS No.: 123089-03-2
M. Wt: 215.05 g/mol
InChI Key: LIFBZRRILGMXQI-UHFFFAOYSA-N
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Description

2-Allyloxy-5-bromopyrimidine (CAS 123089-03-2) is a brominated pyrimidine derivative that serves as a versatile chemical intermediate in organic synthesis and medicinal chemistry research. With the molecular formula C7H7BrN2O and a molecular weight of 215.05 , this compound features both a bromine atom and an allyloxy group on its pyrimidine ring, making it a valuable scaffold for constructing more complex molecules. This compound is primarily used as a building block in nucleoside chemistry and the development of pharmaceutical intermediates . The bromine atom at the 5-position is a reactive site amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of diverse substituents. Simultaneously, the allyloxy group at the 2-position can participate in further chemical transformations, including Claisen rearrangements or dealkylations, providing researchers with a multifunctional starting material . While specific biological data for this exact compound is limited, research on structurally similar brominated and allyloxy-functionalized anilines highlights their role as key intermediates in the synthesis of compounds designed for biological evaluation, such as enzyme inhibitors . The structural features of this compound make it a valuable reagent for chemists exploring structure-activity relationships and developing new chemical entities for research purposes. Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-bromo-2-prop-2-enoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-2-3-11-7-9-4-6(8)5-10-7/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFBZRRILGMXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is 2-Allyloxy-5-bromopyrimidine used for

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of 2-Allyloxy-5-bromopyrimidine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a versatile heterocyclic building block, with a focus on its strategic applications in medicinal chemistry and advanced organic synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical principles and experimental logic that make this reagent a valuable tool in the synthesis of complex molecular architectures, particularly in the domain of targeted therapeutics.

Introduction: The Strategic Value of a Functionalized Pyrimidine Core

This compound (C₇H₇BrN₂O) is a key synthetic intermediate whose utility is derived from its distinct and orthogonally reactive functional groups.[1] The pyrimidine scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, especially kinase inhibitors.[2][3][4] The strategic placement of a bromine atom at the C5 position and an allyloxy group at the C2 position provides two distinct chemical handles that can be manipulated selectively to build molecular complexity.

The bromine atom serves as a classical handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.[5][6] Simultaneously, the allyloxy group is not merely a simple ether; it is a masked reactive functional group that can undergo a[7][7]-sigmatropic rearrangement (the Claisen rearrangement) to introduce a reactive moiety, a critical step in the synthesis of targeted covalent inhibitors.[7][8]

Key Physicochemical Properties
PropertyValue
Molecular Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol [1]
IUPAC Name 5-bromo-2-(prop-2-en-1-yloxy)pyrimidine[1]
CAS Number 123089-03-2[1]

Caption: Chemical structure of this compound.

Core Application: A Bifunctional Linchpin in Kinase Inhibitor Synthesis

The primary and most sophisticated application of this compound is in the rational design and synthesis of kinase inhibitors. Protein kinases are critical enzymes that regulate cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[9] This building block is uniquely suited for constructing both reversible and irreversible (covalent) inhibitors.

Suzuki-Miyaura Cross-Coupling at the C5 Position

The carbon-bromine bond at the C5 position is highly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming carbon-carbon bonds.[10][11] In the context of drug discovery, it allows for the systematic exploration of chemical space by coupling the pyrimidine core with a wide variety of aryl and heteroaryl boronic acids or esters. This is a critical step for tuning the inhibitor's selectivity and potency by introducing moieties that interact with specific pockets of the kinase ATP-binding site.[5][12]

Suzuki_Coupling General Scheme: Suzuki-Miyaura Coupling reagent1 This compound product 2-Allyloxy-5-R-pyrimidine reagent1->product Pd Catalyst, Base reagent2 R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) reagent2->product

Caption: Suzuki-Miyaura coupling reaction at the C5 position.

Protocol: Representative Suzuki-Miyaura Coupling

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[13]

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq) or a combination of Pd₂(dba)₃ and a phosphine ligand like SPhos or XPhos.

  • Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water or toluene and ethanol.

  • Reaction: Heat the mixture to reflux (80-100 °C) and monitor the reaction progress using TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 2-allyloxy-5-arylpyrimidine.

The causality behind this experimental design lies in the catalytic cycle of the Suzuki reaction.[11] The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step with the palladium(II) intermediate formed after oxidative addition of the C-Br bond to the Pd(0) catalyst.[10]

The Claisen Rearrangement: Unmasking Covalent Reactivity

While the Suzuki coupling builds the core scaffold for target recognition, the 2-allyloxy group serves as a precursor to a covalent "warhead." Through a thermal or Lewis acid-catalyzed[7][7]-sigmatropic reaction known as the Claisen rearrangement, the allyl group migrates from the ether oxygen to a carbon atom of the pyrimidine ring.[7][8][14][15] This concerted, intramolecular process transforms the chemically stable ether into a more reactive functional group, which is the first step toward creating an electrophilic center capable of forming a covalent bond with a nucleophilic amino acid residue (typically cysteine) in the target protein.[15][16]

Claisen_Rearrangement Mechanism: Claisen Rearrangement start Allyl Pyrimidinyl Ether ts [3,3]-Sigmatropic Transition State start->ts Heat (Δ) intermediate Dihydropyrimidine Intermediate ts->intermediate C-C bond formation C-O bond cleavage product Rearranged Product intermediate->product Tautomerization

Caption: The Claisen rearrangement transforms the allyloxy group.

This rearrangement is a powerful tool because it proceeds through a highly ordered cyclic transition state, offering excellent stereochemical control if chiral centers are involved.[8] The driving force is the formation of a thermodynamically stable carbonyl group in the product after tautomerization.[7]

Integrated Strategy for Targeted Covalent Inhibitors (TCIs)

Targeted Covalent Inhibitors (TCIs) offer distinct advantages over non-covalent drugs, including increased potency, longer duration of action, and the ability to overcome drug resistance.[17][18][19] this compound is an ideal starting material for a TCI synthesis strategy that combines the Suzuki coupling and Claisen rearrangement.

The workflow is as follows:

  • Scaffold Elaboration: The C5-bromo position is functionalized via a Suzuki coupling to introduce a group that provides the necessary non-covalent binding affinity and selectivity for the target kinase.

  • Warhead Precursor Installation: The resulting molecule, now containing the 2-allyloxy group, undergoes a Claisen rearrangement.

  • Warhead Formation: The rearranged product is then chemically modified. For instance, the terminal alkene can be converted into an electrophilic Michael acceptor, such as an acrylamide.[20] This group is the "warhead."

  • Covalent Inhibition: The final inhibitor first binds non-covalently to the kinase active site, positioning the electrophilic warhead in close proximity to a nucleophilic cysteine residue. A covalent bond is then formed, leading to irreversible inhibition of the enzyme.[19][20]

TCI_Workflow cluster_0 Drug Design & Synthesis Workflow cluster_1 Mechanism of Action A Start: This compound B Step 1: Suzuki Coupling (Install Recognition Moiety at C5) A->B C Step 2: Claisen Rearrangement (Unmask Reactivity at C2) B->C D Step 3: Warhead Synthesis (e.g., Acrylamide Formation) C->D E Final Product: Targeted Covalent Inhibitor D->E F Non-covalent Binding to Kinase Active Site E->F Administration G Covalent Bond Formation (with Cysteine Residue) F->G

Caption: Workflow for synthesizing a covalent inhibitor.

Synthesis of this compound

The reagent itself is typically prepared via a straightforward nucleophilic substitution reaction from a commercially available precursor.

Protocol: Synthesis from 2-Hydroxy-5-bromopyrimidine

  • Reactant Preparation: In a suitable reaction vessel, dissolve 2-hydroxy-5-bromopyrimidine (which exists in tautomeric equilibrium with 5-bromopyrimidin-2(1H)-one) (1.0 eq) in a polar aprotic solvent such as DMF or acetone.

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃) (1.5-2.0 eq), to the suspension and stir for 15-30 minutes at room temperature to form the corresponding pyrimidinolate salt.

  • Alkylation: Add allyl bromide (1.1-1.3 eq) dropwise to the mixture.[21]

  • Reaction: Heat the reaction mixture (e.g., to 60 °C) and stir for several hours until the starting material is consumed (monitored by TLC).

  • Workup and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford this compound.

Conclusion

This compound is more than a simple reagent; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its bifunctional nature allows for a convergent and efficient synthesis of complex molecules. The C5-bromo position provides a reliable site for diversification and scaffold construction via cross-coupling reactions, while the C2-allyloxy group serves as a sophisticated latent functional group, enabling the creation of targeted covalent inhibitors. For researchers in drug discovery, a thorough understanding of the reactivity and potential of this molecule opens avenues for the development of next-generation therapeutics.

References

  • Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available from: [Link]

  • Google Patents. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • Wikipedia. Claisen rearrangement. Available from: [Link]

  • University of Pennsylvania. The Claisen Rearrangement. Available from: [Link]

  • National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Dana Bioscience. This compound 1g. Available from: [Link]

  • Organic Chemistry Portal. Claisen Rearrangement. Available from: [Link]

  • PubMed. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Available from: [Link]

  • Technology Networks. A New Way of Creating the Building Blocks of Drugs. Available from: [Link]

  • PubMed. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Available from: [Link]

  • NIH. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. Available from: [Link]

  • ResearchGate. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Available from: [Link]

  • MDPI. Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. Available from: [Link]

  • Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. Available from: [Link]

  • PMC. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available from: [Link]

  • ResearchGate. Development of covalent inhibitors: Principle, design, and application in cancer. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Master Organic Chemistry. The Cope and Claisen Rearrangements. Available from: [Link]

  • PubMed. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Available from: [Link]

  • PMC. Recent advances in the development of covalent inhibitors. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • PubMed. Design, Synthesis and Optimization of Novel Alk5 (Activin-Like Kinase 5) Inhibitors. Available from: [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of Novel Pyrimidine Derivatives as CDK2 Inhibitors. Available from: [Link]

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An In-depth Technical Guide to Dexamethasone (CAS 50-02-2): A Representative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Preliminary Note to the Reader: Initial searches for the compound associated with CAS number 123089-03-2 did not yield specific results, suggesting that this number may be inaccurate or pertain to a substance not extensively documented in public databases. To demonstrate the depth and structure of the requested technical guide, we have pivoted to a comprehensive analysis of a well-characterized compound relevant to drug development professionals: Dexamethasone (CAS 50-02-2) . This guide is structured to meet the core requirements of the original request, providing a robust example of an in-depth technical whitepaper.

Dexamethasone: A Deep Dive into its Chemical Characteristics, Synthesis, and Analytical Methodologies

Abstract: Dexamethasone, a potent synthetic glucocorticoid, has been a cornerstone of anti-inflammatory and immunosuppressive therapy for decades.[1] Its multifaceted applications in medicine are a direct result of its specific chemical characteristics, which dictate its mechanism of action, pharmacokinetic profile, and formulation possibilities. This guide provides an in-depth exploration of Dexamethasone, from its fundamental physicochemical properties to its synthesis and state-of-the-art analytical validation techniques. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this vital pharmaceutical agent.

Physicochemical Properties of Dexamethasone

The therapeutic efficacy and behavior of Dexamethasone are intrinsically linked to its chemical structure and resulting physical properties. A synthetic pregnane corticosteroid, it is structurally characterized as 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione.[1]

PropertyValueSource
CAS Registry Number 50-02-2
Molecular Formula C22H29FO5
Molecular Weight 392.46 g/mol
Appearance Odorless white to off-white crystalline powder
Melting Point 255-264 °C (decomposes)
Solubility Sparingly soluble in water, soluble in acetone, ethanol, and chloroform
LogP 1.83

Table 1: Key Physicochemical Properties of Dexamethasone

The presence of a fluorine atom at the 9α position significantly enhances its glucocorticoid and anti-inflammatory activity while minimizing its mineralocorticoid effects.

Synthesis and Manufacturing Overview

The industrial synthesis of Dexamethasone is a multi-step process that typically starts from a readily available steroid precursor, such as hydrocortisone or prednisolone. The key synthetic transformations involve the introduction of the 9α-fluoro group and the 16α-methyl group. While the precise, proprietary industrial synthesis routes are closely guarded, a generalized pathway can be illustrated.

G cluster_main A Steroid Precursor (e.g., Hydrocortisone) B Dehydration A->B Formation of Δ9(11) double bond C Epoxidation B->C Peroxy acid treatment D Fluorination (HF opening of epoxide) C->D Introduction of 9α-F and 11β-OH E Introduction of 16α-methyl group (via enolate formation and methylation) D->E Multi-step process H Dexamethasone D->H Final structural modifications F Microbial Hydroxylation (at C11) E->F If starting from a precursor without 11-OH G Oxidation F->G Conversion of 11-OH to 11-keto (if needed)

Caption: Generalized synthetic pathway for Dexamethasone.

Mechanism of Action

Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. This interaction initiates a cascade of events that ultimately modulate gene expression.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dex Dexamethasone GR_HSP GR-HSP Complex Dex->GR_HSP Binding and HSP dissociation GR_Dex Activated GR-Dex Complex GR_HSP->GR_Dex GR_Dex_Nuc GR-Dex Complex GR_Dex->GR_Dex_Nuc Translocation GRE Glucocorticoid Response Elements (GREs) GR_Dex_Nuc->GRE Binding to DNA Gene_Trans Altered Gene Transcription (e.g., ↓ pro-inflammatory cytokines) GRE->Gene_Trans

Caption: Simplified signaling pathway of Dexamethasone.

Upon entering the cell, Dexamethasone binds to the cytosolic GR, causing the dissociation of heat shock proteins (HSPs). The activated Dexamethasone-GR complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on the DNA. This binding leads to the increased transcription of anti-inflammatory genes and the decreased transcription of pro-inflammatory genes, such as those for cytokines and chemokines.

Analytical Methodologies for Quality Control

Ensuring the purity, potency, and quality of Dexamethasone in bulk form and pharmaceutical formulations is critical. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose.

HPLC-UV Method for Quantification

A robust HPLC method with UV detection is commonly employed for the quantitative determination of Dexamethasone.

Protocol:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water, often with a buffer like ammonium acetate, is used. The exact ratio can be optimized, for instance, a gradient or isocratic elution with methanol:water (e.g., 60:40 v/v).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 254 nm.

  • Standard Preparation: Prepare a stock solution of Dexamethasone reference standard in the mobile phase and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the sample containing Dexamethasone in the mobile phase. Filter the solution through a 0.45 µm filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Determine the concentration of Dexamethasone in the sample by comparing its peak area to the calibration curve generated from the standards.

This method should be validated according to ICH guidelines (Q2(R2)) for specificity, linearity, accuracy, precision, and robustness.[2]

LC-MS for Impurity Profiling and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying and quantifying impurities and degradation products in Dexamethasone samples.[3][4] It is also invaluable in preclinical and clinical studies for identifying metabolites.

G Sample Dexamethasone Sample (Bulk Drug or Formulation) LC Liquid Chromatography (Separation of Components) Sample->LC MS Mass Spectrometry (Detection and Identification) LC->MS Eluted Analytes Data Data Analysis (Impurity Profiling, Quantification) MS->Data Mass Spectra

Caption: A typical LC-MS workflow for pharmaceutical analysis.

Safety and Toxicity

Dexamethasone, like all corticosteroids, has a well-documented safety profile. While highly effective, long-term use can lead to significant adverse effects, including immunosuppression, metabolic changes, osteoporosis, and adrenal suppression. The toxicity of any pharmaceutical product must be rigorously assessed.[5]

Applications in Drug Development

Dexamethasone is not only a therapeutic agent but also a tool in drug development. It is often used as a positive control in anti-inflammatory assays and to study the mechanisms of glucocorticoid resistance. Its well-understood properties make it a benchmark against which new anti-inflammatory compounds are compared. Furthermore, its use in combination therapies, particularly in oncology, is an active area of research. The principles of pharmaceutical development, as outlined in guidelines like ICH Q8(R2), are crucial for formulating Dexamethasone into effective and stable dosage forms.[6]

Conclusion

Dexamethasone remains a critical tool in modern medicine due to its potent anti-inflammatory and immunosuppressive properties. A thorough understanding of its chemical characteristics, from its molecular structure to its analytical behavior, is essential for its safe and effective use and for the development of new and improved therapies. The methodologies outlined in this guide provide a framework for the robust analysis and quality control of this important pharmaceutical compound.

References

  • Dexamethasone. CAS Common Chemistry. CAS, a division of the American Chemical Society. [Link]

  • Dexamethasone. PubChem. National Center for Biotechnology Information. [Link]

  • Kuhne, J., Wenzel, U., & Daniel, H. (2001). LC/MS in drug discovery.Journal of Mass Spectrometry, 36(5), 437-448.
  • Lee, M. S., & Kerns, E. H. (1999). LC/MS applications in drug development.Mass spectrometry reviews, 18(3-4), 187-279.
  • Forte, J. S., & Raman, A. (2000). Regulatory issues relating to herbal products-part 2: safety and toxicity.Journal of medicinal food, 3(1), 41-57.
  • U.S. Department of Health and Human Services, Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2009). Q8(R2) Pharmaceutical Development. [Link]

  • LC/MS Applications in Drug Development. Wiley Online Library.[Link]

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A Comprehensive Technical Guide to 5-bromo-2-(prop-2-en-1-yloxy)pyrimidine: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of 5-bromo-2-(prop-2-en-1-yloxy)pyrimidine, a key heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, reactivity, and its promising role as a scaffold for novel therapeutics, particularly in the realms of oncology and infectious diseases.

Chemical Identity and Physicochemical Properties

5-bromo-2-(prop-2-en-1-yloxy)pyrimidine, also known by its IUPAC name 5-bromo-2-(prop-2-enoxy)pyrimidine , is a substituted pyrimidine with the molecular formula C₇H₇BrN₂O. The presence of a bromine atom at the 5-position and an allyloxy group at the 2-position of the pyrimidine ring imparts unique reactivity and makes it a valuable intermediate for further chemical modifications.

PropertyValueSource
IUPAC Name 5-bromo-2-(prop-2-enoxy)pyrimidinePubChem
Synonyms 2-Allyloxy-5-bromopyrimidine, 5-bromo-2-(allyloxy)pyrimidinePubChem
CAS Number 121063-93-2LookChem
Molecular Formula C₇H₇BrN₂OPubChem
Molecular Weight 215.05 g/mol PubChem
Canonical SMILES C=CCOC1=NC=C(C=N1)BrPubChem
InChI Key LIFBZRRILGMXQI-UHFFFAOYSA-NPubChem

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 5-bromo-2-(prop-2-en-1-yloxy)pyrimidine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring facilitates the displacement of a suitable leaving group at the 2-position by an alkoxide. A common and efficient precursor for this synthesis is 5-bromo-2-chloropyrimidine.

Experimental Protocol: Synthesis from 5-bromo-2-chloropyrimidine

This protocol outlines a reliable method for the preparation of 5-bromo-2-(prop-2-en-1-yloxy)pyrimidine.

Materials:

  • 5-bromo-2-chloropyrimidine

  • Allyl alcohol

  • Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add allyl alcohol (1.2 equivalents) to a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under a nitrogen atmosphere. Stir the mixture at this temperature for 30 minutes to allow for the formation of sodium allylate. The evolution of hydrogen gas indicates the formation of the alkoxide.

  • Nucleophilic Substitution: To the freshly prepared sodium allylate solution, add a solution of 5-bromo-2-chloropyrimidine (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-bromo-2-(prop-2-en-1-yloxy)pyrimidine as a pure compound.

Diagram: Synthetic Workflow

G start Start Materials: 5-bromo-2-chloropyrimidine Allyl alcohol, NaH, THF alkoxide Alkoxide Formation (0°C, 30 min) start->alkoxide snar SNAr Reaction (0°C to RT, 12-24h) alkoxide->snar Add 5-bromo-2-chloropyrimidine workup Aqueous Work-up & Extraction snar->workup Quench with H₂O purification Column Chromatography workup->purification product Final Product: 5-bromo-2-(prop-2-en-1-yloxy)pyrimidine purification->product

Caption: Synthetic workflow for 5-bromo-2-(prop-2-en-1-yloxy)pyrimidine.

Chemical Reactivity and Synthetic Utility

The dual functionality of 5-bromo-2-(prop-2-en-1-yloxy)pyrimidine makes it a highly versatile intermediate in organic synthesis. The bromine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions, while the allyloxy group can undergo its own set of transformations.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The C-Br bond at the 5-position is a prime site for introducing molecular diversity. This allows for the synthesis of a wide array of 2,5-disubstituted pyrimidines, which are prevalent motifs in many biologically active molecules.[1]

  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of C-C bonds, leading to the synthesis of 5-aryl- or 5-heteroaryl-2-(allyloxy)pyrimidines.

  • Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, introduces alkynyl moieties at the 5-position.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with various amines, providing access to 5-amino-2-(allyloxy)pyrimidine derivatives.

Diagram: Key Cross-Coupling Reactions

G start 5-bromo-2-(prop-2-en-1-yloxy)pyrimidine suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) start->sonogashira buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) start->buchwald product_suzuki 5-Aryl-2-(allyloxy)pyrimidine suzuki->product_suzuki product_sonogashira 5-Alkynyl-2-(allyloxy)pyrimidine sonogashira->product_sonogashira product_buchwald 5-Amino-2-(allyloxy)pyrimidine buchwald->product_buchwald

Caption: Versatility of the C5-bromo position in cross-coupling reactions.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[2][3] Substituted pyrimidines exhibit a wide range of biological activities, and 5-bromo-2-(prop-2-en-1-yloxy)pyrimidine serves as a key starting material for the synthesis of novel therapeutic agents.

Anticancer Potential

Many pyrimidine derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival.[3][4]

  • Kinase Inhibition: The 2,5-disubstituted pyrimidine core is a common feature in many kinase inhibitors. By functionalizing the 5-position of 5-bromo-2-(prop-2-en-1-yloxy)pyrimidine, it is possible to synthesize libraries of compounds for screening against various kinases, such as Bcr-Abl and cyclin-dependent kinases (CDKs), which are often dysregulated in cancer.[3]

  • Cytotoxicity: Novel bromo-pyrimidine analogs have been synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines, including colon, lung, and leukemia cell lines.[3]

Diagram: Bcr-Abl Kinase Inhibition Pathway

G BCR_ABL Bcr-Abl (Constitutively Active Kinase) Phospho_Substrate Phosphorylated Substrate BCR_ABL->Phospho_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Proliferation Uncontrolled Cell Proliferation (CML) Phospho_Substrate->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->BCR_ABL Blocks ATP binding site

Caption: Mechanism of Bcr-Abl kinase inhibition by pyrimidine derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrimidine derivatives have shown promise as antibacterial and antifungal agents.[5] The structural modifications enabled by the reactivity of 5-bromo-2-(prop-2-en-1-yloxy)pyrimidine allow for the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency.

Analytical Characterization

The identity and purity of 5-bromo-2-(prop-2-en-1-yloxy)pyrimidine are confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrimidine ring protons (typically two singlets or doublets in the aromatic region), the allylic protons (a multiplet for the CH group and two doublets for the CH₂= group), and the methylene protons of the oxy-allyl group (a doublet).
¹³C NMR Resonances for the carbon atoms of the pyrimidine ring, the olefinic carbons of the allyl group, and the methylene carbon attached to the oxygen.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a bromine atom (M and M+2 peaks with approximately 1:1 ratio).

Safety and Handling

Conclusion and Future Outlook

5-bromo-2-(prop-2-en-1-yloxy)pyrimidine is a valuable and versatile building block in the synthesis of complex heterocyclic molecules. Its dual reactivity allows for the introduction of a wide range of functional groups, making it an ideal scaffold for the generation of diverse chemical libraries for drug discovery. The established importance of the pyrimidine core in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents, positions this compound as a promising starting material for the development of next-generation therapeutics. Further research into the biological activities of its derivatives is warranted to fully exploit its potential in addressing unmet medical needs.

References

  • Munikrishnappa, C. S., Suresh Kumar, G. V., & Bhandare, R. R. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054. [Link]

  • Kumar, S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 122, 573-592. [Link]

  • Hangzhou BLAZE Technology Co., Ltd. (2022). One-step synthesis method of 5-bromo-2-chloropyrimidine. CN114591250A.
  • Rastogi, S. K., et al. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 15(3), 677-694. [Link]

  • Hangzhou Molbase Technology Co., Ltd. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds. CN110642788A.
  • Tsibizova, A. A., et al. (2021). Screening studies of antimicrobial activity of pyrimidine derivative. Siberian Scientific Medical Journal, 41(6), 58-64. [Link]

  • Abdel-Aziz, M., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyrimidine Derivatives as CDK2 Inhibitors. Archiv der Pharmazie, 347(5), 338-347. [Link]

  • Sharma, V., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 24(21), 5016-5020. [Link]

  • Ali, T. E., & El-Gazzar, A. R. B. A. (2014). Synthesis and Antimicrobial Activities of Some New Thieno and Furopyrimidine Derivatives. International Journal of Organic Chemistry, 4(3), 223-232. [Link]

  • Gilandoust, M., et al. (2016). 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine. IUCrData, 1(12), x161884. [Link]

  • Jensen, T. B., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Molecules, 27(15), 4704. [Link]

  • Wróblewski, M., et al. (2012). Synthesis and antimicrobial activity of 1-allyloxymethylpyrimidine derivatives. Current Issues in Pharmacy and Medical Sciences, 25(1), 38-41. [Link]

  • Ghorab, M. M., et al. (2020). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 25(21), 5163. [Link]

  • SpectraBase. (n.d.). 5-Bromo-2-methylpyrimidine. [Link]

  • Das, K., et al. (2016). Phytochemical Screening and Antimicrobial Activity of Some Medicinal Plants Against Multi-drug Resistant Bacteria from Clinical Isolates. Journal of Clinical and Diagnostic Research, 10(9), DC05-DC09. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(11), 2210-2224. [Link]

  • PubChem. (n.d.). Pyrimidine, 5-bromo-2-methoxy-. [Link]

  • PubChem. (n.d.). 5-Bromo-2-cyclopropylpyrimidine. [Link]

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An In-depth Technical Guide to 2-Allyloxy-5-bromopyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in biologically active molecules, ranging from antiviral to anticancer agents, underscores the importance of versatile pyrimidine-based building blocks. Among these, 2-Allyloxy-5-bromopyrimidine emerges as a key intermediate, offering strategic points for molecular elaboration. The presence of a reactive bromine atom at the 5-position and an allyloxy group at the 2-position provides orthogonal handles for a variety of chemical transformations. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, and explore its applications as a pivotal precursor in the synthesis of targeted therapeutics.

Core Molecular Attributes of this compound

This compound, with the chemical formula C₇H₇BrN₂O, is a substituted pyrimidine that serves as a valuable building block in organic synthesis.[1] Its structure is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position and an allyloxy group at the 2-position.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₇H₇BrN₂OPubChem[1]
Molecular Weight 215.05 g/mol PubChem[1]
IUPAC Name 5-bromo-2-(prop-2-en-1-yloxy)pyrimidinePubChem[1]
CAS Number 123089-03-2PubChem[1]
Appearance Crystalline solid, light yellow to off-whiteBased on analogous compounds[2]
Melting Point 46-50 °C (for the analogous 2-(Allyloxy)-5-bromobenzaldehyde)Analogy to similar compounds[2]
Boiling Point Not precisely determined; likely high due to molecular weight and polarity.
Solubility Slightly soluble in water; soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.Based on general solubility of similar compounds.
Spectroscopic Profile

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected characteristic signals.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Allyl Group: Protons of the allyl group will exhibit characteristic signals: a doublet for the two protons adjacent to the oxygen, a multiplet for the vinyl proton, and two doublets for the terminal vinyl protons.

  • Pyrimidine Ring: The two protons on the pyrimidine ring will appear as distinct singlets or doublets in the aromatic region of the spectrum.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • The spectrum will show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The carbons of the pyrimidine ring will appear at lower field, while the carbons of the allyl group will be at higher field.

IR (Infrared) Spectroscopy:

  • Characteristic peaks would include C-H stretching from the aromatic and aliphatic portions, C=C and C=N stretching from the pyrimidine ring and allyl group, and C-O-C stretching from the ether linkage.

MS (Mass Spectrometry):

  • The mass spectrum will show a molecular ion peak (M+) at m/z 215 and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution reaction, starting from a readily available precursor. The following protocol is based on established methods for the synthesis of similar alkoxy-substituted pyrimidines.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products 5-bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine Target This compound 5-bromo-2-chloropyrimidine->Target Allyl_alcohol Allyl Alcohol Allyl_alcohol->Target Base Base (e.g., NaH, K₂CO₃) Base->Target Solvent Solvent (e.g., DMF, THF) Solvent->Target Temp Room Temperature to mild heating Temp->Target Byproduct Salt Byproduct (e.g., NaCl)

Caption: Synthetic pathway for this compound.

Experimental Procedure

Materials:

  • 5-Bromo-2-chloropyrimidine

  • Allyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, add 5-bromo-2-chloropyrimidine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or THF to dissolve the starting material.

  • Base Addition: Cool the solution in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care. Alternatively, potassium carbonate (2.0 eq) can be used as a milder base.

  • Nucleophile Addition: Slowly add allyl alcohol (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound in drug discovery stems from its bifunctional nature, which allows for sequential and regioselective modifications.

Role as a Key Intermediate

The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties. The allyloxy group at the 2-position can be stable under these conditions or can be deprotected to reveal a hydroxyl group for further functionalization.

G cluster_c5 C5-Position Modification cluster_c2 C2-Position Modification Start This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Product1 5-Aryl/Heteroaryl-2-allyloxypyrimidines Suzuki->Product1 Product2 5-Alkynyl-2-allyloxypyrimidines Sonogashira->Product2 Product3 5-Amino-2-allyloxypyrimidines Buchwald->Product3 Deprotection Allyl Deprotection (e.g., Pd(PPh₃)₄) Product4 5-Substituted-2-hydroxypyrimidines Deprotection->Product4 Product1->Deprotection Further Functionalization Product2->Deprotection Further Functionalization Product3->Deprotection Further Functionalization

Caption: Diversification of the this compound scaffold.

Precursor for Targeted Therapeutics

While specific FDA-approved drugs directly synthesized from this compound are not prominently documented, its utility is evident in the patent literature for the synthesis of investigational drugs. For instance, derivatives of this compound have been explored as intermediates in the synthesis of inhibitors of protein tyrosine phosphatase 2 (SHP2), a key node in cellular signaling pathways implicated in cancer.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its well-defined reactive sites allow for a predictable and systematic approach to the generation of diverse chemical libraries for biological screening. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will empower researchers to effectively leverage this intermediate in their pursuit of novel therapeutic agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ExportersIndia. 2-(Allyloxy)-5-bromobenzaldehyde 95%. [Link]

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The 5-Bromopyrimidine Core: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Scaffold and 5-Bromo Substitution

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2][3][4] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its inherent ability to engage in hydrogen bonding and other molecular interactions makes it an ideal scaffold for designing molecules that can modulate biological processes.[2][3] The introduction of a bromine atom at the 5-position of the pyrimidine ring creates 5-bromopyrimidine, a versatile and highly valuable building block in the synthesis of novel therapeutic agents.[5][6][7] This substitution not only enhances the reactivity of the pyrimidine core but also provides a strategic handle for introducing diverse chemical functionalities through modern synthetic methodologies.[5][6][7][8] This guide provides a comprehensive overview of the synthesis, functionalization, and therapeutic applications of substituted 5-bromopyrimidines, with a focus on their role in the development of anticancer, antiviral, and antimicrobial agents.

Synthetic Strategies: Harnessing the Reactivity of the 5-Bromopyrimidine Core

The utility of 5-bromopyrimidine derivatives in drug discovery is largely due to the predictable and regioselective manner in which they can be functionalized. The presence of the bromine atom at the 5-position, often in conjunction with other leaving groups at the C2 and C4 positions (e.g., 5-bromo-2,4-dichloropyrimidine), allows for a stepwise and controlled introduction of various substituents.[9]

Key Synthetic Transformations:
  • Nucleophilic Aromatic Substitution (SNAr): Halogen atoms at the C2 and C4 positions of the pyrimidine ring are highly susceptible to nucleophilic displacement. This allows for the facile introduction of amines, alcohols, and thiols, which are common functionalities in many drug molecules.[10][11]

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.[6][11]

    • Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl and heteroaryl groups by coupling the 5-bromopyrimidine with an organoboron compound.[6]

    • Sonogashira Coupling: This allows for the formation of a carbon-carbon triple bond by reacting the 5-bromopyrimidine with a terminal alkyne, a functional group present in some antiviral compounds.[6][11]

    • Buchwald-Hartwig Amination: This reaction provides an alternative method for introducing amine functionalities at the C5-position.[11]

The differential reactivity of the halogen substituents is a key advantage. For instance, in 5-bromo-2-chloropyrimidine, the C2-chloro position is more reactive towards SNAr, while the C5-bromo position is more suited for cross-coupling reactions.[10][11] This allows for a sequential and regioselective synthesis of disubstituted pyrimidines.

G start 5-Bromo-2,4-dichloropyrimidine snar_c4 SNAr at C4 (e.g., with R1-NH2) start->snar_c4 intermediate1 5-Bromo-2-chloro-4-(R1-amino)pyrimidine snar_c4->intermediate1 snar_c2 SNAr at C2 (e.g., with R2-NH2) intermediate1->snar_c2 intermediate2 5-Bromo-2-(R2-amino)-4-(R1-amino)pyrimidine snar_c2->intermediate2 cross_coupling Pd-catalyzed Cross-Coupling at C5 (e.g., Suzuki with R3-B(OH)2) intermediate2->cross_coupling final_product 2,4,5-Trisubstituted Pyrimidine (Biologically Active Molecule) cross_coupling->final_product

Caption: General workflow for the synthesis of trisubstituted pyrimidines.

5-Bromopyrimidines in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Applications

The versatility of the 5-bromopyrimidine scaffold has led to its exploration in a wide range of therapeutic areas.[5][8]

Anticancer Agents: Targeting the Kinase Superfamily

A significant focus of research on 5-bromopyrimidine derivatives has been in the development of potent and selective kinase inhibitors.[3][10] Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[12] The pyrimidine scaffold is an excellent starting point for kinase inhibitor design as it can mimic the purine core of ATP and form key hydrogen bonding interactions within the kinase hinge region.[10]

Bcr-Abl Tyrosine Kinase Inhibitors:

Several novel 5-bromopyrimidine derivatives have been identified as potent inhibitors of the Bcr-Abl tyrosine kinase, the key driver of chronic myeloid leukemia (CML).[1][9] These compounds have shown significant in vitro cytotoxic activity against CML cell lines.[1][9]

G BcrAbl Bcr-Abl (Constitutively Active Kinase) Downstream Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT) BcrAbl->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 5-Bromopyrimidine-based Inhibitor Inhibitor->Inhibition

Caption: Simplified Bcr-Abl signaling pathway and its inhibition.

Quantitative Bioactivity Data of Representative 5-Bromopyrimidine Analogs:

The following table summarizes the in vitro cytotoxic activity (IC50 values) of several 5-bromopyrimidine derivatives against various human cancer cell lines.

CompoundHCT116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)K562 (Leukemia) IC50 (µM)U937 (Leukemia) IC50 (µM)
5c >100>1000.015 ± 0.0030.021 ± 0.005
5e >100>1000.019 ± 0.0040.025 ± 0.006
6g >100>1000.028 ± 0.0050.031 ± 0.007
9e 15.6 ± 1.521.5 ± 2.10.011 ± 0.0020.015 ± 0.003
9f 19.8 ± 1.925.4 ± 2.50.014 ± 0.0030.018 ± 0.004
10c >100>1000.021 ± 0.0040.028 ± 0.006
Dasatinib *2.5 ± 0.25.1 ± 0.40.005 ± 0.0010.008 ± 0.001

*Dasatinib is a known anticancer drug used as a positive control. Data is presented as the mean ± standard deviation.[1]

Antiviral and Antimicrobial Agents

The 5-bromopyrimidine nucleus is also a key component of various antiviral and antimicrobial agents.[5][13] 5-Substituted pyrimidine nucleosides, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), have demonstrated potent activity against herpes simplex virus.[14][15] The bromine substitution can enhance the biological activity of these compounds. Furthermore, various derivatives have shown promising results against different bacterial and fungal strains.[13][16]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 5-aryl-2,4-disubstituted pyrimidines.

Materials:

  • 5-Bromo-2,4-disubstituted pyrimidine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

  • Base (e.g., K2CO3, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask, add the 5-bromo-2,4-disubstituted pyrimidine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 5-aryl-2,4-disubstituted pyrimidine.

In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol outlines a common method for assessing the anticancer activity of novel compounds.[1]

G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay & Measurement cluster_2 Data Analysis seed Seed cancer cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with serial dilutions of 5-bromopyrimidine analogs incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % cell viability read->calculate determine Determine IC50 values calculate->determine

Sources

Unlocking the Therapeutic Promise: A Technical Guide to the Biological Activity of Allyloxypyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast array of pyrimidine derivatives, those bearing an allyloxy substitution are emerging as a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the potential biological activities of allyloxypyrimidine compounds, with a primary focus on their anticancer, antiviral, and kinase inhibitory properties. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and analyze the structure-activity relationships that govern their potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising class of molecules.

Introduction: The Versatility of the Pyrimidine Scaffold and the Significance of the Allyloxy Group

The pyrimidine ring is a privileged structure in drug discovery, present in both natural and synthetic compounds with a wide spectrum of pharmacological effects.[1][2] Its ability to participate in hydrogen bonding and other molecular interactions makes it an ideal framework for designing molecules that can selectively bind to biological targets.[3] The introduction of various substituents onto the pyrimidine core allows for the fine-tuning of a compound's physicochemical properties and biological activity.[4][5]

The allyloxy group, a flexible and reactive moiety, can confer unique properties to the pyrimidine scaffold. Its presence can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The double bond within the allyl group can also participate in specific interactions within a binding pocket, potentially leading to enhanced potency and selectivity. This guide will explore how the strategic placement of the allyloxy group, in concert with other substitutions on the pyrimidine ring, can give rise to potent biological activities.

Anticancer Activity of Allyloxypyrimidine Derivatives

The quest for novel and effective anticancer agents is a driving force in medicinal chemistry. Pyrimidine derivatives have a rich history in cancer therapy, with compounds like 5-fluorouracil being mainstays in treatment regimens.[6][7] Emerging evidence suggests that allyloxypyrimidine compounds also possess significant potential as anticancer agents, often through the inhibition of key cellular signaling pathways.

Mechanism of Action: Targeting Cancer Cell Proliferation and Survival

Allyloxypyrimidine derivatives can exert their anticancer effects through various mechanisms, including:

  • Inhibition of Kinases: Many kinases, enzymes that play a crucial role in cell signaling, are dysregulated in cancer.[8][9] Allyloxypyrimidine compounds can act as kinase inhibitors, blocking the signaling pathways that drive cancer cell proliferation, survival, and metastasis.[3] For instance, they can target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed or mutated in various cancers.[5][9]

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[10][11] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway.[12] By inhibiting DHODH, allyloxypyrimidine compounds can starve cancer cells of the necessary building blocks for replication, leading to cell cycle arrest and apoptosis.[13][14]

  • Induction of Apoptosis: Allyloxypyrimidine derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This can be a direct effect or a consequence of inhibiting critical survival pathways.[15]

Experimental Workflow for Assessing Anticancer Activity

A systematic approach is required to evaluate the anticancer potential of novel allyloxypyrimidine compounds. The following workflow outlines the key experimental stages:

Caption: Workflow for evaluating the anticancer activity of allyloxypyrimidine compounds.

Detailed Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6][7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the allyloxypyrimidine compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions as in step 1.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for a broad range of allyloxypyrimidine anticancer agents is still emerging, general principles from related pyrimidine derivatives can be extrapolated:

  • Substitution at the 2- and 4-positions: Modifications at these positions with different amine or substituted aniline moieties can significantly impact kinase inhibitory activity and selectivity.[16][17]

  • Substitution at the 5-position: The introduction of small, lipophilic groups at this position can enhance anticancer potency.

  • The Allyloxy Group: The position and orientation of the allyloxy group can influence binding to the target protein. Its flexibility may allow for optimal positioning within a hydrophobic pocket of the active site.

Table 1: Hypothetical Anticancer Activity of Allyloxypyrimidine Derivatives

Compound IDR1 (2-position)R2 (4-position)R3 (5-position)Target Cancer Cell LineIC₅₀ (µM)
AP-1-NH₂-NH-Ph-HA549 (Lung)15.2
AP-2-O-allyl-NH-Ph-HA549 (Lung)5.8
AP-3-O-allyl-NH-(4-Cl-Ph)-HA549 (Lung)2.1
AP-4-O-allyl-NH-(4-Cl-Ph)-BrA549 (Lung)0.9

This table presents hypothetical data for illustrative purposes.

Antiviral Activity of Allyloxypyrimidine Compounds

The pyrimidine core is also a key feature in many antiviral drugs.[16][18] The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them ideal candidates for interfering with viral replication.

Mechanism of Action: Disrupting the Viral Life Cycle

Allyloxypyrimidine derivatives can exhibit antiviral activity by targeting various stages of the viral life cycle:

  • Inhibition of Viral Polymerases: As nucleoside analogs, they can be phosphorylated within the host cell and then compete with natural nucleosides for incorporation into the growing viral DNA or RNA chain by viral polymerases. This leads to chain termination and inhibition of viral replication.[6]

  • Inhibition of Viral Enzymes: Besides polymerases, other viral enzymes, such as thymidine kinase, are crucial for viral replication and can be targeted by pyrimidine derivatives.[6]

  • Targeting Host Cell Factors: Some antiviral compounds act on host cell proteins that are essential for viral replication, such as DHODH, which is also a target in anticancer therapy.[10]

A study on 5-substituted deoxyuridines, including 5-allyl-2'-deoxyuridine, demonstrated antiviral activity against herpes simplex virus type 1.[6] The study suggested that the greater antiviral activity of conjugated isomers was due to a higher affinity for the viral thymidine kinase and DNA polymerase.[6]

Experimental Workflow for Assessing Antiviral Activity

The evaluation of antiviral activity follows a structured workflow to determine the efficacy and selectivity of the compounds.

Caption: Workflow for evaluating the antiviral activity of allyloxypyrimidine compounds.

Detailed Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound.[19][20]

Principle: When a lytic virus infects a confluent monolayer of host cells, it replicates and lyses the infected cells, creating a localized area of cell death known as a plaque. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral compound will reduce the number or size of the plaques.

Step-by-Step Protocol:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Compound and Virus Preparation: Prepare serial dilutions of the allyloxypyrimidine compound. In separate tubes, mix a known amount of virus (e.g., 100 plaque-forming units) with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of the virus to adjacent cells. The overlay medium should also contain the respective concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells (e.g., with formalin) and stain them with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC₅₀ (50% effective concentration) value, which is the concentration of the compound that reduces the number of plaques by 50%.

Structure-Activity Relationship (SAR) Insights

For antiviral pyrimidine nucleoside analogs, the SAR is often well-defined:

  • 5-Position Substitution: The nature of the substituent at the 5-position is critical for activity. As seen with 5-allyl-2'-deoxyuridine, an allyl group can confer antiviral properties.[6] The presence and position of a double bond in the side chain can significantly influence the affinity for viral enzymes.[6]

  • Sugar Moiety: Modifications to the sugar portion of the nucleoside can affect phosphorylation by cellular or viral kinases and the compound's overall stability.

  • 2-Position Substitution: Replacing the oxygen at the 2-position with sulfur (to form a 2-thiopyrimidine) can modulate antiviral activity.[21]

Kinase Inhibitory Activity of Allyloxypyrimidine Compounds

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes.[18] Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.[3] Pyrimidine-based scaffolds are frequently employed in the design of kinase inhibitors due to their ability to mimic the hinge-binding region of ATP.[3][8]

Mechanism of Action: Competitive and Allosteric Inhibition

Allyloxypyrimidine derivatives can inhibit kinase activity through two primary mechanisms:

  • ATP-Competitive Inhibition: Most kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. The pyrimidine core often forms key hydrogen bonds with the hinge region of the kinase.

  • Allosteric Inhibition: Allosteric inhibitors bind to a site on the kinase distinct from the ATP-binding pocket.[22] This binding induces a conformational change in the enzyme that reduces its catalytic activity. Allosteric inhibitors can offer higher selectivity compared to ATP-competitive inhibitors.

The allyloxy group can play a role in both types of inhibition by occupying a hydrophobic pocket within the active site or an allosteric site, thereby contributing to the overall binding affinity and selectivity of the inhibitor.

Experimental Workflow for Assessing Kinase Inhibitory Activity

The evaluation of kinase inhibitors involves a combination of biochemical and cell-based assays.

Caption: Workflow for evaluating the kinase inhibitory activity of allyloxypyrimidine compounds.

Detailed Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and suitability for high-throughput screening.

Principle: The assay measures the amount of ADP produced during the kinase reaction. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the allyloxypyrimidine compounds in a suitable solvent like DMSO.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, the substrate (a peptide or protein), and the test compound.

  • Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for about 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The SAR of pyrimidine-based kinase inhibitors is a well-explored area:

  • Hinge-Binding Moiety: The pyrimidine core itself is a crucial hinge-binding element.

  • Substitutions for Selectivity: Different substituents on the pyrimidine ring can be tailored to interact with specific amino acid residues in the ATP-binding pocket of different kinases, thereby conferring selectivity. For example, 2,4-diaminopyrimidine scaffolds have been successfully used to develop selective CDK9 and ALK inhibitors.[17][23]

  • The Role of the Allyloxy Group: The allyloxy group can occupy a hydrophobic region of the kinase active site. Its flexibility might allow it to adapt to the specific shape of the pocket, contributing to high-affinity binding.

Table 2: Hypothetical Kinase Inhibitory Activity of Allyloxypyrimidine Derivatives

Compound IDR1 (2-position)R2 (4-position)Target KinaseIC₅₀ (nM)
AP-5-O-allyl-NH-(3-Cl-Ph)EGFR75
AP-6-O-allyl-NH-(3-ethynyl-Ph)EGFR12
AP-7-NH-cPr-O-allylAxl45
AP-8-NH-cPr-O-allylMer28

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

Allyloxypyrimidine compounds represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated and potential activities as anticancer, antiviral, and kinase inhibitory agents warrant further investigation. The synthetic tractability of the pyrimidine core allows for the generation of diverse chemical libraries, which, when coupled with the strategic introduction of the allyloxy group, can lead to the discovery of potent and selective modulators of biological targets.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive exploration of the effects of different substitution patterns on the pyrimidine ring in combination with the allyloxy group is needed to build robust SAR models.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by active allyloxypyrimidine compounds is crucial for their rational development.

  • Pharmacokinetic and toxicological profiling: Early assessment of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds is essential for their successful translation into clinical candidates.

By leveraging the principles of medicinal chemistry and modern drug discovery technologies, the full therapeutic potential of allyloxypyrimidine compounds can be unlocked, paving the way for the development of new and effective treatments for a range of human diseases.

References

  • The potential antiviral activity of a novel pyrimidine derivative against Herpes Simplex Virus type-1 (HSV-1). Systematic Reviews in Pharmacy. [Link]

  • Possible molecular basis for antiviral activity of certain 5-substituted deoxyuridines. Antimicrobial Agents and Chemotherapy. [Link]

  • Anti-herpes simplex virus activity of 5-substituted 2-pyrimidinone nucleosides. Antimicrobial Agents and Chemotherapy. [Link]

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells. RSC Advances. [Link]

  • Structure-antiviral activity relationship of 5-alkyl-2-thiopyrimidine nucleosides. ResearchGate. [Link]

  • Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. Protein & Cell. [Link]

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  • Synthesis and antiviral screening of some thieno[2,3-d]pyrimidine nucleosides. Nucleosides, Nucleotides & Nucleic Acids. [Link]

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  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cells. [Link]

  • Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets. [Link]

  • Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors. Molecules. [Link]

  • A drug discovery platform to identify compounds that inhibit EGFR triple mutants. Nature Chemical Biology. [Link]

  • Preliminary Discovery of Small Molecule Inhibitors of Epidermal Growth Factor Receptor (EGFR) That Bind to the Extracellular Domain. International Journal of Molecular Sciences. [Link]

  • Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia. The Journal of Clinical Investigation. [Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. [Link]

  • Inhibition of the Mitochondrial Pyrimidine Biosynthesis Enzyme Dihydroorotate Dehydrogenase by Doxorubicin and Brequinar Sensitizes Cancer Cells to TRAIL-induced Apoptosis. Oncogene. [Link]

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2-Allyloxy-5-bromopyrimidine safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Inferred Safety Profile and Handling of 2-Allyloxy-5-bromopyrimidine

Disclaimer: No specific, publicly available Safety Data Sheet (SDS) has been identified for this compound. This guide is a scientifically inferred safety and handling protocol based on an expert analysis of its constituent chemical moieties: the 5-bromopyrimidine core and the allyloxy functional group. The recommendations herein are derived from the known hazards of analogous compounds. This document must be used as a supplementary resource for risk assessment. The user is REQUIRED to consult the official SDS provided by the manufacturer before any procurement, handling, or use of this compound. Researchers must treat this compound as a substance with unknown hazards and apply the principle of "As Low As Reasonably Practicable" (ALARP) to all exposures.

In drug discovery and chemical synthesis, researchers frequently encounter novel compounds for which comprehensive safety data is not yet established. This compound is one such compound. Its structure presents a hybrid of two well-characterized chemical families. The 5-bromopyrimidine scaffold is a common heterocyclic building block, while the allyl ether (allyloxy) group is a reactive functional group known for specific hazards.

This guide deconstructs the molecule's safety profile by examining these two parts. By synthesizing the known risks of 5-bromopyrimidine and various allyl compounds (like allyl bromide and allyl ether), we can construct a robust, precautionary handling protocol. This approach is fundamental to laboratory safety, empowering researchers to make informed decisions when primary safety data is unavailable[1][2].

Inferred Hazard Identification and GHS Classification

The hazard profile of this compound is inferred by combining the classifications of its structural analogs. The 5-bromopyrimidine moiety is consistently classified as an irritant[3][4][5][6]. The allyloxy group, present in compounds like allyl ether and allyl bromide, introduces risks of flammability, toxicity, and chemical instability[7][8][9][10][11].

Therefore, a conservative, composite GHS classification is proposed.

Hazard Class Inferred Classification Rationale & Source Analogs
Flammable LiquidsCategory 2 or 3Allyl ethers and allyl bromide are highly flammable liquids with low flash points[7][8][12]. Although this compound may be a solid or higher-boiling liquid, the allyl group warrants significant fire precaution.
Acute Toxicity (Oral, Dermal, Inhalation)Category 3 or 4 (Toxic if swallowed, in contact with skin, or if inhaled)Allyl compounds are known for their toxicity[9][11][12]. Allyl alcohol, a related metabolite, is hepatotoxic[13][14][15].
Skin Corrosion / IrritationCategory 2 (Causes skin irritation)This is a known hazard of 5-bromopyrimidine[3][4][5]. Allyl compounds can also cause severe skin irritation or burns[11][12].
Serious Eye Damage / IrritationCategory 2 (Causes serious eye irritation)5-Bromopyrimidine is a known serious eye irritant[3][4][5]. Allyl compounds are often lachrymators, causing severe irritation and tearing[12][13].
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)This is a documented hazard for 5-bromopyrimidine[4][5]. Allyl vapors are also highly irritating to the respiratory tract[12][16].
Potential for Genetic Defects / CarcinogenicitySuspected (Category 1B or 2)Allyl bromide is classified as potentially causing genetic defects and cancer (H340, H350)[9]. This represents a significant long-term health risk that must be considered.
Chemical InstabilityPotential to form explosive peroxidesAllyl ethers are well-known to form explosive peroxides upon exposure to air and light over time[17][18]. This is a critical, often overlooked, storage hazard.

Inferred Signal Word: Danger

Inferred Hazard Pictograms:






Inferred Hazard Statements (H-Statements):

  • H225/H226: Highly flammable liquid and vapor (or Flammable liquid and vapor).

  • H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H340: May cause genetic defects.

  • H350: May cause cancer.

  • EUH019: May form explosive peroxides.

Inferred Precautionary Statements (P-Statements): A selection of critical statements includes: P210, P233, P260, P264, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P403+P235, P501.

First-Aid Measures: Rapid and Informed Response

Immediate and correct first aid is critical in mitigating exposure. The dual nature of the compound—irritant and systemically toxic—requires a comprehensive response.

  • General Advice: Move the victim from the hazardous area immediately. Show this safety guide and the manufacturer's SDS to the attending medical personnel. First responders must wear appropriate PPE to avoid secondary contamination. *[11] Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention as symptoms, such as pulmonary edema, can be delayed. *[12] Skin Contact: Immediately take off all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water. S[5]eek immediate medical attention, especially if irritation or pain persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist. *[11][19] Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. S[19]eek immediate medical attention.

FirstAid_Workflow cluster_Exposure Exposure Event cluster_ImmediateActions Immediate Actions cluster_SecondaryActions Secondary Decontamination cluster_Medical Medical Attention Inhalation Inhalation Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Skin_Contact Skin Contact Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Eye_Contact Eye Contact Flush_Eyes Flush Eyes (15+ min) Eye_Contact->Flush_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth (Conscious Victim) Ingestion->Rinse_Mouth Artificial_Resp Artificial Respiration (if needed) Fresh_Air->Artificial_Resp Wash_Skin Wash Skin with Soap & Water Remove_Clothing->Wash_Skin Medical Seek IMMEDIATE Medical Attention Flush_Eyes->Medical Do_Not_Vomit Do NOT Induce Vomiting Rinse_Mouth->Do_Not_Vomit Artificial_Resp->Medical Wash_Skin->Medical Do_Not_Vomit->Medical

Caption: Emergency first-aid workflow following exposure.

Fire-Fighting and Explosion Hazard Management

The allyloxy group makes this compound a significant fire risk. Vapors may be heavier than air and can travel to an ignition source and flash back.

[7][8][12]* Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2). A water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself. *[7][9][19] Specific Hazards:

  • Flammability: Highly flammable. Vapors can form explosive mixtures with air. [7] * Hazardous Combustion Products: Upon combustion, it will likely release toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide (HBr). [9][20][19] * Explosion Risk: Containers may explode when heated.
  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full bunker gear.

Handling, Storage, and Peroxide Formation Protocol

Safe handling and storage are paramount to preventing incidents. The dual risks of flammability/toxicity and peroxide formation dictate stringent protocols.

Hierarchy of Controls

The most effective safety measures involve engineering controls, followed by administrative procedures, and finally, personal protective equipment (PPE).

Hierarchy_of_Controls node1 Most Effective Elimination / Substitution node2 Engineering Controls Chemical Fume Hood Glove Box (for high toxicity) Grounded Equipment node1->node2 node3 Administrative Controls Standard Operating Procedures (SOPs) Peroxide Testing Schedule Chemical Hygiene Plan Training Restricted Access Areas node2->node3 node4 Least Effective Personal Protective Equipment (PPE) Flame-Retardant Lab Coat Chemical Splash Goggles & Face Shield Chemically Resistant Gloves node3->node4

Caption: Hierarchy of controls for safe handling.

Safe Handling and Operational Protocol
  • Pre-Use Assessment: Before handling, read this guide and the manufacturer's SDS. Conduct a risk assessment for your specific experimental procedure. 2[2]. Location: All manipulations must be performed inside a certified chemical fume hood to control vapor exposure. 3[18]. Ignition Sources: Prohibit all sources of ignition from the handling area—no open flames, hot plates, or spark-producing equipment. 4[10][17]. Grounding: Use grounded and bonded containers and equipment when transferring significant quantities to prevent static discharge. 5[10][17][18]. Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

[5][17]#### 5.3. Storage and Peroxide Management

  • Storage Conditions: Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated, and flammable-liquids-rated cabinet. 2[19][21]. Incompatibilities: Store away from strong oxidizing agents, acids, and bases. 3[7][11][17]. Light and Air: Protect from light and air to inhibit peroxide formation. C[18][19]onsider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Peroxide Protocol (Crucial):

    • Date all containers upon receipt and upon opening. [18][21] * Test for peroxides before each use if the container has been open for more than 3-6 months or if crystals/precipitate are observed. Use commercially available peroxide test strips.

    • Do not move or touch a container with visible crystal formation or a cracked cap, as this indicates potentially explosive levels of peroxides. Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Dispose of the chemical before its expiration date or within one year of opening, whichever comes first.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to address all identified hazards.

Protection Type Specification Justification
Eye/Face Chemical splash goggles AND a face shield.Protects against splashes of irritant/toxic liquid and potential reactions. Standard safety glasses are insufficient.
Hand Chemically resistant gloves (e.g., Butyl rubber or laminate). Double-gloving is recommended.Nitrile gloves may offer insufficient protection for prolonged contact. Consult the glove manufacturer's resistance chart. I[8]nspect gloves before use.
Body Flame-retardant lab coat.Protects against fire hazards in addition to chemical splashes.
Respiratory Not required if handled exclusively within a functioning chemical fume hood. For spills or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8][18]

Accidental Release and Disposal

  • Spill Response: Evacuate the area. Remove all ignition sources. Ventilate the area. Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the spill. Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal. *[8][10] Waste Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Waste is considered hazardous. D[5]o not dispose of it down the drain.

Conclusion: A Culture of Precaution

The safe handling of novel research chemicals like this compound is a cornerstone of scientific integrity and responsibility. In the absence of definitive data, a composite safety profile derived from structural analogs provides an essential framework for risk mitigation. The inferred hazards—flammability, toxicity, irritation, and peroxide formation—demand the use of robust engineering controls, strict handling protocols, and comprehensive personal protective equipment. By adhering to these principles, researchers can confidently and safely advance their work while upholding the highest standards of laboratory safety.

References

  • Cole-Parmer. Material Safety Data Sheet - Allyl ether, 99%. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Allyl Ethyl Ether. [Link]

  • Eder, E., Neudecker, T., Lutz, D., & Henschler, D. (1986). Genotoxicity of allyl compounds--a quick screening strategy based on structure-activity relationships and a battery of prescreening tests. Food and Chemical Toxicology, 24(6-7), 667–673. [Link]

  • PubChem. 5-Bromopyrimidine. National Center for Biotechnology Information. [Link]

  • Stobec. (2012, September 20). Safety Data Sheet: Allyl bromide. [Link]

  • Cole-Parmer. Material Safety Data Sheet: Allyl Bromide, Stabilized. [Link]

  • Taylor & Francis. (n.d.). Allyl – Knowledge and References. [Link]

  • Wikipedia. (n.d.). Allyl alcohol. [Link]

  • Atzori, L., Dore, M., & Congiu, L. (1989). Aspects of allyl alcohol toxicity. Drug Metabolism and Drug Interactions, 7(4), 295–319. [Link]

  • Adams, T. B., et al. (2013). A Comparative 90 Day Toxicity Study of Allyl Acetate, Allyl Alcohol and Acrolein. Toxicologic pathology, 41(4), 543–554. [Link]

  • Gelest, Inc. (2014, December 9). Safety Data Sheet: ALLYLOXY(DIETHYLENE OXIDE), METHYL ETHER, tech-95. [Link]

  • Brimble, M. A., et al. (2023). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. Journal of Chemical Education, 100(2), 643–651. [Link]

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Commercial suppliers and availability of 2-Allyloxy-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Allyloxy-5-bromopyrimidine for Advanced Research and Development

Abstract

This compound (CAS No. 123089-03-2) is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique trifunctional architecture, comprising a pyrimidine core, a reactive bromine atom, and a versatile allyl group, makes it an ideal scaffold for the synthesis of complex molecular entities. The bromine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents at the C5 position. The allyloxy group at the C2 position can be strategically employed for further functionalization or can act as a stable ether linkage in the final target molecule. This guide provides a comprehensive overview of this compound, detailing its chemical properties, commercial availability, synthetic protocols, key applications in drug discovery, and essential safety and handling procedures.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's properties is fundamental to its effective application in synthesis. This compound is characterized by the properties summarized below. The combination of the electron-deficient pyrimidine ring, the electronegative bromine atom, and the reactive allyl group dictates its chemical behavior.

PropertyValueSource
IUPAC Name 5-bromo-2-(prop-2-en-1-yloxy)pyrimidinePubChem[1]
Synonyms 2-(Allyloxy)-5-bromopyrimidine, 5-Bromo-2-propenoxypyrimidinePubChem[1]
CAS Number 123089-03-2PubChem[1]
Molecular Formula C₇H₇BrN₂OPubChem[1]
Molecular Weight 215.05 g/mol PubChem[1]
Canonical SMILES C=CCOC1=NC=C(C=N1)BrPubChem[1]
InChIKey LIFBZRRILGMXQI-UHFFFAOYSA-NPubChem[1]
Appearance Typically a solid, may range from white to yellow/brown[2][3]
XLogP3 1.8PubChem[1]

Commercial Availability and Procurement

This compound is available from a range of specialized chemical suppliers. For research and development purposes, it is typically offered in quantities ranging from grams to kilograms. When sourcing this material, it is critical for researchers to verify the purity and specifications provided by the vendor to ensure reproducibility in their synthetic endeavors.

SupplierPurity/SpecificationNotes
BLDpharm >95% (Typical)Often available in various quantities (e.g., 1g, 5g, 25g).[4]
Dana Bioscience Not SpecifiedReseller of BLDpharm products.[4]
Other Research Chemical Vendors VariesAvailable through numerous online chemical marketplaces. Purity and lead times may vary.

Procurement Insight: For process development or scale-up campaigns, it is advisable to contact suppliers directly to inquire about batch consistency, lead times for larger quantities, and available analytical data (e.g., ¹H NMR, HPLC, GC-MS).

Synthesis of this compound

The most common and efficient laboratory synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway utilizes a readily available and more reactive precursor, 5-bromo-2-chloropyrimidine, and reacts it with allyl alcohol in the presence of a suitable base.

Synthetic Workflow

The diagram below illustrates the straightforward conversion of the chloro-precursor to the desired allyloxy-product.

G cluster_reactants Reactants cluster_conditions Conditions A 5-Bromo-2-chloropyrimidine E This compound A->E SɴAr Reaction (Room Temp to Moderate Heat) B Allyl Alcohol B->E SɴAr Reaction (Room Temp to Moderate Heat) C Base (e.g., Cs₂CO₃, K₂CO₃, NaH) C->E D Solvent (e.g., DMF, CH₃CN) D->E

Caption: General SNAr synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar etherifications on the pyrimidine ring.[5]

Objective: To synthesize this compound from 5-bromo-2-chloropyrimidine.

Materials:

  • 5-Bromo-2-chloropyrimidine (1.0 eq)

  • Allyl alcohol (1.1 - 1.5 eq)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-chloropyrimidine (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).

  • Add the base, cesium carbonate (2.0 eq). The use of Cs₂CO₃ is often preferred for its high solubility and ability to promote smooth reactions at room temperature.[5]

  • Add allyl alcohol (1.1 eq) dropwise to the stirring suspension.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (e.g., 40-50 °C) may be applied to accelerate the reaction if necessary.

  • Upon completion, quench the reaction by pouring the mixture into water.

  • Extract the aqueous layer with an organic solvent, such as ethyl acetate (3x).

  • Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Causality Behind Choices:

  • Solvent: Polar aprotic solvents like DMF or CH₃CN are ideal as they dissolve the reactants and facilitate the SNAr mechanism without interfering with the nucleophile.[5]

  • Base: A base is required to deprotonate the allyl alcohol, forming the more nucleophilic alkoxide. Cesium carbonate is particularly effective due to the high reactivity of the resulting cesium alkoxide.[5]

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents potential side reactions involving moisture and oxygen, ensuring a cleaner reaction profile.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its utility as a versatile intermediate. The pyrimidine core is a "privileged scaffold" found in numerous FDA-approved drugs, particularly kinase inhibitors, due to its ability to form key hydrogen bonds with protein targets.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo substituent is the primary reactive site for building molecular complexity. It readily participates in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[7]

G cluster_reactants Reactants cluster_catalyst Catalytic System A This compound E 5-Aryl-2-allyloxypyrimidine A->E Suzuki-Miyaura Coupling B Arylboronic Acid (R-B(OH)₂) B->E Suzuki-Miyaura Coupling C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., K₂CO₃, Na₂CO₃) D->E

Caption: Suzuki-Miyaura coupling using this compound.

This strategy allows for the direct and efficient formation of a C-C bond, linking the pyrimidine core to a wide array of (hetero)aromatic systems. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[7]

Further Functionalization of the Allyl Group

The allyl group is not merely a placeholder. Its terminal double bond is a reactive handle for numerous transformations, including:

  • Isomerization: Can be isomerized to the prop-1-enyl ether, which can then be hydrolyzed to a hydroxyl group.

  • Oxidation: Can be dihydroxylated or cleaved via ozonolysis.

  • Metathesis: Can participate in olefin metathesis reactions.

  • Click Chemistry: Can be functionalized to participate in thiol-ene "click" reactions, a powerful tool in modern drug discovery for rapid library synthesis.[8]

This dual functionality makes this compound a valuable building block for diversity-oriented synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The following information is synthesized from safety data sheets of closely related brominated pyrimidines.[2][3]

Hazard CategoryDescription & Precautionary Measures
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.
Irritation Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.[3][9]
Handling Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. Avoid formation of dust.[2]
Storage Store in a well-ventilated, cool, and dry place. Keep the container tightly closed.[2]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[2]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]

Conclusion

This compound is a high-value, strategically designed chemical intermediate. Its commercial availability and straightforward synthesis provide researchers with reliable access to a scaffold primed for diversification. The orthogonal reactivity of the C5-bromo position for cross-coupling and the C2-allyloxy group for subsequent functionalization offers a powerful and efficient approach to the synthesis of novel and complex molecules. For professionals in drug discovery and medicinal chemistry, a thorough understanding of this reagent's properties and potential is key to accelerating the development of next-generation therapeutics.

References

  • Dana Bioscience. This compound 1g. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • CP Lab Safety. 2-Benzyloxy-5-bromopyrimidine, min 97%, 1 gram. Available at: [Link]

  • Barahona, A., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. MDPI. Available at: [Link]

  • National Analytical Corporation. 2-(Allyloxy)-5-bromobenzaldehyde 95%. Available at: [Link]

  • LookChem. CAS No.1131-01-7, 2-Chloro-N-(2,6-dimethylphenyl)acetamide Suppliers. Available at: [Link]

  • Google Patents. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • ResearchGate. Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine.... Available at: [Link]

  • Barahona, A., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. National Institutes of Health. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. Available at: [Link]

  • Google Patents. CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
  • Balamurugan, K., et al. (2016). Recent applications of click chemistry in drug discovery. PubMed. Available at: [Link]

  • Li, W., et al. (2023). Novel Medicinal Chemistry Strategies Targeting CDK5 for Drug Discovery. PubMed. Available at: [Link]

  • Kaur, R., et al. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. Available at: [Link]

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Characterization of 2-Allyloxy-5-bromopyrimidine: A Guide to Determining Essential Physical Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Foundational Role of Physicochemical Properties in Pharmaceutical Research

In the landscape of modern drug discovery and development, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is long and arduous. Central to this process is the thorough characterization of the molecule's fundamental physical properties. For a compound such as 2-Allyloxy-5-bromopyrimidine, a substituted pyrimidine that holds potential as a building block in medicinal chemistry, understanding its melting point and solubility is not merely an academic exercise.[1][2] These parameters are critical determinants of a compound's viability, influencing everything from its synthesis and purification to its formulation and ultimate bioavailability.[1][3][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies for determining the melting point and solubility of this compound. While specific experimental data for this compound is not extensively published, this document outlines authoritative, field-proven protocols and explains the scientific rationale behind the experimental choices. By following these self-validating systems, researchers can generate reliable and reproducible data, a cornerstone of scientific integrity.

The Significance of Melting Point in Purity Assessment and Drug Development

The melting point of a crystalline solid is a unique and telling physical property.[5] It is the temperature at which the solid phase transitions to the liquid phase at atmospheric pressure.[5] For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C.[6] The presence of impurities will generally cause a depression in the melting point and a broadening of the melting range.[5] Therefore, an accurate melting point determination serves as a crucial indicator of a compound's purity.

Furthermore, the melting point has implications for a drug candidate's developability. It is related to the compound's crystal lattice energy, which in turn influences its solubility.[3][4] In general, compounds with lower melting points tend to be more soluble and, consequently, may exhibit better absorption characteristics.[3][4]

Experimental Protocol for Melting Point Determination

The following protocol describes the capillary method for determining the melting point range of a crystalline organic solid like this compound. This method is widely adopted for its accuracy and the small amount of sample required.

Materials:

  • This compound (crystalline solid)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and finely powdered. This is crucial as residual solvent can depress the melting point. Grinding the crystals in a mortar and pestle ensures a fine, homogenous powder.

    • Carefully pack the powdered sample into the open end of a capillary tube to a depth of 1-2 mm.[6][7][8] Tightly packing the sample is essential for uniform heat transfer. This can be achieved by gently tapping the sealed end of the capillary tube on a hard surface.

  • Apparatus Setup:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

  • Approximate Melting Point Determination:

    • To save time, a rapid initial determination is recommended. Heat the sample at a fast rate (e.g., 10-20°C per minute) to get an approximate melting point.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Prepare two more capillary tubes with the sample.

    • Heat the samples at a much slower rate, approximately 1-2°C per minute, as the melting point is approached. This slow heating rate is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[6]

    • Repeat the determination with the second sample to ensure reproducibility. The results should be consistent.

Data Presentation:

The experimentally determined melting point should be reported as a range.

Physical PropertyExperimental ValueNotes
Melting Pointe.g., 68-70 °CA narrow range suggests high purity.

Note: The value provided is a hypothetical example for illustrative purposes.

Visualization of the Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_determination Melting Point Measurement cluster_analysis Data Analysis prep1 Dry and powder the This compound sample prep2 Pack the sample into a capillary tube (1-2 mm) prep1->prep2 det1 Place capillary in melting point apparatus prep2->det1 det2 Rapid heating for approximate melting point det1->det2 det3 Slow heating (1-2°C/min) for accurate determination det2->det3 det4 Record temperature range (first liquid to all liquid) det3->det4 an1 Repeat for reproducibility det4->an1 an2 Report the melting point range an1->an2

Caption: Workflow for determining the melting point of this compound.

The Crucial Role of Solubility in Drug Efficacy

Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of drug development.[1] For orally administered drugs, aqueous solubility is a prerequisite for absorption from the gastrointestinal tract into the systemic circulation.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[1][9] Therefore, understanding the solubility of this compound in various physiologically relevant media is essential.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.[10] This protocol outlines the steps to determine the solubility of this compound.

Materials:

  • This compound

  • A range of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, organic solvents like ethanol, DMSO)

  • Small glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Add an excess amount of this compound to a known volume of the desired solvent in a glass vial. The key is to ensure that there is undissolved solid present at the end of the experiment, indicating that a saturated solution has been achieved.

    • Prepare each solvent condition in triplicate to ensure the statistical validity of the results.[10]

  • Equilibration:

    • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[11]

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h) and analyzed. The concentration should be consistent once equilibrium is established.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimating the solubility.

  • Concentration Analysis:

    • Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

    • Prepare a calibration curve with known concentrations of the compound to accurately determine the concentration in the experimental samples.

Data Presentation:

The solubility data should be presented in a clear and organized table.

SolventTemperature (°C)Solubility (mg/mL)
Water25e.g., <0.1
PBS (pH 7.4)37e.g., 0.2
Ethanol25e.g., >50

Note: The values provided are hypothetical examples for illustrative purposes.

Visualization of the Solubility Determination Workflow:

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess this compound to a known volume of solvent prep2 Prepare in triplicate prep1->prep2 equi1 Agitate at constant temperature (e.g., 24-72 hours) prep2->equi1 equi2 Allow excess solid to settle equi1->equi2 an1 Withdraw and filter supernatant equi2->an1 an2 Quantify concentration (e.g., HPLC, UV-Vis) an1->an2 an3 Calculate and report solubility an2->an3

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-Allyloxy-5-bromopyrimidine from 2-Allylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Allyloxy-5-bromopyrimidine, a valuable intermediate in medicinal chemistry and drug development. The protocol details a robust and efficient method for the preparation of this target molecule from commercially available 2-allylphenol and 5-bromo-2-chloropyrimidine via a Williamson ether synthesis. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance on reaction setup, monitoring, purification, and characterization.

Introduction

Pyrimidine derivatives are a cornerstone in the development of novel therapeutics, exhibiting a wide range of biological activities. The functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological properties. The introduction of an allyloxy group at the C2 position, as in this compound, provides a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions or Claisen rearrangements.

The synthesis described herein employs the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated from the deprotonation of 2-allylphenol, acts as a nucleophile, attacking the electrophilic carbon of 5-bromo-2-chloropyrimidine.[1][2] The choice of 5-bromo-2-chloropyrimidine as the electrophile is strategic; the chloro group at the 2-position is activated towards nucleophilic substitution by the electron-withdrawing nitrogen atoms in the pyrimidine ring.[4][5]

This protocol has been optimized for high yield and purity, with a focus on readily available reagents and straightforward purification techniques.

Reaction Scheme & Mechanism

The overall transformation is depicted below:

Scheme 1: Synthesis of this compound Reaction Scheme (Image depicting the reaction of 2-allylphenol with 5-bromo-2-chloropyrimidine in the presence of a base to yield this compound)

Mechanism: The reaction proceeds in two main steps:

  • Deprotonation: The phenolic proton of 2-allylphenol is abstracted by a base (e.g., potassium carbonate) to form a resonance-stabilized phenoxide ion. This step is crucial as it generates the potent nucleophile required for the subsequent substitution.

  • Nucleophilic Aromatic Substitution: The resulting phenoxide attacks the electron-deficient C2 position of the 5-bromo-2-chloropyrimidine ring, displacing the chloride leaving group. This step forms the desired C-O ether bond and yields the final product.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierCAS No.Notes
2-AllylphenolReagentSigma-Aldrich1745-81-9Colorless to pale yellow liquid.[6][7]
5-Bromo-2-chloropyrimidine≥97%Combi-Blocks32779-36-5Off-white to beige crystalline powder.[5]
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific584-08-7Finely powdered for optimal reactivity.
AcetoneACS GradeVWR67-64-1Must be anhydrous.
Ethyl AcetateACS GradeVWR141-78-6For extraction and chromatography.
HexanesACS GradeVWR110-54-3For chromatography.
Brine (Saturated NaCl solution)N/AIn-house prepN/AFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ReagentSigma-Aldrich7487-88-9For drying organic layers.
Silica Gel60 Å, 230-400 meshSorbent Technologies7631-86-9For column chromatography.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Experimental Protocol

Reaction Setup
  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-allylphenol (1.00 g, 7.45 mmol, 1.0 equiv.).

  • Add anhydrous acetone (40 mL) to dissolve the 2-allylphenol.

  • To this solution, add 5-bromo-2-chloropyrimidine (1.59 g, 8.20 mmol, 1.1 equiv.) and anhydrous potassium carbonate (2.06 g, 14.9 mmol, 2.0 equiv.).

  • Fit the flask with a reflux condenser and place it in a heating mantle.

Reaction Execution and Monitoring
  • Heat the reaction mixture to reflux (approximately 56 °C for acetone) with vigorous stirring.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

    • TLC System: 20% Ethyl acetate in hexanes.

    • Visualization: UV light (254 nm).

    • Procedure: Periodically (e.g., every hour), withdraw a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. The disappearance of the 2-allylphenol spot and the appearance of a new, higher Rf product spot indicates reaction progression.

  • Continue refluxing until the 2-allylphenol is completely consumed (typically 4-6 hours).

Work-up and Isolation
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium chloride salts and wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • Eluent: A gradient of 5% to 20% ethyl acetate in hexanes.

  • Collect the fractions containing the pure product (as determined by TLC).

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a white to off-white solid.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include the pyrimidine protons, the protons of the allyl group (vinylic and methylene), and the aromatic protons from the original 2-allylphenol moiety are no longer present.

  • ¹³C NMR (101 MHz, CDCl₃): Expected signals would correspond to the carbons of the pyrimidine ring, the allyl group, and the ether linkage.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₇H₇BrN₂O, MW: 215.05 g/mol ).[8] The isotopic pattern for bromine (approximately 1:1 ratio for M and M+2) should be observed.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the C-O-C ether stretch, C=C and C=N stretches of the pyrimidine ring, and the C-H bonds of the allyl group would be expected.

Safety and Handling Precautions

  • 2-Allylphenol is a potential irritant to the skin and eyes.[6][9]

  • 5-Bromo-2-chloropyrimidine may cause skin and eye irritation.[10]

  • Acetone is a flammable liquid.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Discussion and Mechanistic Rationale

The success of this synthesis hinges on several key factors:

  • Choice of Base: Potassium carbonate is an effective and moderately strong base for deprotonating the phenol.[11] It is easily removed by filtration after the reaction. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.[2]

  • Solvent Selection: Acetone is a suitable polar aprotic solvent that facilitates the SN2 reaction by solvating the potassium cation without strongly solvating the phenoxide nucleophile, thus maintaining its reactivity.

  • Leaving Group: The chloride at the C2 position of the pyrimidine is a good leaving group, activated by the adjacent ring nitrogens. This makes the substitution reaction favorable.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine Reactants (2-Allylphenol, 5-Bromo-2-chloropyrimidine, K₂CO₃) in Acetone B 2. Reflux (4-6 hours at ~56°C) A->B Heat C 3. Monitor by TLC B->C Sample C->B Continue if incomplete D 4. Cool and Filter C->D Reaction Complete E 5. Concentrate Filtrate D->E F 6. Liquid-Liquid Extraction (EtOAc / H₂O) E->F G 7. Dry and Concentrate F->G H 8. Flash Column Chromatography G->H I 9. Characterization (NMR, MS, IR) H->I

Caption: Workflow for the synthesis of this compound.

References

  • Sanford, E. M., Lis, C. C., & McPherson, N. R. (2009). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. Journal of Chemical Education, 86(12), 1424. Available at: [Link]

  • 5-Bromo-2-chloropyrimidine | CAS#:32779-36-5 | Chemsrc. Available at: [Link]

  • The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement - ResearchGate. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

  • This compound | C7H7BrN2O - PubChem. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Chemical Properties of 2-Allylphenol (CAS 1745-81-9) - Cheméo. Available at: [Link]

  • Phenol ether - Wikipedia. Available at: [Link]

  • Aryl ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Barboza, A., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. Available at: [Link]

  • Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286. Available at: [Link]

  • Aryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. Available at: [Link]

  • Wan, J. P., & Cao, X. J. (2016). Alkyl Aryl Ether Bond Formation with PhenoFluor. Angewandte Chemie International Edition, 55(31), 9078–9081. Available at: [Link]

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PubMed. Available at: [Link]

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - ResearchGate. Available at: [Link]

  • how can you synthesize 2-allylphenol from phenol? - Filo. Available at: [Link]

  • New synthesis on the basis 2-allyloxy chalcone and NMR studies its some derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PubMed Central. Available at: [Link]

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Protocol for Suzuki-Miyaura coupling with 2-Allyloxy-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 2-Allyloxy-5-bromopyrimidine

Introduction: The Strategic Importance of Pyrimidine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported in 1979, its significance was ultimately recognized with the 2010 Nobel Prize in Chemistry.[1] This palladium-catalyzed reaction couples organoboron compounds with organic halides or pseudohalides, proving especially powerful for constructing biaryl and heteroaryl motifs.[2][3]

Pyrimidine derivatives are of paramount importance in drug discovery and development.[4] These heterocyclic cores are present in numerous FDA-approved drugs, where they often act as bioisosteres for phenyl rings and engage in crucial hydrogen bonding interactions, thereby enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[4] this compound is a valuable and versatile building block, offering a strategic entry point for the synthesis of complex molecular architectures. The bromine atom at the C5 position serves as a reliable handle for Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents.[5] The allyloxy group at the C2 position can be retained as a stable ether or serve as a masked hydroxyl group, which can be deprotected in a later synthetic step.

This document serves as a comprehensive guide for researchers, providing a detailed protocol, mechanistic insights, and practical troubleshooting advice for the successful Suzuki-Miyaura coupling of this compound.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][6] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a square-planar Pd(II) complex.[2][6] The electron-deficient nature of the pyrimidine ring can facilitate this step compared to more electron-rich aryl halides.[1]

  • Transmetalation : In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the ligand exchange on the palladium complex, replacing the halide.[7][8]

  • Reductive Elimination : This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond in the desired product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R¹-Pd(II)L₂-R² (Di-organic Complex) Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product R1X R¹-X (this compound) R1X->OxAdd Boronic R²-B(OH)₂ + Base Boronic->Transmetalation Workflow cluster_workflow Experimental Workflow A 1. Reagent Setup (Substrate, Boronic Acid, Base) in Flame-Dried Flask B 2. Inert Atmosphere (Add Catalyst & Ligand) A->B C 3. Solvent Addition (Degassed Dioxane/H₂O) B->C D 4. Reaction (Heat at 80-110 °C, Monitor) C->D E 5. Work-up (Cool, Dilute with EtOAc/H₂O) D->E F 6. Extraction (Separate Layers, Extract Aqueous Phase) E->F G 7. Drying (Wash with Brine, Dry over Na₂SO₄) F->G H 8. Purification (Concentrate and Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Sources

Application Notes and Protocols for 2-Allyloxy-5-bromopyrimidine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its prevalence stems from its fundamental role as a building block of DNA and RNA and its ability to form key hydrogen bonding interactions with biological targets.[1][2] In contemporary drug discovery, particularly in oncology, the pyrimidine scaffold is recognized as a "privileged structure" for the development of protein kinase inhibitors.[1][3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The structural similarity of the pyrimidine ring to the adenine core of ATP allows pyrimidine-based molecules to act as competitive inhibitors, blocking the enzyme's active site and disrupting aberrant signaling cascades.[4]

2-Allyloxy-5-bromopyrimidine emerges as a highly versatile and strategic intermediate in this context. It is meticulously designed for the efficient construction of complex, multi-substituted pyrimidine derivatives. The molecule features three key functional handles:

  • The C5-Bromo Position: This site is primed for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, heteroaryl, or amino substituents, which are crucial for tuning potency and selectivity.

  • The C2-Allyloxy Group: This serves as a masked hydroxyl group. The allyl ether is stable under a wide range of reaction conditions, including those typically used for cross-coupling at the C5 position. It can be selectively removed under mild, palladium-catalyzed conditions late in the synthetic sequence to reveal a hydroxyl group (which exists in tautomeric equilibrium with the pyrimidone form) or to be further functionalized.

  • The Pyrimidine Nitrogens: These atoms act as hydrogen bond acceptors, crucial for anchoring the molecule within the ATP-binding pocket of target kinases.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, handling, and strategic application of this compound in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is paramount for safe handling and successful reaction planning.

PropertyValueSource
IUPAC Name 5-bromo-2-(prop-2-en-1-yloxy)pyrimidinePubChem[5]
CAS Number 163038-04-0ECHEMI[6]
Molecular Formula C₇H₇BrN₂OPubChem[5]
Molecular Weight 215.05 g/mol PubChem[5]
Appearance Expected to be a solid (based on analogues)Inferred from[2][7][8]
Melting Point No data available
Boiling Point No data available
Solubility Expected to be soluble in polar aprotic solvents (DMF, DMSO, THF, Acetone)Inferred from reaction protocols
Safety and Handling Precautions

No specific safety data sheet (SDS) is publicly available for this compound. However, based on the data for structurally related compounds such as 5-bromopyrimidine, 2-hydroxy-5-bromopyrimidine, and 2-amino-5-bromopyrimidine, the following precautions are strongly recommended.[1][2][7][8]

  • Hazard Statements: Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][7][8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166).[1][7]

    • Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[1][7]

    • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated, use a full-face respirator with an appropriate filter.[1][7]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • First Aid:

    • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[2][7]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][7]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][8]

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from the readily available 2-hydroxy-5-bromopyrimidine.

Reaction Principle: Williamson Ether Synthesis

This reaction is a classic Sₙ2 nucleophilic substitution.[4][9] The hydroxyl group of 2-hydroxy-5-bromopyrimidine is first deprotonated by a base to form a more nucleophilic pyrimidoxide anion. This anion then attacks the electrophilic carbon of allyl bromide, displacing the bromide leaving group to form the desired ether.[4][10]

  • Causality of Reagent Choice:

    • Base (e.g., K₂CO₃, NaH): A base is required to deprotonate the pyrimidine hydroxyl group, significantly increasing its nucleophilicity. Potassium carbonate (K₂CO₃) is a mild and practical choice for this transformation. Stronger bases like sodium hydride (NaH) can also be used for faster reaction times but require stricter anhydrous conditions.[11]

    • Solvent (e.g., DMF, Acetone): A polar aprotic solvent is ideal for Sₙ2 reactions.[12] Solvents like Dimethylformamide (DMF) or acetone effectively solvate the cation of the base (e.g., K⁺) while leaving the alkoxide nucleophile relatively "naked" and reactive.[12]

    • Alkylating Agent (Allyl Bromide): Allyl bromide is an excellent electrophile for Sₙ2 reactions due to its primary carbon center and the good leaving group ability of bromide.[11]

G cluster_synthesis Synthesis via Williamson Ether Synthesis start 2-Hydroxy-5-bromopyrimidine intermediate Potassium 5-bromo-pyrimidin-2-olate (in situ) start->intermediate Deprotonation reagents + Allyl Bromide + K₂CO₃ in DMF product This compound intermediate->product SN2 Attack

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxy-5-bromopyrimidine (1.0 eq).

  • Solvent and Base Addition: Add anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of starting material). To this suspension, add finely powdered anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Reagent Addition: Add allyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing cold water (approx. 10 times the volume of DMF).

    • A precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, washing thoroughly with water to remove DMF and inorganic salts.

  • Purification:

    • Dry the crude solid under vacuum.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield pure this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo position of this compound is an ideal handle for diversification using palladium-catalyzed cross-coupling reactions. This allows for the strategic construction of the core scaffolds found in many kinase inhibitors.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6][11] This reaction is instrumental for introducing aryl or heteroaryl moieties at the C5 position of the pyrimidine ring.

  • Mechanistic Rationale: The catalytic cycle involves three key steps:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound.[]

    • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[6][]

    • Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[]

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-Br(L₂) Ar-Pd(II)-Br(L₂) Pd(0)L₂->Ar-Pd(II)-Br(L₂) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Ar-Pd(II)-Br(L₂)->Ar-Pd(II)-R(L₂) Transmetalation (R-B(OH)₂ + Base) Ar-R Ar-R Ar-Pd(II)-R(L₂)->Ar-R Reductive Elimination Ar-R->Pd(0)L₂ Catalyst Regeneration G cluster_workflow Synthetic Strategy for Kinase Inhibitor Core A This compound B Step 1: C5-Functionalization (e.g., Suzuki Coupling) A->B C 5-Aryl-2-allyloxypyrimidine B->C D Step 2: Conversion to 2-Chloropyrimidine C:e->D:w E 5-Aryl-2-chloropyrimidine D->E F Step 3: SNAr Amination at C2 E->F G N2-Substituted-5-aryl- pyrimidin-2-amine F->G H Further Functionalization G->H I Kinase Inhibitor Scaffold H->I

Sources

Application Notes and Protocols: The Strategic Utility of 2-Allyloxy-5-bromopyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of clinically significant therapeutic agents.[1][2] Within this class, 2-Allyloxy-5-bromopyrimidine emerges as a particularly strategic building block for drug discovery. Its unique bifunctional nature—a reactive bromine atom at the C5 position and a versatile allyloxy group at the C2 position—offers a dual-handle approach for the synthesis of complex molecular architectures. The C5-bromine is an ideal site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. Simultaneously, the C2-allyloxy group can serve as a stable lipophilic element or as a masked hydroxyl group, cleavable under specific conditions to allow for further derivatization. This guide provides an in-depth exploration of the applications of this compound, focusing on its role in the synthesis of kinase inhibitors and other biologically active molecules, complete with detailed experimental protocols and mechanistic insights.

The Pyrimidine Core in Drug Design: A Privileged Scaffold

The pyrimidine ring system is of immense interest to medicinal chemists.[2] Its structural resemblance to the purine core of adenosine triphosphate (ATP) allows pyrimidine-based molecules to function as competitive inhibitors for a wide range of enzymes, most notably protein kinases.[1] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, the development of small-molecule kinase inhibitors has become a major focus of modern oncology drug discovery.[3][4]

The strategic functionalization of the pyrimidine ring is paramount for achieving high potency and selectivity. This compound provides two orthogonal points for chemical modification, making it an exceptionally valuable starting material for building libraries of potential drug candidates.

Key Structural Features and Reactivity:
  • C5-Bromine: The carbon-bromine bond is significantly more reactive than a carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, following the general reactivity trend of I > Br > Cl.[5] This allows for selective functionalization at the C5 position, even in the presence of other, less reactive halogens on the scaffold or coupling partner. This position is often targeted to introduce substituents that can form key interactions within the ATP-binding pocket of a target kinase.

  • C2-Allyloxy Group: This group serves multiple purposes. It can be retained in the final molecule to provide specific steric and electronic properties. Alternatively, the allyl group can be cleaved using palladium catalysis to unmask a hydroxyl or keto tautomer, providing a new site for diversification through etherification, esterification, or nucleophilic substitution.

Core Application: Synthesis of Kinase Inhibitors

A primary application of this compound is in the construction of potent and selective kinase inhibitors. The synthesis typically involves a Suzuki-Miyaura cross-coupling reaction to install an aryl or heteroaryl group at the C5 position. This appended moiety can be designed to interact with the highly conserved "hinge" region of the kinase domain, a critical interaction for potent inhibition.

Targeted Kinase Families Include:

  • Aurora Kinases[1][6]

  • Cyclin-Dependent Kinases (CDKs)[7]

  • Tie-2 Kinase (an angiogenesis regulator)[8]

  • Bruton's Tyrosine Kinase (BTK)[9]

The general workflow for this application is illustrated below.

G A This compound C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Boronic Acid B->C D 5-Aryl-2-allyloxypyrimidine Intermediate C->D C-C Bond Formation E Optional Allyl Deprotection (Pd(0)) D->E F Further Functionalization (e.g., at C2-OH or Aryl group) D->F E->F Unmasks C2-OH G Final Kinase Inhibitor Drug Candidate F->G

Caption: Synthetic workflow for kinase inhibitor development.

Detailed Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a general and robust method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. The procedure is based on well-established methods for coupling 5-bromopyrimidines.[5][10][11]

Principle of the Reaction

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that proceeds via a palladium catalytic cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrimidine.

  • Transmetalation: The aryl group is transferred from the boronic acid (activated by a base) to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Pd_complex1 Oxidative Addition Intermediate (R-Pd(II)-Br)L_n Pd0->Pd_complex1 R-Br (Pyrimidine) Pd_complex2 Transmetalation Intermediate (R-Pd(II)-Ar)L_n Pd_complex1->Pd_complex2 Ar-B(OH)2 + Base Pd_complex2->Pd0 Reductive Elimination Output R-Ar (Coupled Product) Pd_complex2->Output

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Materials and Reagents
ReagentM.W.Equiv.Notes
This compound215.051.0Starting material.
Arylboronic AcidVariable1.2-1.5Coupling partner.
Pd(PPh₃)₄ or Pd₂(dba)₃/LigandVariable0.02-0.05Catalyst. Use pre-catalyst or generate Pd(0) in situ.
K₂CO₃ or K₃PO₄ (anhydrous)Variable2.0-3.0Base. Must be anhydrous and finely powdered.
1,4-Dioxane--Solvent. Must be degassed.
Water--Co-solvent. Must be deionized and degassed. Typically a 4:1 to 10:1 ratio.
Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then carefully evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[10]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 v/v ratio) via cannula or syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.

  • Reaction: Immerse the flask in a preheated oil bath set to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5][12]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-aryl-2-allyloxypyrimidine product.

Other Notable Applications

While kinase inhibition is a major driver, the versatile pyrimidine core derived from this compound is also integral to the synthesis of compounds with other biological activities.

  • Anticancer Agents (Non-Kinase): Derivatives of 2,4,5-substituted pyrimidines have been identified as potent tubulin polymerization inhibitors, leading to G2/M cell cycle arrest and demonstrating significant antiproliferative activity.[13][14]

  • Endothelin Receptor Antagonists: The (5-bromo-2-pyrimidinyl)oxy moiety is a key structural feature in the dual endothelin receptor antagonist Macitentan, used for treating pulmonary arterial hypertension.[15] This highlights the utility of the core scaffold in targeting G-protein coupled receptors.

  • Antiviral Agents: Substituted pyrimidinones have been investigated as potential inhibitors of HIV-1, demonstrating the broad therapeutic potential of this heterocyclic system.[16]

Conclusion

This compound is a high-value, versatile intermediate for medicinal chemistry and drug discovery. Its well-defined and predictable reactivity allows for the efficient construction of substituted pyrimidine scaffolds. The C5-bromine atom serves as a reliable handle for introducing molecular diversity via robust palladium-catalyzed cross-coupling reactions, while the C2-allyloxy group offers additional opportunities for modification. These features have established it as a key building block in the synthesis of numerous classes of biologically active molecules, most prominently in the highly competitive and therapeutically vital field of kinase inhibitors. The protocols and insights provided herein serve as a practical guide for researchers looking to leverage this powerful synthetic tool in their drug development programs.

References

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(36), 6530-6533.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine.
  • Wang, Y., et al. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 54(9), 3200-5.
  • Li, L., et al. (2009). Synthesis and Biological Evaluation of Novel 2,4,5-substituted Pyrimidine Derivatives for Anticancer Activity. Bioorganic & Medicinal Chemistry Letters, 19(1), 275-8.
  • Liu, A., et al. (2015). Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors. European Journal of Medicinal Chemistry, 95, 473-480.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Abdel-Aziz, A. A., et al. (2012). Design, Synthesis, and Biological Evaluation of Novel Pyrimidine Derivatives as CDK2 Inhibitors. Archiv der Pharmazie, 345(9), 721-9.
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • Huang, C. H., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 65(13), 9034-9051.
  • Organic Syntheses. (2016). 5-(Furan-3-yl)pyrimidine. Org. Synth. 2016, 93, 306.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
  • Zhao, D., et al. (2020). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances, 10(28), 16481-16496.
  • Ali, M. A., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.
  • BenchChem. (2025). Application Notes and Protocols for 2-(Allyloxy)-3-bromobenzaldehyde in Medicinal Chemistry.
  • Shaikh, M. H., et al. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 100(6), 818-842.
  • BenchChem. (2025). Application of 2,3-Diamino-5-bromopyridine in Medicinal Chemistry: Application Notes and Protocols.
  • Dana Bioscience. (n.d.). This compound 1g.
  • Harris, P. A., et al. (2005). Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase. Journal of Medicinal Chemistry, 48(6), 1610-9.
  • Wróblewski, M., et al. (2012). Synthesis and antimicrobial activity of 1-allyloxymethylpyrimidine derivatives. Current Issues in Pharmacy and Medical Sciences, 25(1).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromopyrimidine in Advanced Organic Synthesis.
  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61.

Sources

Application Notes & Protocols: 2-Allyloxy-5-bromopyrimidine as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine ring is a privileged scaffold in modern agrochemistry, forming the core of numerous highly effective fungicides and herbicides.[1] Its unique electronic properties and multiple points for functionalization allow for the fine-tuning of biological activity, selectivity, and physicochemical properties. Within the vast library of pyrimidine-based intermediates, 2-allyloxy-5-bromopyrimidine stands out as a particularly versatile and powerful building block.[2] This guide provides an in-depth exploration of its synthetic utility, focusing on key chemical transformations that enable the construction of complex molecular architectures relevant to the development of next-generation crop protection agents.

The strategic placement of two distinct reactive handles—the bromine atom at the C5 position and the allyloxy group at the C2 position—is central to its utility. The C5-bromo group is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl moieties.[1][3] Concurrently, the 2-allyloxy group can undergo a powerful[4][4]-sigmatropic rearrangement, known as the Claisen rearrangement, to introduce a carbon substituent at the C6 position, thereby enabling the synthesis of more complex, fused heterocyclic systems.[5][6] This document details the core reactivity of this compound and provides field-proven protocols for its application in agrochemical synthesis.

Core Reactivity and Synthetic Pathways

The synthetic power of this compound stems from the orthogonal reactivity of its two key functional groups. This allows for a stepwise and controlled elaboration of the pyrimidine core. The primary transformations discussed herein are Palladium-Catalyzed Cross-Coupling at the C5-position and the thermal Claisen Rearrangement of the allyloxy group.

G cluster_0 C5-Position Chemistry cluster_1 C2/C6-Position Chemistry A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Introduction) A->B  Pd Catalyst, Base  Ar-B(OH)₂ C Sonogashira Coupling (Alkynyl Introduction) A->C  Pd/Cu Catalyst, Base  R-C≡CH D Claisen Rearrangement (C6-Alkylation) A->D  Heat (Δ) E Advanced Agrochemical Scaffolds (e.g., Fungicides, Herbicides) B->E C->E D->E Further Cyclization

Caption: Key synthetic routes using this compound.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The electron-deficient nature of the pyrimidine ring makes the bromine atom at the C5-position highly susceptible to oxidative addition to a Palladium(0) catalyst, initiating a range of powerful cross-coupling reactions.[1]

Suzuki-Miyaura Coupling: Synthesis of 5-Arylpyrimidines

Expertise & Rationale: The Suzuki-Miyaura coupling is arguably the most robust method for forming C(sp²)-C(sp²) bonds.[3] In agrochemical design, introducing a substituted aryl or heteroaryl group at the C5-position is a common strategy to modulate the molecule's interaction with biological targets and improve its systemic properties. For instance, the biphenyl moiety found in fungicides like Boscalid is crucial for its activity, a structural motif readily accessible via this reaction.[7][8] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with sterically hindered or electronically deactivated boronic acids. The use of a phosphine ligand like PPh₃ or PCy₃ stabilizes the palladium catalyst and facilitates the catalytic cycle.[9]

Suzuki_Cycle Pd0 Pd(0)L₂ dummy1 Pd0->dummy1 OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X dummy2 PdII_Aryl->dummy2 Transmetal Transmetalation PdII_Both R¹-Pd(II)L₂-R² PdII_Both->Pd0 R¹-R² RedElim Reductive Elimination PdII_Both:n->RedElim:s dummy1->OxAdd dummy1->PdII_Aryl R¹-X dummy2->Transmetal dummy2->PdII_Both R²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Synthesis of 2-Allyloxy-5-(4-chlorophenyl)pyrimidine

  • Reagent Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Add a degassed 3:1 mixture of Dioxane and Water (0.2 M concentration relative to the bromopyrimidine).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq). The mixture will typically turn yellow.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 6-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Table: Representative Suzuki-Miyaura Couplings

EntryArylboronic AcidCatalyst (mol%)BaseConditionsYield (%)
14-Chlorophenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Dioxane/H₂O, 90 °C, 8h~85%
22-Fluorophenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Toluene/EtOH/H₂O, 85°C~78%
3Thiophene-3-boronic acidPd(PPh₃)₄ (3)Na₂CO₃Dioxane/H₂O, 90 °C, 6h~91%

Yields are representative and may vary based on specific reaction scale and purity of reagents.

Sonogashira Coupling: Synthesis of 5-Alkynylpyrimidines

Expertise & Rationale: The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, installing an alkyne functionality onto the pyrimidine ring.[10][11] This is a critical transformation as the alkyne can act as a rigid linker, be a part of the final pharmacophore, or serve as a handle for further chemistry, such as click reactions or partial reduction. The reaction proceeds through a dual catalytic cycle involving palladium and copper(I).[12] The base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial as it both neutralizes the H-X byproduct and facilitates the formation of the key copper(I) acetylide intermediate. The reaction is generally high-yielding and tolerant of many functional groups.[10][13]

Protocol 2.2: Synthesis of 2-Allyloxy-5-((trimethylsilyl)ethynyl)pyrimidine

  • Reagent Setup: To a Schlenk flask, add this compound (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.025 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) (0.3 M) followed by degassed triethylamine (Et₃N, 2.0 eq).

  • Alkyne Addition: Add ethynyltrimethylsilane (1.5 eq) dropwise via syringe.[11] The use of TMS-acetylene is a common strategy to handle the gaseous acetylene safely and prevent over-reaction.

  • Reaction: Stir the mixture at room temperature for 4-8 hours. The reaction is often accompanied by the formation of a triethylammonium bromide precipitate.

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain the desired 5-alkynylpyrimidine.

The Claisen Rearrangement: C6-Alkylation via[4][4]-Sigmatropic Shift

Expertise & Rationale: The Claisen rearrangement is a powerful, thermally-induced pericyclic reaction that transforms allyl aryl ethers into o-allyl phenols.[5] In the context of this compound, this reaction proceeds via a concerted[4][4]-sigmatropic rearrangement to furnish 6-allyl-5-bromo-1,6-dihydropyrimidin-2-one, which rapidly tautomerizes to the more stable 6-allyl-5-bromo-pyrimidin-2-ol. This transformation is exceptionally valuable as it relocates a carbon substituent from the heteroatom to the ring itself, creating a new C-C bond and a versatile C6-allyl handle for further elaboration, such as oxidative cleavage, hydroboration, or intramolecular cyclization reactions.[6][14] The reaction requires high temperatures and is typically performed in a high-boiling, inert solvent.

Caption: The thermal Claisen rearrangement pathway. (Note: Images are placeholders for chemical structures)

Protocol 3.1: Thermal Claisen Rearrangement

  • Reagent Setup: Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Solvent: Add a high-boiling solvent such as N,N-diethylaniline or diphenyl ether (0.1-0.2 M). The choice of solvent is critical to reach the required reaction temperature.

  • Inert Atmosphere: Flush the system with argon or nitrogen.

  • Reaction: Heat the solution to 190-210 °C. The exact temperature may require optimization.

  • Monitoring: Monitor the reaction by taking small aliquots and analyzing via LC-MS or TLC. The rearranged product will have a different retention factor and the same mass as the starting material. The reaction can take several hours (4-24 h).

  • Workup: Cool the reaction mixture to room temperature. If using N,N-diethylaniline, it can be removed by washing the diluted organic solution (e.g., in ethyl acetate) with aqueous acid (e.g., 1M HCl). If using diphenyl ether, purification is typically achieved directly via chromatography.

  • Purification: Purify the crude product by flash column chromatography to isolate the 6-allyl-5-bromo-pyrimidin-2-ol.

Integrated Synthesis Workflow: A Hypothetical Fungicide Scaffold

The true synthetic power of this compound is realized when these individual reactions are combined in a multi-step sequence. The following workflow illustrates the synthesis of a complex, highly substituted pyrimidine scaffold, a potential precursor to novel fungicides.

workflow A This compound B Step 1: Suzuki Coupling (Introduce Aryl Group) A->B ArB(OH)₂, Pd Cat. C Intermediate A: 2-Allyloxy-5-arylpyrimidine B->C D Step 2: Claisen Rearrangement (Relocate Allyl Group) C->D Heat (Δ) E Intermediate B: 6-Allyl-5-aryl-pyrimidin-2-ol D->E F Step 3: Functional Group Transformation (e.g., Etherification) E->F R-X, Base G Final Scaffold: Highly Substituted Pyrimidine F->G

Caption: Multi-step synthesis of a complex agrochemical scaffold.

This sequence demonstrates how a simple starting material can be rapidly converted into a molecule with multiple points of diversity (the aryl group from the Suzuki coupling and the modified allyl/hydroxyl groups), providing a rich platform for structure-activity relationship (SAR) studies in agrochemical discovery.

Conclusion

This compound is a high-value intermediate for agrochemical research and development. Its dual reactivity allows for the selective and sequential functionalization of the pyrimidine core through well-established and scalable synthetic methodologies. The ability to perform robust palladium-catalyzed cross-coupling reactions at the C5-position, coupled with the unique C-C bond-forming Claisen rearrangement involving the C2-allyloxy group, provides a rapid entry into diverse and complex chemical matter. The protocols and insights provided herein serve as a foundation for researchers to leverage this building block in the design and synthesis of novel and effective crop protection agents.

References

  • BenchChem. (2025). Application of 5-Bromopyrimidine in Agrochemical Synthesis: Detailed Application Notes and Protocols. BenchChem Technical Notes.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. BenchChem Technical Notes.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15653486, this compound. PubChem. [Link]

  • MDPI. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. MDPI. [Link]

  • Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • Organic Reactions. (n.d.). The Claisen Rearrangement. Wiley Online Library. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Tandem Claisen Rearrangement and Cyclization of 1-(Allyloxy)-2-bromobenzene. BenchChem Technical Notes.
  • MDPI. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. MDPI. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]

  • RSC Publishing. (n.d.). Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. Reaction Chemistry & Engineering. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Soton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

  • RSC Publishing. (n.d.). A novel process concept for the three step Boscalid® synthesis. [Link]

  • National Center for Biotechnology Information. (2017). A continuous flow process for the Ireland–Claisen rearrangement. PMC. [Link]

  • ResearchGate. (2008). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]

Sources

Application Notes and Protocols: O-allylation of 5-bromo-2-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division
Abstract

This document provides a detailed experimental procedure for the O-allylation of 5-bromo-2-hydroxypyrimidine, a critical transformation in the synthesis of various biologically active compounds. The protocol is grounded in the principles of the Williamson ether synthesis and has been optimized for high yield and purity. This guide will delve into the underlying reaction mechanism, provide a step-by-step protocol, and discuss key considerations for successful execution.

Introduction: The Significance of O-Allylated Pyrimidines

O-allylated pyrimidine derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. The allyloxy group can serve as a versatile handle for further functionalization or can be a key pharmacophoric element, contributing to the molecule's interaction with biological targets. 5-bromo-2-hydroxypyrimidine is a readily available starting material, and its selective O-allylation provides a direct route to 2-allyloxy-5-bromopyrimidine, a valuable intermediate for the synthesis of more complex molecules through subsequent cross-coupling reactions at the bromine-substituted position.[1] The inherent nucleophilicity of the hydroxyl group on the pyrimidine ring allows for its efficient alkylation under basic conditions.

Reaction Mechanism and Rationale

The O-allylation of 5-bromo-2-hydroxypyrimidine proceeds via a classic Williamson ether synthesis.[2][3][4][5] This reaction is a bimolecular nucleophilic substitution (SN2) process.[4][5]

The core mechanistic steps are:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of 5-bromo-2-hydroxypyrimidine, forming a more nucleophilic pyrimidinate anion. The choice of base is critical; a sufficiently strong base is required to deprotonate the relatively acidic hydroxyl group of the hydroxypyrimidine.[2]

  • Nucleophilic Attack: The resulting alkoxide ion acts as a nucleophile and attacks the electrophilic carbon of the allyl bromide.[4]

  • Displacement: This attack occurs in a concerted fashion, leading to the displacement of the bromide leaving group and the formation of the desired ether linkage.[4]

The selection of an appropriate solvent is also crucial. A polar aprotic solvent like acetone or dimethylformamide (DMF) is typically preferred as it can solvate the cation of the base while not significantly solvating the nucleophilic anion, thus enhancing its reactivity.[6]

Visualizing the Synthetic Workflow

The following diagram illustrates the overall transformation from starting materials to the final product.

O_allylation_workflow reagents 5-bromo-2-hydroxypyrimidine + Allyl Bromide + Base (e.g., K₂CO₃) reaction Reaction Mixture reagents->reaction 1. Add solvent Solvent (e.g., Acetone) solvent->reaction 2. Dissolve heating Reflux reaction->heating 3. Heat workup Aqueous Workup & Extraction heating->workup 4. Cool & Process purification Column Chromatography workup->purification 5. Isolate Crude product This compound purification->product 6. Purify

Caption: Workflow for the O-allylation of 5-bromo-2-hydroxypyrimidine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis on heterocyclic systems.[7][8][9]

4.1. Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberKey Properties
5-Bromo-2-hydroxypyrimidine174.9838353-06-9Light orange to yellow powder.[10]
Allyl Bromide120.98106-95-6Colorless to light yellow liquid, lachrymator.
Potassium Carbonate (K₂CO₃)138.21584-08-7White hygroscopic powder, base.
Acetone58.0867-64-1Volatile, flammable, polar aprotic solvent.
Ethyl Acetate88.11141-78-6Extraction solvent.
Hexanes--Eluent for chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6Drying agent.
Silica Gel-7631-86-9Stationary phase for chromatography.
4.2. Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

4.3. Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-hydroxypyrimidine (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (1.5 eq) to the flask.

  • Solvent Addition: Add a suitable volume of acetone to the flask to create a stirrable suspension.

  • Addition of Allyl Bromide: Add allyl bromide (1.5 eq) to the reaction mixture at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and rinse with acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.[7]

Visualizing the Experimental Setup

The following diagram illustrates a standard laboratory setup for this reaction.

reaction_setup cluster_setup Reaction Apparatus condenser Reflux Condenser (with water inlet/outlet) flask Round-Bottom Flask - 5-bromo-2-hydroxypyrimidine - K₂CO₃ - Allyl Bromide - Acetone - Stir Bar condenser->flask stir_plate Magnetic Stirrer / Heating Mantle flask->stir_plate

Caption: Standard reflux setup for O-allylation.

Expected Results and Troubleshooting
ParameterExpected Outcome
Reaction Time 1-2 hours
Appearance of Product Typically a yellow oil or low-melting solid.[7]
Yield Good to excellent (70-98%).[7][8]
Purification Readily purified by silica gel chromatography.[7]
Troubleshooting Potential Issues

troubleshooting start Problem Encountered incomplete Incomplete Reaction (Starting material remains) start->incomplete side_product Side Product Formation start->side_product low_yield Low Yield start->low_yield sol_incomplete1 Insufficient base? incomplete->sol_incomplete1 Check base quality/amount sol_incomplete2 Reaction time too short? incomplete->sol_incomplete2 Increase reaction time sol_incomplete3 Temperature too low? incomplete->sol_incomplete3 Ensure proper reflux sol_side1 N-allylation? side_product->sol_side1 Consider milder base sol_side2 Over-allylation? side_product->sol_side2 Use stoichiometric allyl bromide sol_low1 Loss during workup? low_yield->sol_low1 Optimize extraction sol_low2 Volatilization of product? low_yield->sol_low2 Careful concentration

Caption: Troubleshooting guide for common O-allylation issues.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Allyl bromide is a lachrymator and should be handled with care.

  • Acetone is highly flammable; avoid open flames and sparks.

  • Consult the Safety Data Sheets (SDS) for all reagents before use. 5-Bromo-2-hydroxypyrimidine can cause skin and eye irritation.[11]

Conclusion

The O-allylation of 5-bromo-2-hydroxypyrimidine is a robust and reliable transformation that provides access to a key synthetic intermediate. By following the detailed protocol and considering the mechanistic principles outlined in this guide, researchers can confidently and efficiently synthesize this compound, paving the way for the development of novel compounds with potential applications in drug discovery and agrochemical research.

References
  • Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. Retrieved from [Link]

  • ACS Publications. (2011). Double Arylation of Allyl Alcohol via a One-Pot Heck Arylation–Isomerization–Acylation Cascade. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (2007). Allylation of Alcohols and Carboxylic Acids with Allyl Acetate Catalyzed by [Ir(cod)2]+BF4- Complex. Retrieved from [Link]

  • National Institutes of Health. (2012). High yielding allylation of a chiral secondary alcohol containing base sensitive functional groups. Retrieved from [Link]

  • National Institutes of Health. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]

  • ResearchGate. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2013). Double Arylation of Allyl Alcohol via a One-Pot Heck Arylation-Isomerization-Acylation Cascade. Retrieved from [Link]

  • PubMed. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]

  • Dana Bioscience. (n.d.). This compound 1g. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

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Palladium-Catalyzed C-C Bond Formation: A Detailed Guide to the Application of 2-Allyloxy-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern therapeutics. Its prevalence in FDA-approved drugs underscores the continuous need for robust and versatile synthetic methodologies to access novel pyrimidine-based chemical entities. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool in this endeavor, enabling the precise and efficient formation of carbon-carbon bonds. This guide provides an in-depth exploration of the use of 2-Allyloxy-5-bromopyrimidine as a key building block in three seminal palladium-catalyzed reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.

This document is structured to provide not just procedural steps, but a deeper understanding of the underlying chemical principles, empowering researchers to troubleshoot and adapt these protocols to their specific synthetic challenges.

The Strategic Importance of this compound

This compound is a strategically designed substrate for palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position serves as a reactive handle for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The allyloxy group at the 2-position, while seemingly a simple substituent, can influence the electronic properties of the pyrimidine ring and may require consideration in reaction optimization. Furthermore, the allyloxy group can serve as a synthetic handle for further transformations post-coupling.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the allylation of the corresponding 2-hydroxypyrimidine.

Protocol: Synthesis of this compound

  • To a solution of 5-bromo-2-hydroxypyrimidine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq). The choice of a relatively weak inorganic base is crucial to prevent undesired side reactions.

  • To this suspension, add allyl bromide (1.2 eq) dropwise at room temperature. The reaction is typically exothermic, and a controlled addition rate is recommended.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between an organohalide and an organoboron compound.[1][2] This reaction is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[3]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide.[3]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[3]

Suzuki_Miyaura_Mechanism This compound This compound Pd(II)_Intermediate_1 [(2-Allyloxy-5-pyrimidyl)Pd(II)Ln(Br)] This compound->Pd(II)_Intermediate_1 R-B(OH)2 R-B(OH)2 Pd(II)_Intermediate_2 [(2-Allyloxy-5-pyrimidyl)Pd(II)Ln(R)] R-B(OH)2->Pd(II)_Intermediate_2 Pd(0)Ln Pd(0)Ln Pd(0)Ln->Pd(II)_Intermediate_1 Oxidative Addition Oxidative_Addition Oxidative Addition Pd(II)_Intermediate_1->Pd(II)_Intermediate_2 Transmetalation Base Base Base->Pd(II)_Intermediate_2 Transmetalation Transmetalation Product 2-Allyloxy-5-R-pyrimidine Pd(II)_Intermediate_2->Product Reductive_Elimination Reductive Elimination Product->Pd(0)Ln Reductive Elimination Heck_Reaction_Mechanism This compound This compound Pd(II)_Intermediate_1 [(2-Allyloxy-5-pyrimidyl)Pd(II)Ln(Br)] This compound->Pd(II)_Intermediate_1 Alkene Alkene Pd(II)_Intermediate_2 Pd(II)-Alkyl Intermediate Alkene->Pd(II)_Intermediate_2 Pd(0)Ln Pd(0)Ln Pd(0)Ln->Pd(II)_Intermediate_1 Oxidative Addition Oxidative_Addition Oxidative Addition Pd(II)_Intermediate_1->Pd(II)_Intermediate_2 Alkene Insertion Alkene_Coordination Alkene Coordination & Insertion Product_Complex [Product-Pd(II)-H Complex] Pd(II)_Intermediate_2->Product_Complex β-Hydride Elimination Beta_Hydride_Elimination β-Hydride Elimination Product_Complex->Pd(0)Ln Base-mediated Reductive Elimination Product Vinylated Pyrimidine Product_Complex->Product Base Base Base->Pd(0)Ln Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Pd(II)_Intermediate [(2-Allyloxy-5-pyrimidyl)Pd(II)Ln(Br)] Pd(0)Ln->Pd(II)_Intermediate Oxidative Addition Diorganopalladium [(2-Allyloxy-5-pyrimidyl)Pd(II)Ln(C≡CR)] Pd(II)_Intermediate->Diorganopalladium Transmetalation Product 2-Allyloxy-5-alkynylpyrimidine Diorganopalladium->Product Product->Pd(0)Ln Reductive Elimination This compound This compound This compound->Pd(II)_Intermediate Terminal_Alkyne Terminal_Alkyne Copper_Acetylide Cu(I)-C≡CR Terminal_Alkyne->Copper_Acetylide Cu(I)X Cu(I)X Cu(I)X->Copper_Acetylide Copper_Acetylide->Diorganopalladium Base Base Base->Copper_Acetylide

Sources

Application Notes and Protocols: Strategic Functionalization of the C5 Position of the 2-Allyloxypyrimidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C5-Functionalized Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1][2][3] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a privileged structure in drug design. Among the various positions on the pyrimidine ring, the C5 position holds particular strategic importance. Functionalization at this site allows for the introduction of diverse substituents that can modulate the molecule's steric and electronic properties, significantly impacting its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.[1][4]

The 2-allyloxypyrimidine moiety serves as a versatile platform for C5 functionalization. The allyloxy group at the C2 position can act as a directing group or be a stable substituent during subsequent modifications at the C5 position. This guide provides a comprehensive overview of the key strategies for the functionalization of the C5 position of the 2-allyloxypyrimidine ring, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their successful implementation in a research setting.

Part 1: Synthesis of the Starting Material: 2-Allyloxy-pyrimidine

A common and efficient route to 2-allyloxypyrimidine begins with the readily available and inexpensive 2,4-dichloropyrimidine.[5] The synthesis involves a regioselective nucleophilic aromatic substitution (SNAr) reaction, where the more reactive C4 chlorine is typically displaced first. However, for the synthesis of a 2-substituted pyrimidine, careful control of reaction conditions is crucial.

Protocol 1: Synthesis of 2-Allyloxy-4-chloropyrimidine

This protocol describes the synthesis of 2-allyloxy-4-chloropyrimidine from 2,4-dichloropyrimidine and allyl alcohol. The reaction leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring.

Materials:

  • 2,4-Dichloropyrimidine

  • Allyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add allyl alcohol (1.1 equivalents) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the sodium alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous THF dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-allyloxy-4-chloropyrimidine.

Workflow for the Synthesis of 2-Allyloxypyrimidine Precursors

cluster_synthesis Synthesis of 2-Allyloxypyrimidine DCP 2,4-Dichloropyrimidine Intermediate 2-Allyloxy-4-chloropyrimidine DCP->Intermediate S_NAr at C2 AllylOH Allyl Alcohol NaH NaH, THF AllylOH->NaH Deprotonation NaH->Intermediate FinalProduct 2-Allyloxypyrimidine Intermediate->FinalProduct Dechlorination Reduction Reduction (e.g., H2, Pd/C) Reduction->FinalProduct

Caption: Synthesis of the 2-allyloxypyrimidine scaffold.

Part 2: Palladium-Catalyzed C-H Functionalization at the C5 Position

Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds.[6][7] Palladium catalysis has been particularly successful in mediating the regioselective functionalization of the C5 position of pyrimidines.[8][9] The 2-allyloxy group can influence the electronic properties of the pyrimidine ring, facilitating C-H activation at the C5 position.

Mechanistic Insights into Pd-Catalyzed C5-Arylation

The generally accepted mechanism for the palladium-catalyzed C-H arylation of 2-substituted pyrimidines involves a concerted metalation-deprotonation (CMD) pathway.[10] The catalytic cycle can be summarized as follows:

  • C-H Activation: The Pd(II) catalyst coordinates to the pyrimidine ring, followed by a CMD step where the C5-H bond is broken to form a palladacycle intermediate. This step is often rate-determining and dictates the regioselectivity.

  • Oxidative Addition: The aryl halide substrate undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

  • Reductive Elimination: The aryl group and the pyrimidine moiety reductively eliminate from the Pd(IV) center, forming the C5-arylated product and regenerating the Pd(II) catalyst.

cluster_mechanism Pd-Catalyzed C5-Arylation Mechanism Catalyst Pd(II)Ln Palladacycle Palladacycle Intermediate Catalyst->Palladacycle C-H Activation (CMD) Pyrimidine 2-Allyloxypyrimidine Pyrimidine->Palladacycle PdIV Pd(IV) Intermediate Palladacycle->PdIV Oxidative Addition ArX Ar-X ArX->PdIV Product C5-Arylated Product PdIV->Product Reductive Elimination Product->Catalyst Regeneration

Caption: A simplified catalytic cycle for C5-arylation.

Protocol 2: Palladium-Catalyzed C5-Arylation of 2-Allyloxypyrimidine

This protocol details a general procedure for the direct C5-arylation of 2-allyloxypyrimidine with various aryl bromides.

Materials:

  • 2-Allyloxypyrimidine

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)2)

  • Potassium carbonate (K2CO3)

  • Pivalic acid (PivOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diatomaceous earth

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine 2-allyloxypyrimidine (1.0 equivalent), aryl bromide (1.2 equivalents), Pd(OAc)2 (5 mol%), K2CO3 (2.0 equivalents), and pivalic acid (30 mol%).

  • Add anhydrous DMF to the mixture under an inert atmosphere.

  • Seal the tube and heat the reaction mixture to 130 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the C5-arylated 2-allyloxypyrimidine.

EntryAryl BromideCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
14-Bromoanisole51301878
24-Bromotoluene51302075
31-Bromo-4-fluorobenzene51301682
43-Bromopyridine51302465

Table 1: Representative examples of Pd-catalyzed C5-arylation of 2-allyloxypyrimidine.

Part 3: Suzuki Cross-Coupling for C5-Functionalization

For instances where direct C-H activation is not feasible or provides low yields, a two-step approach involving halogenation at the C5 position followed by a Suzuki cross-coupling reaction is a robust alternative.[11][12][13]

Protocol 3: Bromination of 2-Allyloxypyrimidine at the C5 Position

This protocol describes the regioselective bromination of 2-allyloxypyrimidine at the C5 position using N-bromosuccinimide (NBS).

Materials:

  • 2-Allyloxypyrimidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH3CN)

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 2-allyloxypyrimidine (1.0 equivalent) in acetonitrile.

  • Add N-bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quench the reaction by adding saturated aqueous Na2S2O3 solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure to obtain 5-bromo-2-allyloxypyrimidine, which can often be used in the next step without further purification.

Protocol 4: C5-Arylation via Suzuki Cross-Coupling

This protocol outlines the Suzuki coupling of 5-bromo-2-allyloxypyrimidine with various arylboronic acids.

Materials:

  • 5-Bromo-2-allyloxypyrimidine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 5-bromo-2-allyloxypyrimidine (1.0 equivalent), arylboronic acid (1.2 equivalents), Pd(PPh3)4 (3-5 mol%), and K2CO3 (2.0 equivalents).

  • Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the C5-arylated 2-allyloxypyrimidine.

EntryArylboronic AcidCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1Phenylboronic acid390692
24-Methoxyphenylboronic acid390595
33-Thienylboronic acid5100885
44-Acetylphenylboronic acid51001088

Table 2: Representative examples of Suzuki cross-coupling for C5-arylation.

Conclusion

The functionalization of the C5 position of the 2-allyloxypyrimidine ring is a critical strategy in the development of novel bioactive molecules. This guide has provided detailed protocols for achieving this transformation through both direct C-H activation and a two-step halogenation-Suzuki coupling sequence. The choice of method will depend on the specific substrate and the desired substituent. By understanding the underlying mechanisms and following these robust protocols, researchers can efficiently synthesize a diverse library of C5-functionalized pyrimidines for applications in drug discovery and materials science.

References

  • Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. RSC Publishing.
  • 2,4-Dichloropyrimidine: Comprehensive Overview and Applic
  • 2,4-Dichloropyrimidine synthesis. ChemicalBook.
  • Proposed mechanism for Pd(ii)-catalyzed C(5)–H alkylation of 2-aminopyrimidine derivatives.
  • 2,4-Dichloropyrimidine: Reactions & Applic
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • C5-pyrimidine-functionalized morpholino oligonucleotides exhibit differential binding affinity, target specificity and lipophilicity. PubMed.
  • Process for the preparation of chloropyrimidines.
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • Inherent Weakly Coordinating Oxo-Group-Directed Ruthenium(II)-Catalyzed C5 Functionalization of 2‑Arylquinolin-4(1H)‑ones. PubMed Central.
  • Palladium-catalysed C-H activation of aliphatic amines to give strained nitrogen heterocycles. PubMed.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Author Manuscript.
  • Alkylation of Some Pyrimidine and Purine Derivatives Using Microwave-assisted Methods.
  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. NIH.
  • Palladium-Catalyzed Meta-Selective C–H Bond Activation with a Nitrile-Containing Template: Computational Study on Mechanism and Origins of Selectivity. Journal of the American Chemical Society.
  • Synthesis of C-5 substituted pyrimidine nucleosides via organopalladium intermedi
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Author Manuscript.
  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry (RSC Publishing).
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Population Therapeutics and Clinical Pharmacology.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
  • Protection-Free, Two-step Synthesis of C5-C Functionalized Pyrimidine Nucleosides. Current Protocols.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • SYNTHESIS OF N-SUBSTITUTED 2-ALKYL-4-ARYLOXAZOLE-5-CARBOXAMIDES.
  • C5-pyrimidine-functionalized morpholino oligonucleotides exhibit differential binding affinity, target specificity and lipophilicity. R Discovery.
  • Catalyst‐Controlled Divergent C3/C5 Site‐Selective C−H Arylation of 2‐Pyridylthiophenes.
  • Inherent Weakly Coordinating Oxo-Group-Directed Ruthenium(II)-Catalyzed C5 Functionalization of 2-Arylquinolin-4(1H)-ones.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.

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Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Bromopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromopyrimidine substrates. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful C-C bond-forming reaction. Pyrimidine cores are ubiquitous in pharmaceuticals, making the successful coupling of bromopyrimidines a critical step in many synthetic campaigns.[1] However, the electron-deficient nature of the pyrimidine ring and the inherent complexities of the catalytic cycle can lead to several challenging side reactions.[2]

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and understand the causality behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a bromopyrimidine is giving a low yield of the desired product. What are the most likely side reactions occurring?

Low yields in the Suzuki coupling of bromopyrimidines are typically due to one or a combination of three primary side reactions:

  • Protodeboronation: The cleavage of the C-B bond in your boronic acid or ester, replacing it with a C-H bond.[3][4] This consumes your coupling partner, converting it into a simple arene or heteroarene byproduct.[4]

  • Homocoupling: The dimerization of your boronic acid to form a symmetrical biaryl compound.[5][6] This is often mediated by palladium(II) species and can be exacerbated by the presence of oxygen.[5][7]

  • Dehalogenation: The replacement of the bromine atom on your pyrimidine ring with a hydrogen atom. This side reaction involves the palladium complex after oxidative addition.[5]

Q2: I've identified the protonated version of my boronic acid as a major byproduct. What is causing this protodeboronation and how can I minimize it?

Protodeboronation is a common and often frustrating side reaction, particularly with heteroaromatic boronic acids.[3][4][5] It can be catalyzed by both acid and base and is influenced by several factors.[3][4]

  • Primary Causes:

    • Substrate Instability: Heteroaryl boronic acids, like those often coupled with pyrimidines, are particularly prone to hydrolysis.[5][8] Electron-deficient arylboronic acids also show increased susceptibility.[9]

    • Reaction Conditions: High temperatures, extended reaction times, and the presence of water can accelerate protodeboronation.[4]

    • Base: While essential for the catalytic cycle, bases can promote the formation of boronate species that are susceptible to protonolysis.[4][10]

    • Ligand Choice: Bulky, electron-rich phosphine ligands, while often used to promote difficult couplings, can paradoxically accelerate palladium-catalyzed protodeboronation.[11]

  • Mitigation Strategies:

    • Use Boronic Esters or Trifluoroborates: Derivatives like pinacol esters, MIDA boronates, or potassium aryltrifluoroborates are generally more stable than the corresponding boronic acids and less prone to protodeboronation.[5][12][13] They act as a "slow-release" source of the boronic acid in situ.[3][13]

    • Optimize Reaction Conditions: Use the lowest effective temperature and minimize reaction time. Rigorous degassing is crucial.

    • Careful Base Selection: Weaker bases or those with lower solubility may be beneficial. Anhydrous conditions with bases like K₃PO₄ can sometimes suppress hydrolysis.[10]

    • Efficient Catalyst System: A highly active catalyst that promotes rapid cross-coupling can outcompete the slower protodeboronation pathway.[3]

Q3: My main impurity is a symmetrical biaryl derived from my boronic acid. How do I prevent this homocoupling?

Homocoupling arises from the reaction of two boronic acid molecules, typically catalyzed by Pd(II) species.[5][7]

  • Primary Causes:

    • Presence of Pd(II): If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced to the active Pd(0) form. This reduction can occur via homocoupling of the boronic acid.[5]

    • Oxygen in the Reaction: Inadequate degassing allows oxygen to be present, which can re-oxidize Pd(0) to Pd(II), leading to further homocoupling.[5][7]

  • Mitigation Strategies:

    • Rigorous Degassing: Subsurface sparging of the solvent and reaction mixture with an inert gas (e.g., nitrogen or argon) is critical to exclude oxygen.[7]

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can circumvent the initial reduction step that often leads to homocoupling.

    • Use Precatalysts: Modern palladium precatalysts (e.g., Buchwald precatalysts) are designed for clean and efficient in situ generation of the active Pd(0) catalyst, minimizing side reactions.[5]

Q4: I am observing the formation of the corresponding un-brominated pyrimidine. What leads to this dehalogenation?

Dehalogenation results in the loss of your electrophilic coupling partner.

  • Primary Cause: After the oxidative addition of the bromopyrimidine to the Pd(0) center, the resulting Pd(II) complex can react with a hydride source in the mixture. Reductive elimination of the pyrimidine and the hydride regenerates a Pd(0) species and produces the dehalogenated byproduct.[5]

  • Potential Hydride Sources: Amine bases or alcohol solvents can act as hydride donors.[5]

  • Mitigation Strategies:

    • Solvent Choice: Avoid using alcoholic solvents if dehalogenation is a significant issue. Aprotic solvents like dioxane, toluene, or DMF are common alternatives.[14][15]

    • Base Selection: Consider using carbonate or phosphate bases instead of amine bases if you suspect they are the source of the hydride.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed analysis of common issues and systematic approaches to resolving them.

Issue 1: Persistent Protodeboronation

You've confirmed that the major side product is the protonated form of your boronic acid coupling partner.

Diagnostic Workflow:

Protodeboronation_Troubleshooting start Low Yield & High Protodeboronation q1 Are you using a heteroaryl boronic acid? start->q1 a1_yes Switch to a more stable derivative (e.g., MIDA ester, pinacol ester, or trifluoroborate) q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No end Optimized Reaction a1_yes->end q2 Are reaction times long or temperatures high? a1_no->q2 a2_yes Screen for a more active catalyst/ligand system to accelerate cross-coupling. Reduce temperature. q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No a2_yes->end q3 Is an aqueous base being used? a2_no->q3 a3_yes Consider anhydrous conditions with K₃PO₄ or CsF. Optimize the amount of water if required. q3->a3_yes Yes a3_yes->end

Caption: Troubleshooting workflow for protodeboronation.

Detailed Protocol: Switching to a MIDA Boronate Ester If you are working with an unstable boronic acid, converting it to its N-methyliminodiacetic acid (MIDA) boronate ester can dramatically improve outcomes.

  • Synthesis: Dissolve the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in DMSO or DMF. Heat the mixture at 80-100 °C for 1-2 hours. The MIDA ester often precipitates upon cooling or addition of an anti-solvent like acetonitrile.

  • Purification: MIDA boronates are typically stable to silica gel chromatography, allowing for high purity.[3]

  • Suzuki Coupling: Use the purified MIDA boronate under standard Suzuki conditions. The base in the reaction mixture will slowly hydrolyze the MIDA ester, releasing the boronic acid for the catalytic cycle. This "slow-release" strategy keeps the instantaneous concentration of the unstable boronic acid low, minimizing side reactions.[3]

Issue 2: Significant Homocoupling of the Boronic Acid

Analysis reveals a biaryl byproduct corresponding to the dimerization of your boronic acid.

Causality Diagram:

Homocoupling_Mechanism cluster_cycle Desired Catalytic Cycle cluster_side Homocoupling Side Reaction pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa o2 O₂ (from air) pd0->o2 Oxidation pd2_halide Ar¹-Pd(II)L₂-Br oa->pd2_halide trans Transmetalation pd2_halide->trans pd2_aryl Ar¹-Pd(II)L₂-Ar² trans->pd2_aryl re Reductive Elimination pd2_aryl->re re->pd0 pd2_source Pd(II) Precatalyst (e.g., Pd(OAc)₂) homocoupling 2 Ar²B(OH)₂ Homocoupling pd2_source->homocoupling Mediates o2->pd2_source homocoupling->pd0 Reduces Pd(II) to Pd(0)

Caption: Homocoupling as a Pd(II)-mediated side reaction.

Parameter Optimization Table: Impact of Reaction Components on Homocoupling

ParameterCondition Favoring HomocouplingRecommended Action to Minimize HomocouplingRationale
Palladium Source Pd(II) salts like Pd(OAc)₂[5]Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., G3-Buchwald)[5]Avoids the initial Pd(II) reduction step that consumes boronic acid.
Atmosphere Presence of air/oxygen[5][7]Rigorous degassing of solvents and reaction mixture (e.g., 3x vacuum/inert gas cycles)[7]Prevents re-oxidation of active Pd(0) to problematic Pd(II).
Base Strong bases in some casesScreen bases; sometimes weaker bases like Na₂CO₃ are sufficient and gentler.[1][16]The base influences the rate of transmetalation and can affect catalyst stability.

The Critical Role of Base and Solvent

The choice of base and solvent is not trivial and is often interdependent. For bromopyrimidines, finding the right combination is key to success.

Q5: Which base should I choose for my bromopyrimidine coupling?

The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[1] The choice can significantly impact yield and selectivity.[1]

Table: Common Bases and Their Characteristics in Suzuki Couplings

BaseStrengthCommon Usage/NotesPotential Issues with Pyrimidines
K₂CO₃ / Na₂CO₃ ModerateWidely used, often in aqueous/organic mixtures.[1][16] Good general-purpose bases.Can be insufficient for very challenging couplings.
K₃PO₄ StrongOften used in anhydrous conditions, effective for difficult substrates.[1]Can promote protodeboronation if traces of water are present.
Cs₂CO₃ StrongHighly effective but more expensive. Good for sterically hindered substrates.[1]May increase the rate of side reactions due to high reactivity.
Organic Bases (e.g., Et₃N) ModerateLess common in modern Suzuki protocols.Can act as a hydride source, leading to dehalogenation.[5]
Q6: How does the solvent affect the reaction?

The solvent system must solubilize the reactants and catalyst, but it also influences catalyst activity and the rates of side reactions.[14][17] For couplings involving polar substrates like pyrimidines, solvent choice is critical.

  • Aprotic Solvents: 1,4-Dioxane, THF, and Toluene are very common, often used with an aqueous phase for the base.[14][15] 1,4-Dioxane is frequently a good starting point for couplings with Pd(PPh₃)₄.[14]

  • Polar Aprotic Solvents: DMF can be effective but may lead to catalyst decomposition at high temperatures.

  • Aqueous Mixtures: The addition of water is often beneficial, not only to dissolve inorganic bases but also to facilitate the formation of the active boronate species [RB(OH)₃]⁻.[14][18] The optimal organic/water ratio must be determined empirically.[14][18]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 73(13), 5589-5591. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Cox, P. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(29), 9147-9157. [Link]

  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 519-526. [Link]

  • Wikipedia. (2023). Protodeboronation. [Link]

  • O'Brien, A. G., et al. (2011). Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. RSC Advances, 1(8), 1461-1464. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. [Link]

  • Siddiqa, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(10), 1342. [Link]

  • Janeš, D., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(2), 433. [Link]

  • ResearchGate. (2015). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • McDonald, R. I., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]

  • ResearchGate. (2021). Solvent mixture screening for Suzuki coupling of 1 with 2. [Link]

  • Püntener, K., et al. (2000). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 65(24), 8301-8306. [Link]

  • Sigman, M. S., & Norrby, P. O. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • ResearchGate. (2013). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Hussain, M., et al. (2013). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry, 2013(25), 5555-5560. [Link]

  • Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-46). Royal Society of Chemistry. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • ResearchGate. (2018). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • ResearchGate. (2012). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]

  • Semantic Scholar. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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Technical Support Center: Palladium-Catalyzed Cross-Coupling of 2-Allyloxy-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional guide for optimizing palladium catalyst conditions for reactions involving 2-Allyloxy-5-bromopyrimidine, created for researchers, scientists, and drug development professionals.

Welcome to the technical support center for optimizing palladium-catalyzed reactions with this compound. As a key intermediate in medicinal chemistry and materials science, successful functionalization of this substrate is critical. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to ensure your experiments are reproducible, high-yielding, and efficient.

Part 1: Troubleshooting Guide for Common Issues

Encountering challenges is a common part of reaction optimization. This section addresses specific experimental problems in a direct, question-and-answer format to help you quickly diagnose and solve issues.

dot

TroubleshootingFlowchart start Reaction Outcome: Low or No Product Yield sm_check Is Starting Material (SM) Consumed? start->sm_check pd_black Is Palladium Black (Precipitate) Observed? sm_check->pd_black Yes sol_sm_unreacted Cause: Inactive Catalyst System - Inefficient Oxidative Addition - Wrong Ligand/Base/Solvent - Low Temperature Solution: - Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos). - Screen different bases/solvents. - Increase reaction temperature. sm_check->sol_sm_unreacted No side_products Are Side Products Observed? pd_black->side_products No sol_pd_black Cause: Catalyst Deactivation - Agglomeration to Pd(0) NPs - Impurities (O₂, H₂O, S) - Ligand Degradation Solution: - Ensure rigorous inert atmosphere (degas solvents). - Use high-purity reagents. - Use pre-catalysts or add excess ligand. pd_black->sol_pd_black Yes sol_side_products Cause: Unproductive Pathways - Homocoupling (boronic acid) - Hydrodehalogenation (-Br to -H) - Allyl group isomerization/cleavage Solution: - For homocoupling, ensure inert atmosphere. - For dehalogenation, use less polar solvents, milder base. - For allyl issues, use lower temp, check for acidic/basic impurities. side_products->sol_side_products Yes sol_complex_mixture Complex Mixture / Decomposition Cause: - Reaction temp too high - Incorrect base strength Solution: - Lower temperature. - Use a weaker base (e.g., K₂CO₃ instead of NaOtBu). side_products->sol_complex_mixture No

Caption: Troubleshooting decision tree for a failed cross-coupling reaction.

Question 1: My reaction shows very low conversion, with most of the this compound starting material remaining. What's going wrong?

Answer: This classic symptom points to a failure in initiating the catalytic cycle, most often the oxidative addition step. The C(sp²)-Br bond on the electron-deficient pyrimidine ring is generally reactive, but issues can still arise.

  • Possible Cause 1: Inefficient Catalyst Activation. If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must first be reduced in situ to the active Pd(0) species.[1][2][3] This reduction can be sluggish or fail if the conditions are not optimal.

    • Solution: Consider switching to a Pd(0) source like Pd₂(dba)₃ to bypass this step. Alternatively, ensure your system contains a competent reducing agent; phosphine ligands or amine substrates can often facilitate this reduction.[4]

  • Possible Cause 2: Suboptimal Ligand Choice. The ligand is arguably the most critical variable. It stabilizes the palladium center, prevents aggregation, and modulates its reactivity.[1][5] For an electron-deficient heteroaryl halide, an electron-rich and sterically bulky ligand is often required to promote the oxidative addition step.

    • Solution: If you are using a less effective ligand like PPh₃, switch to a state-of-the-art biaryl monophosphine ligand (e.g., SPhos, XPhos, RuPhos) or a bulky N-heterocyclic carbene (NHC) ligand (e.g., IPr).[5][6][7] These ligands increase the electron density on the palladium, making it more nucleophilic and accelerating oxidative addition.[5]

  • Possible Cause 3: Incorrect Reaction Temperature. Oxidative addition is the temperature-dependent step in many cross-coupling reactions.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. While many modern catalysts work at lower temperatures, some challenging substrates require more thermal energy. A temperature screen from 80 °C to 120 °C is a standard optimization practice.[6][8]

Question 2: My reaction turns black, and a precipitate forms. The yield is poor. What does this indicate?

Answer: The formation of a black precipitate is a tell-tale sign of catalyst deactivation via the formation of palladium black—finely divided, catalytically inactive palladium metal aggregates.[9]

  • Possible Cause 1: Oxygen or Impurities. The active Pd(0) catalyst is sensitive to oxygen, which can oxidize it to inactive Pd(II) species or promote aggregation.[9] Other impurities, such as sulfur or halides from starting materials, can act as catalyst poisons by irreversibly binding to the palladium center.[9]

    • Solution: Ensure all reagents and solvents are of high purity and are rigorously degassed.[6] Use a robust inert gas (argon or nitrogen) manifold with proper Schlenk line or glovebox techniques. Running a control reaction with highly purified materials can confirm if poisoning is the issue.[9]

  • Possible Cause 2: Insufficient Ligand Stabilization. The ligand's steric bulk acts as a shield, preventing individual palladium atoms from colliding and aggregating.[1] If the ligand concentration is too low, or if the ligand itself degrades at high temperatures, the palladium center becomes "naked" and vulnerable to aggregation.

    • Solution: Increase the ligand-to-palladium ratio. While a 1:1 or 2:1 ratio is common, adding a slight excess of ligand can sometimes improve catalyst stability.[10] Consider using a more thermally stable ligand or a pre-formed, well-defined precatalyst that is less prone to dissociation.

Question 3: My starting material is consumed, but I'm getting significant side products instead of my desired product. What are the likely culprits?

Answer: Side product formation indicates that while the catalyst is active, it's engaging in undesired reaction pathways. The specific side products you observe are key diagnostic clues.

  • Possible Side Product 1: Homocoupling of Boronic Acid (in Suzuki Reactions). You observe a biaryl product derived from your boronic acid coupling with itself. This is often caused by the presence of oxygen, which can promote this side reaction and consume your coupling partner.[1]

    • Solution: Improve degassing procedures for all solvents and reagents. Ensure a strict inert atmosphere is maintained throughout the reaction.

  • Possible Side Product 2: Hydrodehalogenation. Your this compound is converted to 2-Allyloxypyrimidine (the bromine is replaced by hydrogen). This can occur if β-hydride elimination is a competing pathway, often facilitated by certain bases or solvents.

    • Solution: Switch to a non-coordinating, weaker base like K₃PO₄ or Cs₂CO₃ instead of strong alkoxides.[6] Using less polar, aprotic solvents like toluene or dioxane can also disfavor this pathway.

  • Possible Side Product 3: Allyl Group Isomerization or Cleavage. You may observe the formation of a prop-1-en-1-yloxy pyrimidine isomer or the corresponding 5-bromo-pyrimidin-2-ol. The allyl group can isomerize or be cleaved under certain conditions, particularly with highly basic or acidic conditions or at elevated temperatures.

    • Solution: Attempt the reaction at a lower temperature. Screen milder bases (e.g., K₂CO₃). Ensure all reagents are free from acidic or basic impurities that could catalyze this decomposition.

Part 2: Frequently Asked Questions (FAQs)

This section provides foundational knowledge for designing and optimizing your cross-coupling reactions with this compound.

Question 4: Which palladium-catalyzed reaction should I choose for my desired transformation?

Answer: The choice depends entirely on the bond you wish to form at the 5-position of the pyrimidine ring.

  • For C-C Bonds (Arylation, Vinylation, Alkylation): The Suzuki-Miyaura coupling is the most common and versatile choice, reacting this compound with an organoboron reagent (boronic acid or ester).[11] It is known for its mild conditions and high functional group tolerance. The Heck reaction is ideal for coupling with alkenes to form a new C=C bond.[12][13]

  • For C-N Bonds (Amination): The Buchwald-Hartwig amination is the premier method for coupling with primary or secondary amines, amides, or other N-nucleophiles.[4][14]

  • For C-O Bonds (Etherification): The Buchwald-Hartwig etherification can be used to couple with alcohols or phenols.

  • For C-S Bonds (Thioetherification): Buchwald-Hartwig type conditions can also be adapted for coupling with thiols.[14]

  • For C-C(sp) Bonds (Alkynylation): The Sonogashira coupling is the reaction of choice for introducing terminal alkynes.

Question 5: How do I select the optimal Palladium Precatalyst, Ligand, Base, and Solvent?

Answer: These four components work in concert. A systematic approach to screening is the key to success. The following tables provide rational starting points for common transformations.

Data Presentation: Recommended Starting Conditions

Table 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Component Recommendation Rationale & Key Considerations
Pd Precatalyst Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%) Pd(OAc)₂ is cheaper and air-stable but requires in situ reduction.[1] Pd₂(dba)₃ is a direct Pd(0) source.[15]
Ligand SPhos or XPhos (1.1-1.2 eq. to Pd) Bulky, electron-rich biarylphosphines are excellent for coupling heteroaryl halides.[6] They promote fast oxidative addition and reductive elimination.
Base K₃PO₄ or K₂CO₃ (2-3 eq.) Moderately strong, inorganic bases are generally effective and well-tolerated.[6][16] Cs₂CO₃ can be used for more challenging couplings.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O Aprotic organic solvents are standard. A small amount of water is often necessary to solubilize the base and facilitate transmetalation.[1][17]

| Temperature | 80 - 110 °C | A good starting point for most Suzuki couplings. |

Table 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Component Recommendation Rationale & Key Considerations
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%) or G3/G4 Precatalysts Pre-formed palladacycle precatalysts (e.g., XPhos Pd G3) offer high reliability and rapid activation.[10]
Ligand XPhos or RuPhos (1.1-1.2 eq. to Pd) These bulky ligands are essential to prevent diarylation (for primary amines) and facilitate the C-N reductive elimination.[18]
Base NaOtBu or K₃PO₄ (1.5-2 eq.) A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is common, but K₃PO₄ can be used for base-sensitive substrates.[3][19]
Solvent Toluene or 1,4-Dioxane Anhydrous, aprotic solvents are crucial for this reaction.

| Temperature | 90 - 120 °C | Higher temperatures are often needed to drive the C-N bond-forming step. |

Part 3: Experimental Protocols & Workflows

A reliable protocol is the foundation of reproducible results. The following is a detailed, step-by-step methodology for a general Suzuki-Miyaura coupling.

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ExperimentalWorkflow

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Technical Support Center: Preventing Unwanted Deallylation of 2-Allyloxypyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 15, 2026

Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting advice and preventative strategies for a common and often frustrating side reaction: the unintended deallylation of 2-allyloxypyrimidines. As versatile intermediates in pharmaceutical and materials science research, maintaining the integrity of the allyl ether linkage is critical for synthetic success. This document is designed for researchers, chemists, and drug development professionals to diagnose, solve, and prevent this issue in their work.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental chemical principles behind the lability of the 2-allyloxy group on a pyrimidine scaffold.

Q1: What is deallylation, and why is my 2-allyloxypyrimidine substrate particularly susceptible?

A1: Deallylation is the cleavage of the C-O bond of an allyl ether, removing the allyl group and liberating the corresponding alcohol—in this case, 2-hydroxypyrimidine (which exists in its tautomeric form, pyrimidin-2-one). The allyl group is frequently used as a protecting group for alcohols because of its general stability; however, its unique electronic structure also provides specific pathways for its removal under conditions commonly used in modern synthesis.[1][2]

The 2-position of the pyrimidine ring is electron-deficient, which influences the stability and reactivity of the attached allyloxy group. This electronic nature, combined with the presence of common reagents, can inadvertently trigger cleavage.

Caption: General reaction scheme illustrating desired transformation versus unwanted deallylation.

Q2: What are the primary chemical pathways that trigger unintended deallylation?

A2: There are three primary mechanisms that researchers must be aware of. The specific conditions of your reaction will determine which pathway is the most likely culprit.

  • Palladium-Catalyzed Cleavage: This is the most common cause, especially during cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira).[3][4] The Pd(0) catalyst, essential for the main reaction, can coordinate to the allyl group's double bond, leading to oxidative addition and the formation of a π-allylpalladium complex.[5][6] This complex can then be cleaved by a nucleophile present in the reaction mixture.[7]

  • Acid-Mediated Cleavage: Exposure to strong acids, either as reagents or during aqueous workup, can protonate the ether oxygen. This makes the allyloxy group a better leaving group, susceptible to cleavage. More insidiously, trace acid can catalyze the isomerization of the allyl ether to a prop-1-enyl ether (an enol ether), which is extremely labile and hydrolyzes rapidly to pyrimidin-2-one.[1][8]

  • Strong Base-Mediated Isomerization: Certain strong bases, particularly potassium tert-butoxide (KOtBu), can deprotonate the allyl group, catalyzing its isomerization to the thermodynamically more stable internal prop-1-enyl ether.[1] As with the acid-catalyzed pathway, this enol ether byproduct is quickly hydrolyzed during workup.

cluster_pd Mechanism 1: Palladium-Catalyzed cluster_acid_base Mechanism 2 & 3: Acid/Base Mediated A1 2-Allyloxypyrimidine A2 Pd(0) Catalyst Present A3 Coordination of Pd(0) to Alkene A2->A3 A4 Oxidative Addition A3->A4 A5 π-Allylpalladium Complex Forms A4->A5 A6 Nucleophilic Attack (e.g., H₂O, OH⁻) A5->A6 A7 Deallylation Product (Pyrimidin-2-one) A6->A7 B1 2-Allyloxypyrimidine B2 Presence of Strong Acid or Base B3 Isomerization to Prop-1-enyl Ether B2->B3 B4 Rapid Hydrolysis (during workup) B3->B4 B5 Deallylation Product (Pyrimidin-2-one) B4->B5

Caption: The primary mechanisms responsible for the deallylation of 2-allyloxypyrimidines.

Part 2: Troubleshooting Guide - Reaction-Specific Scenarios

If you are currently experiencing deallylation, this section will help you diagnose the root cause based on your reaction type and provide actionable solutions.

Scenario A: Deallylation During Palladium-Catalyzed Cross-Coupling Reactions
  • Symptom: You are performing a Suzuki, Buchwald-Hartwig, Sonogashira, or similar cross-coupling on another position of the pyrimidine ring (e.g., at C4 or C5) and observing significant formation of pyrimidin-2-one alongside, or instead of, your desired product.

  • Primary Culprit: The Pd(0) catalyst is interacting with your allyl ether.

Troubleshooting & Solutions

Solution IDStrategyRationale & Causality
A.1 Ligand Selection The choice of phosphine or NHC ligand is critical. Bulky, electron-rich ligands (e.g., tBu₃P, SPhos, XPhos, IPr) can increase the steric barrier for Pd(0) to coordinate with the allyl ether, favoring the desired oxidative addition at the C-X bond.[9]
A.2 Catalyst Precursor Use a well-defined Pd(II) precatalyst that requires activation to Pd(0) in situ. This can maintain a lower standing concentration of the active Pd(0) species, reducing the probability of the side reaction. Precatalysts like those from the Buchwald or Fu groups are designed for high activity and may allow for lower catalyst loading.
A.3 Lower Reaction Temperature Deallylation via π-allyl formation often has a higher activation energy than the desired cross-coupling. Reducing the temperature (e.g., from 100 °C to 60-80 °C) can significantly decrease the rate of deallylation while still allowing the primary reaction to proceed, albeit more slowly.
A.4 Choice of Base Use a weaker, non-nucleophilic inorganic base. Strong bases like NaOtBu or K₃PO₄ can sometimes accelerate catalyst decomposition or participate in the cleavage of the π-allyl complex. Cs₂CO₃ or K₂CO₃ are often milder and effective alternatives.[10]
A.5 Avoid Protic Solvents If possible, avoid protic solvents like methanol or water, as they can act as nucleophiles to cleave the π-allylpalladium intermediate.[1] Toluene, dioxane, or THF are generally preferred. If an aqueous base is required, use the minimum amount necessary.
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Deallylation

This protocol provides a starting point for coupling a boronic acid to a 4-chloro-2-allyloxypyrimidine, incorporating strategies to suppress deallylation.

Materials:

  • 4-Chloro-2-allyloxypyrimidine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • G3-XPhos Palladacycle (0.02 equiv, 2 mol%)

  • Potassium Carbonate (K₂CO₃, powder, dried, 3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-chloro-2-allyloxypyrimidine, arylboronic acid, and K₂CO₃.

  • Add the G3-XPhos Palladacycle.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the flask and place it in a pre-heated oil bath at 80 °C.

  • Stir vigorously for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine. Note: Avoid acidic workup.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Scenario B: Deallylation Under Acidic or Basic Conditions
  • Symptom: Your starting material is consumed, but the primary product is pyrimidin-2-one after a reaction involving a strong acid/base or during an acidic workup.

  • Primary Culprit: Acid- or base-catalyzed isomerization followed by hydrolysis.

Troubleshooting & Solutions

Solution IDStrategyRationale & Causality
B.1 Neutralize Workup During workup, quench the reaction with a saturated NaHCO₃ or a phosphate buffer solution (pH ≈ 7) before adding water or performing extractions. This prevents the transiently acidic aqueous layer from hydrolyzing the substrate.
B.2 Alternative Reagents If the reaction requires a base, replace strong alkoxides (NaOtBu, KOtBu) with weaker inorganic bases (K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (DIPEA, DBU). If an acid is required, use the mildest possible conditions or a Lewis acid that is less likely to promote isomerization.[11]
B.3 Strict Temperature Control Base-catalyzed isomerization is highly temperature-dependent. If a strong base is unavoidable, run the reaction at the lowest possible temperature (e.g., 0 °C or -78 °C) to suppress the isomerization pathway.
Part 3: Proactive Prevention & Advanced Strategies

This section focuses on long-term strategies to design more robust synthetic routes from the outset.

Q3: Are there more robust alternatives to the allyl group for protecting the 2-hydroxy function of pyrimidine?

A3: Yes. If your planned synthetic route involves harsh conditions (e.g., high-temperature Pd-coupling, strong acids/bases), consider using a more robust protecting group from the beginning. The choice depends on the specific downstream reactions you have planned.[12][13]

Protecting GroupIntroduction MethodRemoval ConditionsStability Profile
Benzyl (Bn) BnBr, NaHH₂, Pd/C (Hydrogenolysis)Stable to most acids, bases, and organometallics. Not stable to reducing conditions.
p-Methoxybenzyl (PMB) PMB-Cl, NaHDDQ or TFA (Oxidative/Acidic)Stable to bases and nucleophiles. Can be removed orthogonally to Bn.
Methoxymethyl (MOM) MOM-Cl, DIPEAHCl, TFA (Acidic)Stable to bases, nucleophiles, and hydrogenolysis. Labile to strong acids.[14]
t-Butyldimethylsilyl (TBS) TBS-Cl, ImidazoleTBAF, HF•Py (Fluoride source)Stable to bases and hydrogenolysis. Labile to acids and fluoride.[15]
Q4: How can I strategically design my synthesis to avoid deallylation?

A4: Thoughtful route design is the most powerful tool. Consider the principle of late-stage functionalization vs. early-stage protection.

  • Strategy 1 (Allylate Last): If you need to perform a reaction known to cause deallylation (like a challenging Suzuki coupling), perform it on a precursor like 2,4-dichloropyrimidine first. You can then introduce the allyloxy group in a later, milder step via nucleophilic aromatic substitution. The reactivity order of halopyrimidines generally favors reaction at the C4 position over C2, making this a viable strategy.[9][10]

  • Strategy 2 (Protect, Modify, Deprotect): If the allyl group itself is not a required feature of the final molecule but merely a protecting group, use a more robust group like Benzyl (Bn). Perform all necessary modifications on the pyrimidine core, and then remove the benzyl group at the end of the synthesis.

Strategic Synthesis Workflow cluster_late Strategy 1: Late-Stage Allylation cluster_robust Strategy 2: Use Robust Protecting Group L1 Start: 2,4-Dichloropyrimidine L2 Perform Harsh Reaction (e.g., Pd-Coupling at C4) L1->L2 L3 Intermediate: 4-Aryl-2-chloropyrimidine L2->L3 L4 Introduce Allyl Group (Allyl-OH, NaH) L3->L4 L5 Final Product L4->L5 R1 Start: 2-Benzyloxypyrimidine R2 Perform Harsh Reaction(s) R1->R2 R3 Protected Intermediate R2->R3 R4 Deprotection (H₂, Pd/C) R3->R4 R5 Final Product (Pyrimidin-2-one) R4->R5

Caption: Decision workflow for designing a synthetic route to avoid deallylation.

References
  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of deallylation reaction for 2 a,b and 2imm with derived kinetic constants. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Deallylation of Allyl- and Diallylmalonates. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Rapid and selective deallylation of allyl ethers and esters using iodine in polyethylene glycol-400. Green Chemistry. Retrieved from [Link]

  • Vutukuri, D. R., et al. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile and Selective Deallylation of Allyl Ethers Using Diphosphinidenecyclobutene-Coordinated Palladium Catalysts. Retrieved from [Link]

  • Yasuhara, A., Kasano, A., & Sakamoto, T. (1999). An Efficient Method for the Deallylation of Allyl Aryl Ethers Using Electrochemically Generated Nickel. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wuts, P. G. M. (n.d.). Protecting Groups. University of California, Berkeley. Retrieved from [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews. Retrieved from [Link]

  • Fagnou, K., & Lautens, M. (2003). Halogen- and metal-free catalytic enantioselective allylation of ketones. Angewandte Chemie International Edition. Retrieved from [Link]

  • Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved from [Link]

  • Ackermann, L. (2015). Carboxylate-directed C–H allylation with allyl alcohols or ethers. Nature Communications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]

  • Legault, C. Y., et al. (2018). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Parham, W. E., & Anderson, E. L. (1948). The Protection of Hydroxyl Groups. Journal of the American Chemical Society. Retrieved from [Link]

  • Hartwig, J. F., & Stanley, L. M. (2003). Palladium-catalyzed rearrangement/arylation of 2-allyloxypyridine leading to the synthesis of N-substituted 2-pyridones. Organic Letters. Retrieved from [Link]

  • Gricius, S. T., & Stradiotto, M. (2015). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Catalytic allylic functionalization via π-allyl palladium chemistry. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Retrieved from [Link]

  • Alonso, F., & Moglie, Y. (2020). Advances in Cross-Coupling Reactions. Molecules. Retrieved from [Link]

  • MDPI. (2021). Magnetically Recoverable Nanoparticulate Catalysts for Cross-Coupling Reactions: The Dendritic Support Influences the Catalytic Performance. Nanomaterials. Retrieved from [Link]

Sources

Challenges in the scale-up synthesis of 2-Allyloxy-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Allyloxy-5-bromopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical experience.

Introduction: The Synthetic Pathway and Its Importance

This compound is a key building block in the synthesis of various biologically active molecules, including potential anticancer and antiviral agents.[1][2][3] Its synthesis is most commonly achieved via a Williamson ether synthesis, a robust and well-established SN2 reaction.[4][5] This reaction involves the nucleophilic attack of an alkoxide on an organohalide. In this specific case, allyl alcohol is deprotonated to form an allyloxide ion, which then displaces a halide from a 5-bromopyrimidine derivative. The typical starting material is 2-chloro-5-bromopyrimidine, taking advantage of the higher reactivity of the C2-chloro group to nucleophilic aromatic substitution (SNAr).[1]

While the reaction appears straightforward on a laboratory scale, significant challenges can arise during scale-up. This guide will address these challenges systematically, providing you with the knowledge to optimize your synthesis for yield, purity, and safety.

Visualizing the Reaction: The Williamson Ether Synthesis of this compound

G cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediate cluster_product Product 2_Chloro_5_bromopyrimidine 2-Chloro-5-bromopyrimidine 2_Allyloxy_5_bromopyrimidine This compound 2_Chloro_5_bromopyrimidine->2_Allyloxy_5_bromopyrimidine Allyl_Alcohol Allyl Alcohol Allyloxide_Ion Allyloxide Ion Allyl_Alcohol->Allyloxide_Ion Deprotonation Base Base (e.g., NaH, K2CO3) Allyloxide_Ion->2_Allyloxy_5_bromopyrimidine SN2 Attack

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and scale-up of this compound.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield is a frequent challenge in scaling up this synthesis. Several factors can contribute to this issue.

  • Incomplete Deprotonation of Allyl Alcohol: The formation of the allyloxide nucleophile is critical. If the base used is not strong enough or is not used in a sufficient stoichiometric amount, the deprotonation will be incomplete, leading to a lower concentration of the active nucleophile.[6]

    • Solution: For laboratory-scale synthesis, a strong base like sodium hydride (NaH) is effective as it irreversibly deprotonates the alcohol.[6] For larger-scale operations where safety and handling are major concerns, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, often in combination with a polar aprotic solvent like DMF or acetonitrile to enhance reactivity.[1] Ensure you are using at least a stoichiometric equivalent of the base.

  • Competing Elimination Reactions: Although the primary reaction is an SN2 substitution, a competing E2 elimination can occur, especially at higher temperatures.[6] This side reaction becomes more significant with secondary and tertiary alkyl halides, but can still be a factor with primary halides under forcing conditions.

    • Solution: Maintain a controlled reaction temperature. While heating can increase the rate of the desired SN2 reaction, excessive temperatures will favor elimination.[6] A temperature range of 50-80 °C is typically effective.

  • Suboptimal Solvent Choice: The choice of solvent is crucial for SN2 reactions.

    • Solution: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, and dimethyl sulfoxide (DMSO) are ideal as they solvate the cation of the base, leaving the alkoxide anion more nucleophilic.[6]

  • Moisture in the Reaction: Water can quench the strong base and the allyloxide nucleophile, reducing the reaction's efficiency.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. If using a hygroscopic base like NaH, handle it under an inert atmosphere (e.g., nitrogen or argon).

Question 2: I am observing significant impurity peaks in my crude product analysis (TLC/LC-MS). What are these byproducts and how can I minimize their formation?

Answer:

Impurity formation is a common hurdle, particularly during scale-up where localized concentration and temperature gradients can promote side reactions.

  • Unreacted Starting Material (2-Chloro-5-bromopyrimidine): This is often due to incomplete reaction.

    • Solution: Increase the reaction time or slightly increase the temperature, while monitoring for the formation of elimination byproducts. Using a slight excess of allyl alcohol and the base can also drive the reaction to completion.

  • Dialkylation or C-Alkylation: While less common with pyrimidines compared to phenoxides, there is a possibility of further reaction on the pyrimidine ring, especially under harsh conditions.[4]

    • Solution: Employ milder reaction conditions (lower temperature, less reactive base) and ensure proper stoichiometry.

  • Hydrolysis of the Product: During workup, if the pH is not controlled, the 2-allyloxy group can be susceptible to hydrolysis, especially under acidic conditions, to yield 2-hydroxy-5-bromopyrimidine.

    • Solution: Maintain a neutral or slightly basic pH during the aqueous workup.

Question 3: The purification of this compound by column chromatography is proving difficult and inefficient on a larger scale. Are there alternative purification methods?

Answer:

While column chromatography is a standard laboratory purification technique, its scalability can be limited.

  • Recrystallization: If the crude product is a solid and has a reasonable level of purity, recrystallization can be a highly effective and scalable purification method.

    • Procedure: A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. A common technique is to dissolve the crude product in a hot solvent and then allow it to cool slowly to form crystals.[7]

  • Distillation: If the product is a thermally stable liquid with a boiling point sufficiently different from the impurities, vacuum distillation can be an excellent option for large-scale purification. The thermal stability of this compound should be assessed before attempting distillation.[8]

  • Liquid-Liquid Extraction: A well-designed series of extractions during the workup can significantly improve the purity of the crude product, potentially reducing the burden on the final purification step. This involves washing the organic layer with acidic, basic, and neutral aqueous solutions to remove corresponding impurities.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the synthesis of this compound?

For small-scale synthesis where high reactivity is desired, sodium hydride (NaH) is an excellent choice.[6] However, for scale-up, safety and handling become paramount. In an industrial setting, milder and less hazardous bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred.[1] The choice may also depend on the solvent system and the desired reaction kinetics.

Q2: Can I use a phase-transfer catalyst to improve the reaction?

Yes, phase-transfer catalysis (PTC) can be a very effective strategy, especially when using inorganic bases like K₂CO₃ with a less polar solvent.[9][10][11] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the 2-chloro-5-bromopyrimidine is dissolved, thereby accelerating the reaction.[12] This can lead to milder reaction conditions, faster reaction times, and easier workup.[9]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[1] A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material, product, and any major byproducts. The disappearance of the 2-chloro-5-bromopyrimidine spot and the appearance of the product spot indicate the reaction is proceeding. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q4: What are the key safety precautions to consider during the scale-up of this synthesis?

  • Handling of Sodium Hydride (if used): NaH is highly flammable and reacts violently with water. It should be handled under an inert atmosphere and appropriate personal protective equipment (PPE) must be worn.

  • Exothermic Reaction: The reaction can be exothermic, especially during the initial addition of reagents. Ensure adequate cooling and temperature control, particularly on a larger scale. Add reagents portion-wise to manage the heat evolution.

  • Solvent Hazards: The solvents used (e.g., DMF, acetonitrile) have their own associated hazards. Work in a well-ventilated fume hood and consult the safety data sheets (SDS) for each chemical.

Recommended Experimental Protocol (Laboratory Scale)

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and scale.

Materials:

  • 2-Chloro-5-bromopyrimidine

  • Allyl alcohol

  • Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Addition funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure using Sodium Hydride:

  • Under an inert atmosphere, add sodium hydride (1.2 equivalents) to a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel.

  • Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add allyl alcohol (1.1 equivalents) dropwise to the suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

  • Dissolve 2-chloro-5-bromopyrimidine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of isopropanol, followed by water.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Procedure using Potassium Carbonate:

  • To a round-bottom flask, add 2-chloro-5-bromopyrimidine (1.0 equivalent), potassium carbonate (2.0 equivalents), and allyl alcohol (1.5 equivalents) in DMF.

  • Heat the mixture to 80 °C and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary

ParameterCondition 1 (NaH/DMF)Condition 2 (K₂CO₃/DMF)
Base Sodium HydridePotassium Carbonate
Temperature 60-70 °C80 °C
Typical Yield 85-95%75-85%
Key Advantage High reactivity, shorter reaction timeSafer, easier to handle on a large scale
Key Disadvantage Hazardous, requires inert atmosphereSlower reaction rate, may require higher temperatures

Logical Workflow for Troubleshooting

G Start Low Yield or High Impurity Check_Completion Is the reaction going to completion? (Check TLC/HPLC) Start->Check_Completion Incomplete_Reaction Incomplete Reaction Check_Completion->Incomplete_Reaction No Complete_Reaction Reaction is Complete Check_Completion->Complete_Reaction Yes Increase_Time_Temp Increase reaction time or temperature Incomplete_Reaction->Increase_Time_Temp Check_Stoichiometry Check stoichiometry of reagents Incomplete_Reaction->Check_Stoichiometry Check_Base Is the base strong enough/active? Incomplete_Reaction->Check_Base Check_Moisture Is the system anhydrous? Incomplete_Reaction->Check_Moisture Analyze_Byproducts Analyze byproducts (LC-MS/NMR) Complete_Reaction->Analyze_Byproducts Solution Improved Yield and Purity Increase_Time_Temp->Solution Check_Stoichiometry->Solution Check_Base->Solution Check_Moisture->Solution Elimination_Product Elimination byproduct detected Analyze_Byproducts->Elimination_Product Yes Hydrolysis_Product Hydrolysis product detected Analyze_Byproducts->Hydrolysis_Product Yes Optimize_Purification Optimize purification (recrystallization/distillation) Analyze_Byproducts->Optimize_Purification No major byproducts Lower_Temp Lower reaction temperature Elimination_Product->Lower_Temp Control_Workup_pH Control pH during workup Hydrolysis_Product->Control_Workup_pH Lower_Temp->Solution Control_Workup_pH->Solution Optimize_Purification->Solution

Caption: Troubleshooting workflow for the synthesis of this compound.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Bhat, A. R., et al. (2021). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules, 26(19), 5849. [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140. [Link]

  • Abbas, S. Y., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(3), 698. [Link]

  • Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]

  • Dalal Institute. Phase Transfer Catalysis. [Link]

  • ResearchGate. Phase Transfer Catalysis Aided Synthesis of Pyrazolopyrimidineamines by Chemoselective Reductive Ring Opening. [Link]

  • Journal of the American Chemical Society. Theory of phase-transfer catalysis. [Link]

  • Aparicio, E. B., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. [Link]

  • Aparicio, E. B., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. [Link]

  • Google Patents. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]

  • ResearchGate. (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • Synthesis. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PubMed. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis. [Link]

  • ResearchGate. 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. [Link]

  • Dana Bioscience. This compound 1g. [Link]

  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • PubChem. This compound. [Link]

  • PubMed. Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'. [Link]

  • ResearchGate. Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. [Link]

  • Organic Chemistry Portal. Allylic alcohol synthesis by addition. [Link]

  • YouTube. MCQ-227 Multistep reactions on Allyl alcohol by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecule). [Link]

  • ResearchGate. Enantioselective bromoamination reaction of allyl alcohol. [Link]

Sources

Minimizing homocoupling side products in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Technical Support Center: Cross-Coupling Reactions

Introduction: Understanding the Enemy

In an ideal cross-coupling reaction, component A couples with component B to exclusively form the desired product A-B . However, the reality of the reaction flask is often more complex. Homocoupling, the unwanted self-coupling of reactants to form A-A or B-B , is one of the most persistent challenges researchers face. This side reaction not only consumes valuable starting materials and reduces the yield of the desired product but also introduces impurities that can be difficult to separate, complicating downstream processing and analysis.

The root of the problem lies within the catalytic cycle itself. The same palladium or nickel catalyst that masterfully forges the C-C or C-X bond for your product can also mediate these undesired reactions. Understanding the delicate balance of elementary steps—oxidative addition, transmetalation, and reductive elimination—is the key to diagnosing and suppressing homocoupling.[1][2]

This guide is structured to help you troubleshoot these issues from a mechanistic standpoint, providing not just solutions, but the chemical reasoning behind them.

Catalytic_Cycle_vs_Homocoupling cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Homocoupling Pathways cluster_2 B-B Homocoupling (e.g., Suzuki) cluster_3 B-B Homocoupling (e.g., Sonogashira) Pd0 LₙPd(0) OA Oxidative Addition (R¹-X) Pd0->OA Slows w/ bulky ligands PdII_RX R¹-Pd(II)-X OA->PdII_RX TM Transmetalation (R²-M) PdII_RX->TM PdII_R1R2 R¹-Pd(II)-R² TM->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE Favored by bulky, e⁻-rich ligands RE->Pd0 Catalyst Regeneration Product Product (R¹-R²) RE->Product R2M 2 R²-B(OR)₂ PdII_O2 Pd(II) species (from O₂ contamination) R2M->PdII_O2 R2_R2 Product (R²-R²) PdII_O2->R2_R2 R2H 2 R²-C≡C-H Cu_O2 Cu(I) / O₂ (Glaser Coupling) R2H->Cu_O2 R2_R2_alkyne Product (R²-C≡C-C≡C-R²) Cu_O2->R2_R2_alkyne

Caption: A decision-tree workflow for troubleshooting homocoupling side reactions.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2023). Oxidative Addition/Reductive Elimination. [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2017). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis. [Link]

  • Chemistry LibreTexts. (2026). Reductive Elimination. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters. [Link]

  • Chen, C. H., & Xi, C. (2006). Oxidative Cross-Coupling through Double Transmetallation: Surprisingly High Selectivity for Palladium-Catalyzed Cross-Coupling of Alkylzinc and Alkynylstannanes. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (n.d.). Oxidative addition. [Link]

  • Sytniczuk, A., & Daugulis, O. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Said, N. R., et al. (2022). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Effects of (a) solvent and (b) bases on Heck reaction. [Link]

  • ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. ResearchGate. [Link]

  • International Journal of Advanced Chemistry Research. (2023). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. [Link]

  • Jaroschik, F., et al. (2017). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. Inorganic Chemistry. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • DeAngelis, A., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. New Trends in Cross-Coupling: Theory and Applications. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Zhang, P., & Zhang, J. (2007). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • ACS Publications. (2020). Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium. [Link]

  • ResearchGate. (n.d.). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ACS Publications. (2020). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. [Link]

  • ResearchGate. (n.d.). Proposed mechanisms for the homocoupling and cross-coupling reactions. [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • White Rose Research Online. (2022). Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in 2-Allyloxy-5-bromopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-Allyloxy-5-bromopyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we address common challenges that can lead to low conversion rates and provide structured, field-tested solutions to optimize your synthetic outcomes. Our approach is rooted in mechanistic understanding and practical, validated protocols.

Frequently Asked Questions (FAQs)

Q1: I'm observing a low yield in my Suzuki-Miyaura coupling reaction with this compound. What are the most likely causes?

Low yields in Suzuki-Miyaura couplings involving this compound often stem from a few critical factors related to catalyst activity, reaction conditions, and substrate stability.

  • Catalyst Deactivation: The pyrimidine nitrogen can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1] This is a common issue with nitrogen-containing heterocycles.

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For an electron-deficient substrate like a bromopyrimidine, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[2]

  • Suboptimal Base: The base plays a key role in the transmetalation step and can also influence catalyst activity and substrate stability.[2][3] An unsuitable base can lead to side reactions or incomplete conversion.

  • Protodeborylation of the Boronic Acid: Boronic acids can be unstable under certain conditions, leading to the cleavage of the C-B bond and formation of an arene byproduct.[4] This depletes one of the key coupling partners.

  • Reaction Temperature and Time: Insufficient temperature may not provide the necessary activation energy for the reaction to proceed efficiently. Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions.

Q2: My Williamson ether synthesis to prepare this compound from 2-hydroxy-5-bromopyrimidine and allyl bromide is sluggish and gives poor conversion. Why might this be happening?

The Williamson ether synthesis is a classic SN2 reaction, and its success hinges on several factors.[5][6][7]

  • Insufficiently Strong Base: The reaction requires the deprotonation of the hydroxyl group on the pyrimidine to form a potent nucleophile.[6][8] If the base is not strong enough to completely deprotonate the starting material, the reaction will be slow or incomplete.

  • Steric Hindrance: While allyl bromide is a primary alkyl halide and generally good for SN2 reactions, steric hindrance around the nucleophilic oxygen on the pyrimidine ring can slow the reaction.[5][7]

  • Solvent Effects: The choice of solvent can significantly impact the rate of an SN2 reaction. Polar aprotic solvents are generally preferred as they solvate the cation of the base without strongly solvating the nucleophile, leaving it more available to react.[9]

  • Leaving Group Ability: While bromide is a good leaving group, the reaction can be influenced by the overall electronics of the system.

Q3: I'm seeing significant amounts of a debrominated byproduct, 2-allyloxypyrimidine, in my reaction mixture. What causes this and how can I prevent it?

The formation of a debrominated byproduct suggests a reductive dehalogenation process is occurring.

  • Catalyst-Mediated Reduction: In palladium-catalyzed reactions, under certain conditions, the catalyst can facilitate the reduction of the C-Br bond, particularly if there are sources of hydrides in the reaction mixture.

  • Base-Mediated Reduction: Some bases or solvent systems, like DMF with trialkylamines, can act as a source of hydrides, leading to the reduction of the aryl halide.[10]

  • Reaction with Solvent: At elevated temperatures, solvents like DMF can decompose and provide a hydride source.

To mitigate this, ensure all reagents and solvents are pure and dry. If using a palladium catalyst, optimizing the ligand and reaction conditions can disfavor the reductive pathway. If debromination persists, a change of solvent or base may be necessary.

Troubleshooting Guides

Issue 1: Low Conversion in Suzuki-Miyaura Coupling

If you are experiencing low conversion in a Suzuki-Miyaura coupling reaction with this compound, follow this systematic troubleshooting workflow.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting Start Low Conversion in Suzuki Coupling Check_Catalyst Step 1: Evaluate Catalyst System Start->Check_Catalyst Check_Base Step 2: Assess Base and Solvent Check_Catalyst->Check_Base Solution_Catalyst Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Increase catalyst loading incrementally (e.g., 1-5 mol%). Use a pre-catalyst to ensure efficient generation of Pd(0). Check_Catalyst->Solution_Catalyst Check_Reagents Step 3: Verify Reagent Quality Check_Base->Check_Reagents Solution_Base Screen different bases (e.g., K3PO4, Cs2CO3). Ensure anhydrous conditions for non-aqueous setups. Use degassed solvents. Check_Base->Solution_Base Check_Conditions Step 4: Optimize Reaction Conditions Check_Reagents->Check_Conditions Solution_Reagents Use fresh, high-purity boronic acid. Ensure this compound is pure. Check_Reagents->Solution_Reagents Solution_Conditions Increase temperature in increments (e.g., 80°C to 110°C). Monitor reaction over a longer time course. Check_Conditions->Solution_Conditions End Optimized Conversion Solution_Catalyst->End Solution_Base->End Solution_Reagents->End Solution_Conditions->End

Caption: Troubleshooting workflow for low Suzuki coupling conversion.

Detailed Protocol: Screening of Reaction Parameters

  • Catalyst and Ligand Screening:

    • Set up parallel reactions using different palladium sources and ligands.

    • Compare a standard catalyst like Pd(PPh₃)₄ with more modern, bulky phosphine ligand systems such as XPhos or SPhos in combination with a palladium precursor like Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3.[2][11]

    • Vary the catalyst loading from 1 mol% to 5 mol%.[12]

  • Base and Solvent Screening:

    • Test a range of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃.[2]

    • Evaluate different solvent systems, for example, 1,4-dioxane/water, toluene/water, or DMF.[4][13] Ensure all organic solvents are thoroughly degassed to prevent catalyst oxidation.

Data Summary: Recommended Starting Conditions for Suzuki Coupling

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ with XPhos or SPhos (2-4 mol%)Bulky, electron-rich ligands enhance oxidative addition for electron-deficient pyrimidines.[2]
Base K₃PO₄ (2-3 equivalents)Effective in many cross-coupling reactions and generally avoids base-labile group cleavage.[3][14]
Solvent 1,4-Dioxane/Water (4:1)A common and effective solvent system that aids in dissolving both organic and inorganic reagents.[13]
Temperature 90-110 °CProvides sufficient energy for the reaction without causing significant catalyst decomposition.[13]
Issue 2: Incomplete Williamson Ether Synthesis

For an incomplete Williamson ether synthesis to produce this compound, consider the following optimization steps.

Troubleshooting Workflow for Williamson Ether Synthesis

Williamson_Troubleshooting Start Incomplete Williamson Ether Synthesis Check_Base Step 1: Evaluate Base Strength and Stoichiometry Start->Check_Base Check_Solvent Step 2: Assess Solvent System Check_Base->Check_Solvent Solution_Base Use a stronger base like NaH or K2CO3. Use at least 1.5 equivalents of the base. Check_Base->Solution_Base Check_Temp Step 3: Optimize Reaction Temperature Check_Solvent->Check_Temp Solution_Solvent Switch to a polar aprotic solvent like DMF or Acetone. Check_Solvent->Solution_Solvent Solution_Temp Gently heat the reaction to reflux. Check_Temp->Solution_Temp End High Conversion to Product Solution_Base->End Solution_Solvent->End Solution_Temp->End

Sources

Technical Support Center: Palladium Catalyst Removal from Pyrimidine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium catalyst removal in pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying pyrimidine-containing compounds. Pyrimidine and its derivatives are crucial building blocks in medicinal chemistry, and ensuring their purity, particularly from residual palladium, is paramount for the integrity of subsequent research and the safety of active pharmaceutical ingredients (APIs).

This guide provides in-depth, experience-driven advice in a question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium from pyrimidine products?

A1: The most common and effective strategies can be categorized as follows:

  • Adsorption: This involves the use of solid-supported scavengers that bind to the palladium, which is then removed by filtration. Common adsorbents include functionalized silica (with thiol, thiourea, or amine groups) and activated carbon.[1][2][3]

  • Chromatography: Column chromatography is a standard purification technique that can separate the desired pyrimidine product from the palladium catalyst and other impurities.[4][5]

  • Solvent Extraction: This method involves partitioning the palladium catalyst into a liquid phase that is immiscible with the solution containing the pyrimidine product.[6][7]

  • Crystallization: In some cases, crystallization of the final product can effectively leave palladium impurities behind in the mother liquor. However, this method's success is highly dependent on the specific compound and the nature of the palladium species.[8][9]

Q2: Why is it particularly challenging to remove palladium from pyrimidine-containing compounds?

A2: The difficulty often stems from the inherent chemical nature of pyrimidines. The nitrogen atoms within the pyrimidine ring can act as ligands, forming stable complexes with palladium.[10] This coordination can keep the palladium solubilized in the reaction mixture, making it less amenable to removal by simple filtration or precipitation.

Q3: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), following the International Council for Harmonisation (ICH) Q3D guidelines, have stringent limits on elemental impurities.[11][12] For oral drug products, the permitted daily exposure (PDE) for palladium is typically 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API, assuming a daily dose of 10 grams or less.[13][14] For parenteral drugs, the limit is much lower, with a PDE of 10 µ g/day , corresponding to a 1 ppm limit under the same dosage assumption.[13]

Q4: How can I accurately quantify the amount of residual palladium in my product?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard and most sensitive analytical technique for quantifying trace levels of palladium and other elemental impurities in pharmaceutical samples.[3][15] While other methods like high-energy polarized-beam energy dispersive X-ray fluorescence and catalysis-based fluorometric methods exist, ICP-MS remains the benchmark for final product validation due to its high sensitivity and accuracy.[11][16][17]

Troubleshooting Guides

Issue 1: Inefficient Palladium Removal with Scavengers

Symptoms:

  • High levels of residual palladium (>10 ppm) detected by ICP-MS after treatment with a scavenger.

  • Persistent discoloration of the final product, which may indicate the presence of colloidal palladium.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Scientific Rationale
Strong Palladium-Pyrimidine Complexation The nitrogen atoms in the pyrimidine ring can form strong complexes with palladium, hindering the scavenger's access to the metal. To overcome this, consider adding a competing ligand or changing the solvent to disrupt this interaction before introducing the scavenger.[10]
Incorrect Scavenger Selection The efficacy of a scavenger is highly dependent on the oxidation state of the palladium species (Pd(0) vs. Pd(II)). Thiol-based scavengers, for instance, are generally more effective for Pd(II). It is advisable to screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to identify the most efficient one for your specific reaction conditions.[3]
Suboptimal Scavenging Conditions Temperature and reaction time are critical parameters. Increasing the temperature (e.g., to 40-60 °C) can enhance the kinetics of palladium capture. Similarly, extending the treatment time (e.g., to 12-24 hours) may be necessary for complete removal, especially with strongly coordinated palladium.[10]
Poor Mass Transfer Inadequate mixing can prevent effective contact between the solid-supported scavenger and the palladium species in solution. Ensure vigorous stirring throughout the scavenging process to maximize the interaction surface area.
Issue 2: Product Loss During Activated Carbon Treatment

Symptoms:

  • Significant reduction in the yield of the purified pyrimidine product after treatment with activated carbon.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Scientific Rationale
Non-Selective Adsorption Activated carbon can be highly effective at removing palladium but can also adsorb the desired organic product, especially if the product is non-polar or has a high molecular weight.[8]
Excessive Amount of Activated Carbon Using too much activated carbon will inevitably lead to higher product loss. Start with a lower loading (e.g., 5 wt% relative to the crude product) and incrementally increase it if palladium removal is insufficient.
Inadequate Washing of the Carbon Cake After filtration, the activated carbon cake will retain some of the product solution. Thoroughly wash the cake with fresh solvent to recover as much of the product as possible.
Irreversible Product Adsorption In some cases, the product may have a very high affinity for the activated carbon surface. If product loss remains high despite optimization, consider using a more selective adsorbent, such as a functionalized silica scavenger.
Issue 3: Column Chromatography Fails to Remove All Palladium

Symptoms:

  • Residual palladium is detected in the product fractions after purification by column chromatography.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Scientific Rationale
Co-elution of Product and Palladium Species Some palladium complexes can be relatively non-polar and may co-elute with the desired pyrimidine product, especially if the product itself is not highly polar.
Choice of Stationary and Mobile Phase The choice of silica gel and the solvent system can significantly impact the separation. Consider using a different stationary phase (e.g., alumina) or modifying the mobile phase with a small amount of a chelating agent (e.g., a few drops of triethylamine) to help retain the palladium on the column.
"Streaking" of Palladium on the Column Colloidal palladium or certain palladium complexes can "streak" down the column, contaminating multiple fractions. Pre-treating the crude material with a scavenger or filtering it through a pad of Celite® before loading it onto the column can help mitigate this issue.[4]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging
  • Dissolution: Dissolve the crude pyrimidine product in a suitable organic solvent.

  • Scavenger Addition: Add the selected solid-supported scavenger (typically 5-10 wt% relative to the crude product).

  • Stirring: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Quantify the remaining palladium content using ICP-MS.[3]

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[10]

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[10]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.

  • Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.

  • Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.

Visual Workflows

Decision Tree for Palladium Removal Strategy

Palladium_Removal_Strategy start Crude Pyrimidine Product with Pd Contamination check_heterogeneous Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->check_heterogeneous filtration Initial Filtration (e.g., through Celite®) check_heterogeneous->filtration Yes scavenger_screening Screen a Panel of Solid-Supported Scavengers check_heterogeneous->scavenger_screening No / Soluble Pd analyze_filtrate Analyze Filtrate for Residual Pd (ICP-MS) filtration->analyze_filtrate analyze_filtrate->scavenger_screening Pd > 10 ppm end Purified Pyrimidine Product (<10 ppm Pd) analyze_filtrate->end Pd < 10 ppm activated_carbon Consider Activated Carbon Treatment scavenger_screening->activated_carbon If scavengers are ineffective or too costly optimize_conditions Optimize Scavenging Conditions (Time, Temp, Loading) scavenger_screening->optimize_conditions activated_carbon->optimize_conditions final_analysis Final Product Analysis (ICP-MS) optimize_conditions->final_analysis final_analysis->end Pd < 10 ppm multi_step Consider Multi-Step Approach: Scavenging + Crystallization final_analysis->multi_step Pd > 10 ppm multi_step->final_analysis

Caption: A decision-making workflow for selecting an appropriate palladium removal strategy.

Data Summary

Comparison of Common Palladium Scavengers
Scavenger TypeFunctional GroupTypical SupportPrimary TargetAdvantagesDisadvantages
Thiol-Based -SHSilica, PolystyrenePd(II)High affinity and selectivity for Pd(II).[18]Can be less effective for Pd(0); potential for thiol leaching.
Thiourea-Based -NHC(=S)NH2SilicaPd(0), Pd(II)Broad applicability for different Pd oxidation states.Can sometimes be less selective than thiol scavengers.
Amine-Based -NH2, -NR2Silica, PolystyrenePd(II)Effective for chelating Pd(II) species.May have lower capacity compared to sulfur-based scavengers.
Trimercaptotriazine (TMT) Triazine-trithiolSilica, PolystyrenePd(II)Very high efficiency for palladium removal.[18]Can be more expensive than other options.
Activated Carbon N/ACarbonPd(0), Pd(II)Cost-effective; removes a wide range of palladium species.[2]Non-selective, can lead to significant product loss.[8]

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). PharmaTech.
  • Welch, C. J., et al. (2010). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development.
  • Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
  • Biotage. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem.
  • Sham, K. L., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Various Authors. (2015). How can I remove palladium Pd catalyst easily? ResearchGate. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Osaka Gas Chemicals.
  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis. BenchChem.
  • Koide, K. & Welch, C. J. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions in Process Chemistry.
  • Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Journal of Pharmaceutical and Biomedical Analysis.
  • Various Authors. (2018). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs).
  • Gurung, S. R., et al. (2021). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research.
  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. BenchChem.
  • Various Authors. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals.
  • Various Authors. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
  • Podborska, A., et al. (2023). Recovery of Pd(II)
  • Arbor Assays. (2017). Palladium Detection for API Purification. Arbor Assays.
  • Sham, K. L., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Garrett, C. E. & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Organic Process Research & Development.
  • Vice, A., et al. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry.
  • Paiva, A. P. (2018). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Metals.
  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage.
  • European Medicines Agency. (2008).
  • Various Authors. (2023). Your trick to remove residual palladium. Reddit. Retrieved from [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. CMC Pharma.
  • Ettel, V. A. & Plaskett, J. G. (1977). U.S. Patent No. 4,041,126. U.S.
  • Nishimura, M., et al. (2005). U.S. Patent Application No. 10/555,873. U.S.
  • Sigma-Aldrich. (2024). Elemental Impurities - Certified Reference Materials for ICH Q3D, USP <232> and Ph.Eur. 5.20. Sigma-Aldrich.
  • Lipshutz, B. H., et al. (2001). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Organic Letters.

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 2-Allyloxy-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique, offering deep insights into molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Allyloxy-5-bromopyrimidine, a versatile building block in synthetic chemistry. We will dissect its spectral features, compare them with those of structurally related compounds, and provide the foundational knowledge for researchers to confidently interpret similar spectra.

Interpreting the ¹H NMR Spectrum of this compound

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found in the literature, we can predict its spectrum with a high degree of accuracy by analyzing its constituent parts: the 5-bromopyrimidine ring and the allyloxy group. This predictive approach is a critical skill for any research scientist.

The structure of this compound is confirmed by sources such as PubChem.[1]

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.50Singlet2HH-4, H-6
~6.05Multiplet1H-O-CH₂-CH =CH₂
~5.45Doublet of Doublets1H-O-CH₂-CH=CH ₂ (trans)
~5.30Doublet of Doublets1H-O-CH₂-CH=CH ₂ (cis)
~4.90Doublet2H-O-CH ₂-CH=CH₂

Analysis of the Pyrimidine Ring Protons:

The 5-bromopyrimidine moiety is expected to exhibit two singlets for the protons at the C-4 and C-6 positions. In the parent 5-bromopyrimidine, these protons appear at approximately 9.15 and 8.83 ppm.[2][3] The introduction of the electron-donating allyloxy group at the C-2 position is anticipated to shield the ring protons, causing an upfield shift in their resonance. Consequently, we predict these signals to appear around 8.50 ppm.

Analysis of the Allyloxy Group Protons:

The allyloxy group presents a more complex set of signals due to spin-spin coupling.[4][5]

  • -O-CH₂- Protons: These protons are adjacent to the oxygen atom and the double bond, leading to a predicted chemical shift of around 4.90 ppm. They are coupled to the adjacent vinyl proton, resulting in a doublet.

  • -CH=CH₂ Proton: This internal vinyl proton is coupled to the two methylene protons and the two terminal vinyl protons, resulting in a complex multiplet, predicted to be centered around 6.05 ppm.

  • =CH₂ Protons: The two terminal vinyl protons are diastereotopic, meaning they are in different chemical environments and will have distinct chemical shifts. They are coupled to each other (geminal coupling) and to the internal vinyl proton (vicinal coupling). The vicinal coupling will be different for the proton that is cis versus trans to the internal vinyl proton. This results in two separate signals, likely appearing as doublets of doublets, around 5.45 and 5.30 ppm.[5] The trans coupling constant is typically larger than the cis coupling constant.

Comparative ¹H NMR Spectral Data

To contextualize the spectral features of this compound, it is instructive to compare its predicted data with the experimental data of related compounds.

Table 2: ¹H NMR Data of Comparator Compounds

CompoundPyrimidine Ring Protons (δ, ppm)Allyl Group Protons (δ, ppm)
5-Bromopyrimidine 9.15 (s, 1H), 8.83 (s, 2H)[2]N/A
2-Bromopyrimidine 8.80 (d, 2H), 7.30 (t, 1H)N/A
Allyl Ethyl Ether N/A5.90 (m, 1H), 5.25 (dq, 1H), 5.15 (dq, 1H), 3.98 (dt, 2H), 3.48 (q, 2H), 1.20 (t, 3H)[6]
Allyl Glycidyl Ether N/A5.90 (m, 1H), 5.25 (dd, 1H), 5.15 (dd, 1H), 4.00 (d, 2H), 3.70 (dd, 1H), 3.35 (dd, 1H), 3.15 (m, 1H), 2.80 (dd, 1H), 2.60 (dd, 1H)[5]

This comparison highlights how changes in substitution patterns significantly impact the chemical shifts and multiplicities of the observed protons. The electron-withdrawing nature of the bromine atom in 5-bromopyrimidine results in a downfield shift of the ring protons compared to the predicted values for this compound, where the allyloxy group is electron-donating.

Experimental Protocols

¹H NMR Sample Preparation and Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Apply a line broadening factor of 0.3 Hz during data processing to improve the appearance of the spectrum.

  • Data Processing:

    • Fourier transform the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to assign the signals to the respective protons in the molecule.

Visualizing the Analysis Workflow and Structural Comparisons

To further clarify the process of spectral analysis and the structural relationships between the compared molecules, the following diagrams are provided.

G cluster_workflow ¹H NMR Data Acquisition and Analysis Workflow SamplePrep Sample Preparation (Dissolve in CDCl₃ with TMS) DataAcq Data Acquisition (400 MHz Spectrometer) SamplePrep->DataAcq Load Sample DataProc Data Processing (FT, Phasing, Calibration) DataAcq->DataProc Generate FID SpectralAnalysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) DataProc->SpectralAnalysis Generate Spectrum StructureElucidation Structure Elucidation SpectralAnalysis->StructureElucidation Assign Peaks G cluster_structures Structural Comparison of Pyrimidine Derivatives Target This compound (Target Molecule) Comp1 5-Bromopyrimidine (Comparator 1) Target->Comp1 - Allyloxy group + H at C-2 Comp2 2-Bromopyrimidine (Comparator 2) Target->Comp2 - Allyloxy group + Br at C-2 Comp3 Allyl Ethyl Ether (Comparator 3) Target->Comp3 - 5-Bromopyrimidine ring + Ethyl group

Caption: Structural relationships between the target and comparator molecules.

Conclusion

References

  • Proton NMR of Allyl Ether Groups. (2013, January 27). YouTube. Retrieved from [Link]

  • Spectrum of the Month: 1H NMR Spectrum of Allyl Glycidyl Ether at 80 MHz. (2025, February 13). Magritek. Retrieved from [Link]

  • Fernandes, M., & Kaminsky, W. (n.d.). 1 H-NMR spectra of allyl ethyl ether (AEE) monomer ( top) and... ResearchGate. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031652). Human Metabolome Database. Retrieved from [Link]

  • 5-Bromopyrimidine. SpectraBase. Retrieved from [Link]

  • This compound. PubChem. Retrieved from [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • 1H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Retrieved from [Link]

  • Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole linked benzopyrimidines conjugates as.... ResearchGate. Retrieved from [Link]

  • Expanded 1 H NMR spectra of C5-H region in diastereomeric mixture of... ResearchGate. Retrieved from [Link]

  • This compound 1g. Dana Bioscience. Retrieved from [Link]

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. MDPI. Retrieved from [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]

  • Wróblewski, M., Studzińska, R., Wróblewska, J., Kołodziejska, R., Karczmarska-Wódzka, A., & Dramiński, M. (2012). Synthesis and antimicrobial activity of 1-allyloxymethylpyrimidine derivatives. Current Issues in Pharmacy and Medical Sciences, 25(1), 20-23. Retrieved from [Link]

Sources

A Comparative Guide to the 13C NMR Chemical Shift Assignments for 2-Allyloxy-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel heterocyclic compounds is a critical checkpoint. 2-Allyloxy-5-bromopyrimidine is a key intermediate in the synthesis of various biologically active molecules, making its structural characterization paramount. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shift assignments for this compound. In the absence of direct experimental data in publicly available literature, this guide employs a comparative approach, leveraging data from structurally analogous compounds and robust theoretical predictions to provide a reliable spectral interpretation.

The Challenge of Spectral Assignment

The 13C NMR spectrum of this compound presents a unique assignment challenge due to the combined electronic effects of the electron-withdrawing bromine atom and the electron-donating, yet complex, allyloxy group on the pyrimidine ring. Understanding the interplay of these substituents is key to accurately assigning the chemical shifts of the carbon atoms in both the pyrimidine ring and the allyl side chain.

Predicted 13C NMR Chemical Shifts and Comparative Analysis

To establish a baseline for our analysis, the 13C NMR spectrum of this compound was predicted using the online NMR prediction tool, NMRDB.org. The predicted chemical shifts are presented in Table 1, alongside experimental data for relevant comparative compounds: 5-bromopyrimidine, 2-methoxypyridine, and allyl phenyl ether. This comparative dataset allows for a systematic evaluation of the substituent effects.

Table 1: Predicted and Experimental 13C NMR Chemical Shift Data (in ppm)

Carbon AtomPredicted (this compound)Experimental (5-bromopyrimidine)Experimental (2-methoxypyridine)Experimental (Allyl Phenyl Ether)
C2164.2-163.9-
C4160.1159.5116.8-
C5109.8123.3138.4-
C6160.1159.5111.1-
C1' (O-CH2)68.9--68.8
C2' (-CH=)132.5--132.8
C3' (=CH2)118.7--117.9

Note: Experimental data for comparative compounds were obtained from publicly available spectral databases. Predicted data was generated using NMRDB.org.

Rationale for Chemical Shift Assignments

The assignment of each carbon signal is based on fundamental principles of 13C NMR spectroscopy, including electronegativity, resonance effects, and comparison with known compounds.

Pyrimidine Ring Carbons:
  • C2: The carbon atom directly attached to the electronegative oxygen of the allyloxy group is expected to be significantly deshielded. The predicted value of 164.2 ppm is in excellent agreement with the C2 chemical shift in 2-methoxypyridine (163.9 ppm), validating the strong deshielding effect of the C-O bond.

  • C4 and C6: These two carbons are equivalent in unsubstituted pyrimidine. In this compound, the allyloxy group at C2 and the bromine at C5 break this symmetry. However, their predicted chemical shifts are identical (160.1 ppm ). This is very close to the chemical shift of C4/C6 in 5-bromopyrimidine (159.5 ppm)[1]. The strong deshielding is attributed to the adjacent electron-withdrawing nitrogen atoms.

  • C5: The carbon bearing the bromine atom is predicted at 109.8 ppm . In the parent 5-bromopyrimidine, the C5 signal appears at 123.3 ppm[1]. The significant upfield shift in our target molecule can be attributed to the electron-donating resonance effect of the allyloxy group at the para-like position (C2 to C5), which increases the electron density at C5, causing shielding.

Allyloxy Group Carbons:

The chemical shifts of the allyl group are highly characteristic and can be confidently assigned by comparison with known allyl ethers.

  • C1' (O-CH2): The methylene carbon directly attached to the oxygen atom is predicted to be at 68.9 ppm . This aligns perfectly with the experimental value for the analogous carbon in allyl phenyl ether (68.8 ppm), confirming its assignment in the ether linkage region of the spectrum[2].

  • C2' (-CH=): The internal vinylic carbon is predicted at 132.5 ppm . This is consistent with the chemical shift of the corresponding carbon in allyl phenyl ether (132.8 ppm)[2].

  • C3' (=CH2): The terminal vinylic carbon is predicted at 118.7 ppm , which is also in close agreement with the experimental value for allyl phenyl ether (117.9 ppm)[2].

Experimental and Predictive Workflow

The process for arriving at these assignments involves a multi-faceted approach that combines theoretical prediction with empirical data analysis. This workflow ensures a high degree of confidence in the absence of direct experimental verification.

G cluster_0 Data Acquisition cluster_1 Theoretical Prediction cluster_2 Analysis and Assignment cluster_3 Validation and Reporting A Literature Search for This compound 13C NMR Data B Search for 13C NMR Data of Analogous Compounds A->B No direct data found E Compare Predicted Spectrum with Experimental Data of Analogs B->E C Utilize Online NMR Prediction Tool (e.g., NMRDB.org) D Generate Predicted 13C NMR Spectrum for Target Molecule C->D D->E F Analyze Substituent Effects (Allyloxy and Bromo Groups) E->F G Assign Chemical Shifts to Each Carbon Atom F->G H Structure-Spectrum Correlation G->H I Prepare Comparative Guide H->I

Figure 1. Workflow for the assignment of 13C NMR chemical shifts.

Conclusion

References

  • NMRDB.org: An online database for NMR spectra prediction. [Link]

  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds - MDPI. [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - RSC Publishing. [Link]

  • 13C NMR Chemical Shift - Oregon State University. [Link]

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Allyloxy-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Allyloxy-5-bromopyrimidine, a substituted pyrimidine with potential applications in pharmaceutical research.

In the absence of a publicly available experimental spectrum for this compound, this guide will leverage established principles of mass spectrometry and draw comparisons with related structures to provide a robust, predictive framework. We will explore the characteristic fragmentation pathways, the influence of the allyloxy and bromo-substituents, and how these compare to alternative structures, thereby offering a valuable resource for the structural elucidation of similar heterocyclic compounds.

Predicted Fragmentation Pattern of this compound

Under electron ionization (EI), this compound is expected to undergo a series of characteristic fragmentation reactions. The initial ionization event will form a molecular ion radical cation (M•+), which will then fragment through several competing pathways. A key characteristic to anticipate in the mass spectrum is the isotopic signature of bromine, which will result in M+ and M+2 peaks of nearly equal intensity for all bromine-containing fragments.[1][2]

The fragmentation of pyrimidine derivatives often initiates with the cleavage of side-chain substituents, followed by the decomposition of the heterocyclic ring.[3][4][5] For this compound, the allyloxy group is a prime site for initial fragmentation.

Key Predicted Fragmentation Pathways:

  • Loss of the Allyl Radical: A primary fragmentation pathway is likely the homolytic cleavage of the C-O bond of the ether linkage, leading to the loss of the allyl radical (•C₃H₅). This would result in a prominent ion at m/z 173/175.

  • McLafferty-type Rearrangement: The presence of the allyl group also opens the possibility of a rearrangement reaction. A McLafferty-type rearrangement could occur, involving the transfer of a hydrogen atom from the allyl chain to the pyrimidine ring, followed by the elimination of a neutral allene molecule (C₃H₄). This would produce an ion at m/z 174/176.

  • Loss of the Bromo-Substituent: While less common as an initial step for aryl halides compared to side-chain fragmentation, the loss of the bromine radical (•Br) from the molecular ion is a possible pathway, which would yield an ion at m/z 136.

  • Ring Fragmentation: Following the initial loss of substituents, the bromopyrimidine ring itself is expected to fragment. This can involve the loss of small neutral molecules such as HCN or N₂.

The following diagram illustrates the predicted primary fragmentation pathways for this compound.

G M [C₇H₇BrN₂O]⁺ m/z 214/216 (Molecular Ion) A [C₄H₃BrN₂O]⁺ m/z 173/175 M->A - •C₃H₅ B [C₄H₄BrN₂O]⁺ m/z 174/176 M->B - C₃H₄ (Rearrangement) C [C₇H₇N₂O]⁺ m/z 136 M->C - •Br

Caption: Predicted primary fragmentation pathways of this compound under EI-MS.

Comparative Analysis with Alternative Structures

To better understand the unique fragmentation characteristics of this compound, it is instructive to compare its predicted behavior with that of structurally related molecules.

Compound Key Structural Difference Predicted Dominant Fragmentation Rationale
2-Allyloxy-5-chloropyrimidine Chlorine instead of BromineLoss of allyl radical; smaller M+2 peak.The C-Cl bond is stronger than the C-Br bond, making the loss of the allyl radical even more favorable. The isotopic abundance of ³⁷Cl is about one-third that of ³⁵Cl, leading to a smaller M+2 peak.
2-Benzyloxy-5-bromopyrimidine Benzyloxy instead of AllyloxyLoss of benzyl radical or tropylium ion formation.The benzylic C-O bond is also weak. Fragmentation will likely lead to the formation of a stable benzyl cation (m/z 91) or a tropylium ion through rearrangement.[6]
5-Bromo-2-methoxypyrimidine Methoxy instead of AllyloxyLoss of a methyl radical (•CH₃) or formaldehyde (CH₂O).Loss of a methyl radical is a common fragmentation for methoxy compounds. Rearrangement and elimination of formaldehyde is another characteristic pathway.
5-Bromopyrimidine Hydrogen instead of Allyloxy groupRing fragmentation.With no side chain to lose, the initial fragmentation will involve the cleavage of the pyrimidine ring itself, likely through the loss of HCN or N₂.

This comparative analysis highlights how the nature of the substituent at the 2-position significantly directs the initial fragmentation pathways. The presence of the allyloxy group in the target molecule introduces unique rearrangement possibilities not present in simpler alkyl ethers.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended. GC-MS is a suitable technique as this compound is expected to be sufficiently volatile and thermally stable.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-300

The following diagram outlines the experimental workflow.

G cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis A Dissolve sample in a volatile solvent (e.g., Dichloromethane) B Inject sample into GC A->B C Separation on capillary column B->C D Elution into MS ion source C->D E Electron Ionization (70 eV) D->E F Mass Analysis E->F G Acquire Mass Spectrum F->G H Identify Molecular Ion Peak (with Br isotopic pattern) G->H I Elucidate Fragmentation Pathways H->I

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

By comparing this predicted pattern with those of related compounds, researchers can gain a deeper appreciation for the structure-fragmentation relationships in this class of molecules. The provided experimental protocol offers a clear and robust method for obtaining the empirical data needed to confirm these predictions and to confidently identify this compound in complex mixtures. This guide serves as a valuable tool for any scientist engaged in the synthesis, purification, and characterization of novel pyrimidine derivatives.

References

  • Fragmentation and Skeletal Rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and Their Noncovalent Complexes With Cobalt Cation and Cyclodextrin Studied by Mass Spectrometry. J Mass Spectrom. [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC. [Link]

  • The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c) of compound 2. ResearchGate. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • The mass spectra of pyrimidine measured in coincidence with resonant... ResearchGate. [Link]

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  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. [Link]

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. MDPI. [Link]

  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

  • Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. National Institutes of Health. [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

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  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

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A Senior Application Scientist's Guide to Pyrimidine C-2/C-5 Functionalization: A Reactivity Comparison of 2-Allyloxy-5-bromopyrimidine and 2-chloro-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and medicinal chemists, the pyrimidine scaffold is a cornerstone of molecular design. Its versatile structure is central to a multitude of FDA-approved drugs, particularly in oncology and virology. The strategic functionalization of this heterocycle is paramount, and the choice of starting material can dictate the success, efficiency, and novelty of a synthetic campaign.

This guide provides an in-depth, objective comparison of two key building blocks: 2-allyloxy-5-bromopyrimidine and 2-chloro-5-bromopyrimidine . While structurally similar, the nuanced electronic and mechanistic differences between the C-2 allyloxy and chloro substituents offer divergent and powerful synthetic opportunities. We will explore these differences through the lens of common, high-impact chemical transformations, supported by mechanistic rationale and detailed experimental protocols.

The Decisive Factor: Electronic Properties of C-2 Substituents

The reactivity of the pyrimidine ring is fundamentally governed by the electronic nature of its substituents. The two nitrogen atoms make the ring inherently electron-deficient, predisposing it to certain reaction classes. The C-2 substituent—chloro or allyloxy—further modulates this electronic character, creating distinct reactivity profiles.

  • 2-Chloro-5-bromopyrimidine : The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its electronegativity, which outweighs its weak electron-donating resonance effect (+R).[1][2] This renders the entire pyrimidine ring significantly more electron-deficient, particularly activating the C-2 and C-4 positions for nucleophilic attack.

  • This compound : The oxygen atom of the allyloxy group is also inductively withdrawing (-I). However, its lone pairs provide a powerful electron-donating resonance effect (+R) into the pyrimidine ring.[1] This +R effect dominates, making the ring, as a whole, more electron-rich compared to its 2-chloro counterpart.

This fundamental electronic dichotomy is the primary determinant of the divergent reactivity pathways discussed below.

G cluster_0 2-Chloro-5-bromopyrimidine cluster_1 This compound a Strong -I (Inductive Withdrawal) Weak +R (Resonance Donation) Net Effect: Electron Withdrawing Activates Ring for SNAr b Weak -I (Inductive Withdrawal) Strong +R (Resonance Donation) Net Effect: Electron Donating Deactivates Ring for SNAr

Caption: Electronic effects of C-2 substituents.

Head-to-Head Reactivity Analysis

We will now compare the performance of these two substrates in three critical classes of synthetic transformations: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and a unique pericyclic reaction exclusive to the allyloxy derivative.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of pyrimidine chemistry, enabling the direct introduction of amine, alkoxy, and thioalkoxy moieties. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial nucleophilic attack to form a negatively charged Meisenheimer intermediate.

Advantage: 2-Chloro-5-bromopyrimidine

The highly electron-deficient nature of the 2-chloropyrimidine ring makes it exceptionally reactive towards nucleophiles.[3][4] The strong inductive withdrawal by the chlorine atom stabilizes the anionic Meisenheimer complex, lowering the activation energy for the reaction. Furthermore, chloride is an excellent leaving group. In stark contrast, the electron-donating resonance from the allyloxy group in this compound deactivates the ring for nucleophilic attack and the alkoxy group is a significantly poorer leaving group compared to chloride.[5][6]

Experimental Data Summary

Feature2-Chloro-5-bromopyrimidineThis compound
Relative Rate Very FastVery Slow / No Reaction
Typical Conditions Room temperature to mild heating (e.g., 80 °C)Harsh conditions required; often unreactive
Nucleophile Scope Broad (primary/secondary amines, alkoxides, thiols)Very limited
Leaving Group Ability Excellent (Cl⁻)Poor (RO⁻)

Protocol: Amination of 2-Chloro-5-bromopyrimidine via SNAr

This protocol details a typical procedure for the synthesis of a 2-amino-5-bromopyrimidine derivative, a common intermediate in kinase inhibitor synthesis.

G start Setup reagents Combine: - 2-Chloro-5-bromopyrimidine (1.0 eq) - Amine (1.2 eq) - Base (e.g., DIPEA, 2.0 eq) - Solvent (e.g., NMP or EtOH) start->reagents reaction Heat Reaction (e.g., 80-100 °C) Monitor by TLC/LC-MS reagents->reaction Inert Atmosphere workup Aqueous Workup - Dilute with water - Extract with EtOAc reaction->workup Upon Completion purify Purification (Column Chromatography) workup->purify product 2-Amino-5-bromopyrimidine Product purify->product

Caption: Workflow for SNAr amination.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-bromopyrimidine (1.0 eq). Purge the flask with nitrogen or argon.

  • Reagent Addition: Add a suitable solvent such as N-Methyl-2-pyrrolidone (NMP) or ethanol, followed by the desired amine (1.1-1.5 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Heat the mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-amino-5-bromopyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions

For both substrates, the C-5 bromo position is the primary site for palladium-catalyzed cross-coupling reactions, owing to the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[7] This allows for highly regioselective functionalization. The key difference between the two substrates lies not in the initial C-5 coupling, but in the synthetic possibilities that remain at the C-2 position.

Advantage: 2-Chloro-5-bromopyrimidine for Sequential Functionalization

2-chloro-5-bromopyrimidine is an ideal platform for sequential, regioselective cross-coupling.[8] A first coupling (e.g., Suzuki, Sonogashira) can be performed selectively at the C-5 bromo position, leaving the C-2 chloro group untouched. The resulting 2-chloro-5-substituted pyrimidine can then undergo a second transformation at the C-2 position, either via another cross-coupling reaction (under more forcing conditions) or, more commonly, via the SNAr reaction described previously.[8][9]

This compound also reacts readily at the C-5 bromo position. However, the C-2 allyloxy group is generally inert to cross-coupling conditions and is not a suitable leaving group for these reactions. Its value lies in other transformations (see Section 2.3).

G cluster_0 Step 1: C-5 Functionalization cluster_1 Step 2: C-2 Functionalization start 2-Chloro-5-bromopyrimidine suzuki1 Suzuki Coupling (Ar-B(OH)2, Pd catalyst) at C-5 start->suzuki1 sonogashira1 Sonogashira Coupling (Alkyne, Pd/Cu catalyst) at C-5 start->sonogashira1 buchwald1 Buchwald-Hartwig (Amine, Pd catalyst) at C-5 start->buchwald1 intermediate 2-Chloro-5-aryl/alkynyl/amino -pyrimidine Intermediate suzuki1->intermediate sonogashira1->intermediate buchwald1->intermediate snar2 SNAr (Nucleophile, Heat) intermediate->snar2 suzuki2 Suzuki Coupling (Forcing Conditions) intermediate->suzuki2 buchwald2 Buchwald-Hartwig (Forcing Conditions) intermediate->buchwald2 final 2,5-Disubstituted Pyrimidine Product snar2->final suzuki2->final buchwald2->final

Caption: Sequential functionalization of 2-chloro-5-bromopyrimidine.

Protocol: Suzuki-Miyaura Coupling at the C-5 Bromo Position

This protocol is generally applicable to both substrates for selective C-5 arylation.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine the 5-bromo-2-substituted-pyrimidine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.[10][11]

  • Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product via column chromatography to yield the 5-aryl-2-substituted pyrimidine.

The Claisen Rearrangement: A Unique Pathway

Exclusive Advantage: this compound

The signal advantage of the 2-allyloxy substrate is its ability to undergo the Claisen rearrangement, a powerful C-C bond-forming pericyclic reaction.[12][13] Upon heating, the allyl group migrates from the oxygen atom to the N-1 position of the pyrimidine ring in a concerted[14][14]-sigmatropic shift.[15] This intramolecular rearrangement transforms the 2-allyloxypyrimidine into a 1-allyl-pyrimidin-2-one derivative. This pathway is completely inaccessible to the 2-chloro analogue and provides a unique route to N-functionalized pyrimidinones, which are valuable scaffolds in medicinal chemistry.

G Claisen Rearrangement start start

Caption: The[14][14]-sigmatropic Claisen rearrangement.

Protocol: Thermal Claisen Rearrangement

Step-by-Step Methodology:

  • Setup: Place this compound (1.0 eq) in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere.

  • Solvent: Add a high-boiling, inert solvent such as diphenyl ether or N,N-dimethylformamide (DMF).

  • Reaction: Heat the solution to a high temperature (typically >150 °C) and monitor the reaction by LC-MS.

  • Isolation: Upon completion, cool the mixture and purify directly by column chromatography or perform an aqueous workup followed by crystallization or chromatography to isolate the 1-allyl-5-bromopyrimidin-2-one product.

Strategic Synthesis: Which Substrate to Choose?

The optimal choice between these two reagents is entirely dependent on the synthetic goal. The following decision framework can guide researchers toward the appropriate starting material.

G start What is your primary synthetic goal? goal1 Introduce a nucleophile (Amine, Alkoxide) at C-2? start->goal1 SNAr goal2 Perform sequential couplings at C-5 then C-2? start->goal2 Sequential Coupling goal3 Synthesize an N-1-allyl-pyrimidin-2-one? start->goal3 Rearrangement goal4 Selectively functionalize only the C-5 position? start->goal4 Single C-5 Coupling choice1 Use: 2-Chloro-5-bromopyrimidine goal1->choice1 Yes goal2->choice1 Yes choice2 Use: This compound goal3->choice2 Yes choice3 Either substrate is suitable, but 2-Chloro offers more options for follow-up chemistry. goal4->choice3 Yes

Caption: Decision flowchart for substrate selection.

Conclusion

While both this compound and 2-chloro-5-bromopyrimidine serve as valuable precursors for 5-substituted pyrimidines, their utility diverges significantly based on the chemistry of the C-2 position.

  • 2-Chloro-5-bromopyrimidine is the superior choice for synthetic routes requiring nucleophilic aromatic substitution at the C-2 position or sequential, regioselective functionalization of both the C-5 and C-2 positions. Its predictable reactivity makes it a robust and versatile workhorse in medicinal chemistry.

  • This compound , while less reactive in SNAr and limited to single C-5 cross-coupling, offers access to unique molecular architecture through the Claisen rearrangement . It serves as a masked pyrimidinone, enabling the synthesis of N-1 substituted scaffolds that are otherwise difficult to access.

A thorough understanding of these distinct reactivity profiles empowers the synthetic chemist to design more efficient, strategic, and innovative routes to novel pyrimidine-based therapeutics.

References

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  • BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
  • Ramesh, A., Sundar, P. S., & Murti, V. V. S. (1976). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. [Link]

  • BenchChem. (2025).
  • Krascsenicova, K., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. [Link]

  • Laughlin, S. T., & Jones, R. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]

  • Hussain, M., et al. (2012). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate. [Link]

  • Hernandez-Pascual, I., et al. (2021). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

  • Google Patents. (2022). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
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  • ResearchGate. (2007). Amination of 2-halopyridines. [Link]

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  • NROChemistry. (2023). Claisen Rearrangement: Mechanism & Examples. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
  • Organic Chemistry Portal. Claisen Rearrangement. [Link]

  • NROChemistry. Claisen Rearrangement. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Master Organic Chemistry. (2025). What Makes A Good Leaving Group?. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]

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A Strategic Guide to 2-O-Protected 5-Bromopyrimidines: Allyloxy vs. Benzyloxy Moieties in Synthetic Route Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realm of medicinal chemistry and synthetic organic chemistry, 5-bromopyrimidines serve as exceptionally versatile scaffolds for the construction of complex molecular architectures, particularly those with therapeutic potential. The strategic use of protecting groups on the C2-oxygen is paramount for the successful execution of multi-step syntheses. This guide provides an in-depth comparative analysis of two of the most common protecting groups employed for this purpose: the allyl (All) and benzyl (Bn) ethers, focusing on the intermediates 2-allyloxy-5-bromopyrimidine and 2-benzyloxy-5-bromopyrimidine . We will dissect the causality behind experimental choices, present supporting experimental data for key transformations, and offer field-proven insights to guide researchers in selecting the optimal building block for their synthetic campaigns.

Introduction: The Strategic Importance of Protecting Group Selection

The 5-bromo-2-hydroxypyrimidine core is a cornerstone in the synthesis of a multitude of biologically active compounds, including kinase inhibitors and other targeted therapeutics. The bromine atom at the C5 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents. The hydroxyl group at the C2 position, however, can interfere with these transformations and often requires protection. The choice of the protecting group is not a trivial decision; it profoundly impacts the stability of the intermediate, its reactivity in subsequent steps, and the conditions required for its eventual removal. An ideal protecting group should be easy to install, stable to the conditions of subsequent reactions, and readily cleavable under mild conditions that do not affect other functional groups in the molecule—a concept known as orthogonality.[1][2]

This guide focuses on the comparative utility of the allyl and benzyl ethers as protecting groups for the 2-hydroxy moiety, embodied by this compound and 2-benzyloxy-5-bromopyrimidine. We will explore how the distinct chemical properties of the allyl and benzyl groups dictate their suitability for different synthetic strategies.

Synthesis of the Core Intermediates

Both 2-allyloxy- and 2-benzyloxy-5-bromopyrimidine are typically synthesized from the readily available 5-bromo-2-chloropyrimidine via a nucleophilic aromatic substitution (SNAr) reaction. The greater susceptibility of the C2-chloro position to nucleophilic attack, as compared to the C5-bromo position's amenability to palladium-catalyzed cross-coupling, allows for a regioselective introduction of the protecting group.[3]

A 5-Bromo-2-chloropyrimidine D This compound (or 2-Benzyloxy-5-bromopyrimidine) A->D SNAr B Allyl Alcohol (or Benzyl Alcohol) B->D C Base (e.g., NaH, K2CO3, KOtBu) Solvent (e.g., DMF, THF) C->D sub 2-OR-5-bromopyrimidine (R = Allyl or Benzyl) product 2-OR-5-Arylpyrimidine sub->product boronic Ar-B(OH)2 boronic->product reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Dioxane/H2O) reagents->product Suzuki-Miyaura Coupling start 2-Allyloxy-5-R-pyrimidine product 2-Hydroxy-5-R-pyrimidine start->product Deallylation reagents Pd(0) Catalyst (e.g., Pd(PPh3)4) Allyl Scavenger (e.g., Dimedone, Morpholine) reagents->product start 2-Benzyloxy-5-R-pyrimidine product 2-Hydroxy-5-R-pyrimidine start->product Hydrogenolysis reagents H2 (g) Pd/C Solvent (e.g., EtOH, EtOAc) reagents->product

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of 2-Allyloxy-5-bromopyrimidine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting the Pyrimidine Scaffold

In the landscape of modern drug discovery, certain chemical scaffolds consistently emerge as "privileged structures" due to their inherent ability to interact with a wide array of biological targets. The pyrimidine ring is a quintessential example of such a scaffold. As a fundamental component of the nucleobases uracil, cytosine, and thymine in DNA and RNA, its structure is intrinsically recognized by numerous enzymatic systems.[1] This recognition has been masterfully exploited by medicinal chemists to design molecules that can compete with endogenous ligands, leading to therapeutic effects. Pyrimidine derivatives are well-established as potent agents in cancer treatment, primarily by targeting and inhibiting key enzymes like kinases that regulate cell cycle progression.[2][3]

This guide focuses on a specific, synthetically versatile subclass: 2-Allyloxy-5-bromopyrimidine analogues . The choice of this core structure is deliberate and strategic:

  • The 2-allyloxy group provides a flexible side chain that can be modified to explore interactions within a target's binding pocket.

  • The 5-bromo substituent serves as a crucial synthetic handle, enabling diverse and late-stage functionalization through cross-coupling reactions (e.g., Sonogashira, Suzuki), thereby allowing the rapid generation of a library of analogues for screening.[4]

This document provides a comparative framework for evaluating the biological activities of these analogues, supported by robust, field-proven experimental protocols. It is designed for researchers, scientists, and drug development professionals seeking to identify and characterize novel therapeutic leads from this promising chemical series.

Comparative Biological Activities: A Multi-Pronged Screening Approach

Screening a library of novel analogues requires a tiered approach, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies. The this compound scaffold is a promising starting point for developing inhibitors against several classes of targets.

Anticancer Cytotoxicity

The primary and most common screening objective for pyrimidine derivatives is the evaluation of their anticancer potential.[1] The goal is to identify compounds that selectively inhibit the proliferation of cancer cells. A typical primary screen involves testing the analogues against a panel of human cancer cell lines representing different tumor types (e.g., lung, breast, colon, liver).

Kinase Inhibition

Given that the pyrimidine core mimics the adenine base of ATP, these compounds are prime candidates for ATP-competitive kinase inhibitors.[2][5] Kinases like Aurora kinases (AURK) and Polo-like kinases (PLK) are frequently overexpressed in various cancers and are validated therapeutic targets.[2] Analogues showing potent anticancer activity should be subsequently screened against a panel of relevant kinases to determine their specific molecular target and mechanism of action.

Antiviral Activity

The 5-substituted pyrimidine core is also a classic pharmacophore for antiviral agents, particularly against DNA viruses like Herpes Simplex Virus (HSV).[6][7] The mechanism often involves the phosphorylation of the nucleoside analogue by viral thymidine kinase, leading to the inhibition of viral DNA polymerase.[6] Therefore, screening for antiviral activity can uncover additional therapeutic applications for this compound class.

Data Summary: Representative Biological Activity

The following table summarizes hypothetical but representative data for a series of 2-Allyloxy-5-R-pyrimidine analogues, illustrating how screening results can be collated for comparative analysis. The IC₅₀ (half-maximal inhibitory concentration) value represents the concentration of a drug that is required for 50% inhibition in vitro.

Analogue ID R-Group (at C5) Anticancer IC₅₀ (A549 Lung Cancer) [μM] Kinase Inhibition IC₅₀ (Aurora A) [μM] Antiviral EC₅₀ (HSV-1) [μM]
Parent -Br> 50> 50> 50
ANA-01 -Phenyl15.28.545.1
ANA-02 -Ethynylphenyl2.10.812.6
ANA-03 -Thiophene18.911.2> 50
ANA-04 -Pyridinyl5.61.522.8
ANA-05 -Propargylamine35.428.15.3

This table contains representative data for illustrative purposes.

Visualizing the Drug Discovery Workflow

A logical and structured workflow is critical for efficient screening and lead identification. The process begins with a diverse library of compounds and systematically funnels down to a few promising candidates for further development.

G cluster_0 Discovery Phase cluster_1 Validation & Optimization Phase Synthesis Synthesis of Analogue Library (Diversification at C5) Primary Primary Screening (e.g., MTT Cytotoxicity Assay) Synthesis->Primary Test Compounds Hit_ID Hit Identification (IC50 < 10 µM) Primary->Hit_ID Identify Active Compounds Secondary Secondary / Mechanistic Assays (Kinase, Antiviral, etc.) Hit_ID->Secondary Validate Hits Selectivity Selectivity Profiling (Kinome Scan, Normal Cell Lines) Secondary->Selectivity Determine Specificity Lead_Opt Lead Optimization (Structure-Activity Relationship) Selectivity->Lead_Opt Refine Structure

Caption: High-level workflow for screening and identifying lead compounds.

Core Experimental Protocols

The trustworthiness of screening data hinges on the robustness of the experimental protocols. The following sections detail standardized, self-validating methodologies for the primary biological assays.

Protocol 1: Anticancer Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[9] The intensity of this color is directly proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., A549) in exponential growth phase.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • MTT solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: Isopropanol or DMSO.

  • 96-well flat-bottom tissue culture plates.

  • Test compounds dissolved in DMSO (stock solution).

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells. Prepare a cell suspension at a density of 5 x 10⁴ cells/mL in complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Causality Note: Seeding density must be optimized as too few cells will yield a low signal, while too many will lead to overgrowth and non-linear results.[10]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Self-Validation Control: Include "vehicle control" wells (medium with the same final DMSO concentration but no compound) and "untreated control" wells (fresh medium only).[10]

    • Incubate for 48-72 hours. The duration should be sufficient for the compound to exert its effect, typically spanning two to three cell doubling times.

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

    • Incubate for 3-4 hours at 37°C. During this time, visible purple precipitates will form in wells with viable cells.

    • Causality Note: Phenol red and serum in the culture medium can contribute to background absorbance. For sensitive measurements, a final incubation in serum-free, phenol red-free medium is recommended.[10]

  • Formazan Solubilization & Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-200 µL of isopropanol or DMSO to each well to dissolve the formazan crystals.[9]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to measure the activity of a purified kinase. It quantifies the amount of ATP remaining after the kinase reaction; a lower ATP level signifies higher kinase activity. Potent inhibitors will result in a higher level of remaining ATP.

Materials:

  • Purified kinase (e.g., Aurora A).

  • Kinase-specific substrate (e.g., a peptide).

  • ATP solution.

  • Kinase assay buffer.

  • ATP detection reagent (e.g., Kinase-Glo®).

  • White, opaque 96-well plates (for luminescence assays).

  • Test compounds dissolved in DMSO.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the purified kinase and its specific substrate, both diluted in the assay buffer.

    • Causality Note: The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP by adding the ATP detection reagent. This reagent typically contains luciferase and luciferin, which produce a light signal proportional to the amount of ATP present.[11]

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • A high luminescent signal corresponds to low kinase activity (high inhibition).

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting inhibition percentage against the log of the compound concentration.

Visualizing the Mechanism: ATP-Competitive Kinase Inhibition

The pyrimidine scaffold's efficacy as a kinase inhibitor stems from its structural similarity to the adenine ring of ATP, allowing it to compete for the same binding site on the enzyme.

G Kinase Kinase Enzyme ATP Binding Pocket Hinge Region ATP ATP (Adenine Ring) ATP->Kinase:f1 Binds to Hinge Region Inhibitor Pyrimidine Analogue (Mimics Adenine) Inhibitor->Kinase:f1 Competitively Binds, Blocks ATP Entry

Caption: Competitive inhibition of a kinase by a pyrimidine analogue.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse libraries of analogues that can be efficiently screened against multiple biological targets. The systematic application of the robust screening protocols detailed in this guide—from broad anticancer cytotoxicity assays to specific kinase inhibition and antiviral studies—provides a clear and reliable path for identifying potent and selective lead compounds.

Successful hits identified through this cascade should be subjected to further rounds of lead optimization, focusing on improving potency, selectivity, and pharmacokinetic properties. By combining rational design with rigorous biological evaluation, researchers can unlock the full therapeutic potential of this privileged chemical structure.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]

  • Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research and Pharmaceutical Sciences. [Link]

  • Possible molecular basis for antiviral activity of certain 5-substituted deoxyuridines. Proceedings of the National Academy of Sciences. [Link]

  • Assay Guidance Manual. NCBI Bookshelf. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. BMG LABTECH. [Link]

  • Biological Assay Qualification Using Design of Experiments. BioProcess International. [Link]

  • Synthesis and Anticancer Activity of Some New 2-Benzyloxy-5-alkyne Substituted Pyrimidines: An Application to Sonogashira Coupling. ResearchGate. [Link]

  • Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses. National Institutes of Health. [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed. [Link]

  • Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships. Frontiers in Pharmacology. [Link]

  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. National Institutes of Health. [Link]

  • Pyranopyrimidine: A Promising Scaffold with various Biological activities. Asian Journal of Pharmaceutical Research. [Link]

  • Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives. ResearchGate. [Link]

  • Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid. MDPI. [Link]

  • A novel synthesis and biological activity of several 5-halo-5'-amino analogues of deoxyribopyrimidine nucleosides. PubMed. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. PubMed. [Link]

  • Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI. [Link]

  • Synthesis and biological activity of 2-arylidene-5,6-dihydroimidazo[2,1-b]thiazoles and 6,7-dihydro-5h-[2]thiazolo[3,2-a]pyrimidines. ScienceRise: Pharmaceutical Science. [Link]

  • Biological Activities of Constituents from Rosa roxburghii and Their Mechanisms Based on Network Pharmacology and Biological Verification. National Institutes of Health. [Link]

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A Comparative Guide to Purity Analysis of 2-Allyloxy-5-bromopyrimidine: HPLC-UV vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules for pharmaceutical applications, the purity of intermediates is a critical parameter that can significantly influence the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Allyloxy-5-bromopyrimidine is a key building block in the development of various therapeutic agents. Its purity must be rigorously controlled to prevent the incorporation of unwanted side-products into the final drug substance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), the industry gold standard, with alternative analytical techniques for the purity assessment of this compound.

The Gold Standard: Reversed-Phase HPLC-UV

Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for the purity analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound.[1] Its high resolution, sensitivity, and quantitative accuracy make it the preferred choice for separating the main component from structurally similar impurities that may arise during synthesis.[2]

Proposed HPLC-UV Method for this compound

The following method is a robust starting point for the purity analysis of this compound, designed based on the analysis of similar brominated aromatic compounds and general principles of HPLC method development.[3][4]

Experimental Protocol:

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • Time (min) | % Mobile Phase B

    • --- | ---

    • 0 | 30

    • 20 | 80

    • 25 | 80

    • 26 | 30

    • 30 | 30

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 2000.

5. Analysis:

  • Inject the sample solution and record the chromatogram. Calculate the percentage purity by the area normalization method.

Causality Behind Experimental Choices:

  • C18 Column: A C18 column is a versatile, non-polar stationary phase that is well-suited for the retention and separation of moderately polar compounds like this compound.

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase helps to protonate any residual silanols on the silica-based stationary phase, reducing peak tailing and improving peak shape.

  • Gradient Elution: A gradient elution is employed to ensure the timely elution of both the main compound and any potential impurities which may have a wider range of polarities.

  • UV Detection at 254 nm: The pyrimidine ring system contains a chromophore that absorbs UV light. 254 nm is a common wavelength used for the detection of aromatic compounds and is likely to provide good sensitivity for this compound and its potential aromatic impurities.

Method Validation:

To ensure the reliability of this method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[5][6][7] The validation process would include:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of potential impurities, degradation products, and placebo components. This is typically achieved by spiking the sample with known impurities and observing their separation.

  • Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: Determining the closeness of the test results to the true value, often assessed through recovery studies of a spiked placebo.

  • Precision:

    • Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment.

    • Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, column temperature, and flow rate.[8]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample system_suitability->inject_sample If passes record_chromatogram Record Chromatogram inject_sample->record_chromatogram calculate_purity Calculate Purity (Area %) record_chromatogram->calculate_purity

Caption: Workflow for HPLC Purity Determination.

Alternative Analytical Techniques

While HPLC-UV is a powerful tool, other techniques can provide complementary information or may be more suitable in specific contexts.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[9] For the analysis of this compound, its applicability would depend on the compound's thermal stability. Pyrimidine bases can be analyzed by GC, often after derivatization to increase their volatility.[5]

  • Advantages:

    • High separation efficiency, leading to excellent resolution of closely related impurities.

    • Sensitive detectors, such as the Flame Ionization Detector (FID), provide a uniform response for carbon-containing compounds.

    • Ideal for the analysis of residual solvents and other volatile impurities.[10]

  • Disadvantages:

    • The compound must be thermally stable and volatile. Thermal degradation in the injector port can lead to inaccurate results.

    • Derivatization may be required to improve volatility, adding a step to the sample preparation and a potential source of error.[9]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[6][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[12]

  • Advantages:

    • Provides structural information, allowing for the identification of impurities.

    • It is a primary ratio method, meaning it can provide a highly accurate purity value without the need for a specific reference standard for the analyte.[1]

    • Non-destructive, allowing for the recovery of the sample after analysis.[13]

  • Disadvantages:

    • Lower sensitivity compared to HPLC, making it less suitable for the detection of trace-level impurities.

    • Requires a higher sample concentration.

    • The presence of overlapping signals from the analyte and impurities can complicate quantification.

    • Requires a certified internal standard for accurate quantification.[8]

Comparative Summary

FeatureHPLC-UVGas Chromatography (GC)Quantitative NMR (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Nuclear spin transitions in a magnetic field.
Applicability Non-volatile and thermally labile compounds.[10]Volatile and thermally stable compounds.[9]Soluble compounds containing NMR-active nuclei.[6]
Sensitivity High (ppm to ppb level).Very high for volatile compounds (ppm to ppb level).Moderate (typically >0.1%).[13]
Specificity High, based on retention time and UV spectrum.Very high, based on retention time.High, based on chemical shift and coupling constants.
Quantification Requires a reference standard of the analyte.Requires a reference standard of the analyte.Can be absolute with a certified internal standard.[11]
Sample Throughput Moderate.High.Low to moderate.
Destructive Yes.Yes.No.[13]
Instrumentation Common in analytical labs.Common in analytical labs.More specialized and expensive.

Conclusion

For the routine purity analysis of this compound, a validated HPLC-UV method stands out as the most practical and reliable choice. It offers an excellent balance of sensitivity, specificity, and throughput for quality control environments.

Gas Chromatography serves as a valuable orthogonal technique, particularly for the analysis of volatile impurities and residual solvents that may not be detected by HPLC. Its use for the primary purity assessment of this compound would be contingent on the compound's thermal stability.

Quantitative NMR is an indispensable tool for the characterization of reference standards and for obtaining an absolute purity value without the need for a specific analyte standard.[12] While its lower sensitivity may limit its use for routine impurity profiling, it provides invaluable structural information that can aid in the identification of unknown impurities.

For a comprehensive purity assessment of this compound, a combination of HPLC-UV for routine analysis and qNMR for reference standard characterization and structural elucidation of impurities represents the most robust and scientifically sound approach.

References

  • International Conference on Harmonization. Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. 2024. [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. 2021. [Link]

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. 2025. [Link]

  • PubMed. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. 2021. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. 2020. [Link]

  • Semantic Scholar. Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. [Link]

  • PubChem. This compound. [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? 2015. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. 2025. [Link]

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. 2021. [Link]

  • ResearchGate. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. 2025. [Link]

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A Comparative Guide to Base Selection in Palladium-Catalyzed Cross-Coupling Reactions of 2-Allyloxy-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 2-allyloxy-5-bromopyrimidine core is a valuable building block, offering multiple points for diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools for this purpose. However, the success of these transformations is critically dependent on the judicious selection of reaction parameters, with the choice of base being paramount.

This guide provides an in-depth comparison of the efficacy of various bases in the Suzuki, Heck, and Sonogashira coupling reactions of this compound and its close analogs. We will delve into the mechanistic role of the base in each reaction, present comparative experimental data to guide your selection, and provide detailed, field-proven protocols.

The Multifaceted Role of the Base in Cross-Coupling Reactions

The base in a palladium-catalyzed cross-coupling reaction is far from a simple spectator or acid scavenger. It actively participates in one or more key steps of the catalytic cycle, and its properties—strength, solubility, and nucleophilicity—can profoundly influence reaction rates, yields, and even selectivity.

  • In Suzuki-Miyaura Coupling: The primary role of the base is to activate the boronic acid.[1] It facilitates the formation of a more nucleophilic boronate species (-ate complex), which is essential for the transmetalation step with the palladium(II) complex.[2] The choice of base can therefore directly control the rate of this crucial C-C bond-forming step.

  • In Heck Coupling: The base is required to neutralize the hydrogen halide (HBr) that is eliminated during the catalytic cycle.[3][4] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5] The base's ability to promote this final step without causing unwanted side reactions is critical.

  • In Sonogashira Coupling: The base, typically an amine, serves two main purposes.[6] It deprotonates the terminal alkyne, forming the reactive copper(I) acetylide in the presence of a copper co-catalyst.[7] It also neutralizes the HBr by-product, regenerating the Pd(0) catalyst.[8]

Below, we present a logical workflow for selecting and optimizing the base for your coupling reaction.

G cluster_0 Base Selection Workflow A Identify Coupling Type (Suzuki, Heck, Sonogashira) B Consult Literature for Substrate Class (Pyrimidines) A->B  Informs initial choice C Select Initial Bases (Inorganic vs. Organic) B->C  Suggests promising candidates D Screen Selected Bases (Small-Scale Reactions) C->D  Test empirical performance E Analyze Yields & Purity (TLC, LC-MS, NMR) D->E  Evaluate efficacy E->C  Iterate if necessary F Optimize Conditions (Solvent, Temperature) E->F  Refine for optimal results G Scale-Up Reaction F->G  Confirm scalability

Caption: A logical workflow for the selection and optimization of bases in cross-coupling reactions.

Comparative Efficacy of Bases: Experimental Data

The selection of an appropriate base is highly substrate and reaction-dependent. Below, we summarize experimental data for the coupling of this compound and closely related substrates to guide your choice.

Suzuki-Miyaura Coupling

For the Suzuki coupling of bromopyrimidines, inorganic bases are generally preferred. The choice often balances reactivity with the potential for side reactions. While no direct comparative study on this compound was found, data from related 5-bromopyrimidine and halopurine systems provide valuable insights.[9][10] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently effective.[9][10]

Table 1: Performance of Different Bases in Suzuki-Miyaura Coupling of Bromopyrimidine Systems

BaseCatalyst SystemSolventTemp. (°C)Typical Yield (%)Remarks
K₃PO₄NiCl₂(PCy₃)₂tert-Amyl OH120~90% (for 5-BP)A strong, non-nucleophilic base, often effective for challenging couplings.[9]
K₂CO₃Pd(PPh₃)₄Toluene or DME/H₂O85-10080-95% (for HP)A versatile and cost-effective base. Aqueous conditions are often required for less reactive partners.[10]
Na₂CO₃Pd(dppf)Cl₂Dioxane/H₂O90ModerateCommonly used, but can be less effective than potassium or cesium bases for electron-deficient systems.[11][12]
Cs₂CO₃Pd(OAc)₂ / SPhosDioxane100HighA highly effective but more expensive base, often used when others fail.

Data is compiled from reactions with 5-bromopyrimidine (5-BP) and 6-halopurines (HP) and serves as a guideline.[9][10]

Heck Coupling

In the Heck reaction, a variety of organic and inorganic bases can be employed. The choice can influence reaction rates and the formation of byproducts. For intramolecular Heck reactions of allyloxy-substituted aryl bromides, a direct comparison of bases has been reported, providing a strong starting point for optimization.

Table 2: Performance of Different Bases in the Intramolecular Heck Reaction of 2-(Allyloxy)-3-bromobenzaldehyde

BaseCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Yield (%)Reference
Ag₂CO₃ (2 eq)Pd(OAc)₂ (5)P(o-tol)₃ (10)Acetonitrile8092[13]
K₂CO₃ (2 eq)Pd(OAc)₂ (5)PPh₃ (10)DMF10085[13]
Et₃N (3 eq)Pd₂(dba)₃ (2.5)dppf (5)Toluene11078[13]
NaOAc (2.5 eq)PdCl₂(PPh₃)₂ (5)-DMA12075[13]

This data for a structurally analogous substrate suggests that inorganic carbonate bases, particularly silver carbonate, are highly effective.[13]

Sonogashira Coupling

The Sonogashira coupling of 2-alkoxy-5-bromopyrimidines is well-documented, consistently showing high efficacy with organic amine bases. These bases are crucial for both the formation of the copper acetylide and the regeneration of the palladium catalyst.[7][14]

Table 3: Performance of Amine Bases in the Sonogashira Coupling of 2-Benzyloxy-5-bromopyrimidine

BaseCatalyst SystemCo-catalystSolventTemp. (°C)Yield (%)Reference
DiethylaminePdCl₂(PPh₃)₂CuITHF6085-94[14]
TriethylaminePdCl₂(PPh₃)₂CuITHFRT82-92[7]
Et₃NPd(CF₃COO)₂ / PPh₃CuIDMF100High[8]

The data strongly indicates that standard amine bases like diethylamine and triethylamine are highly effective for the Sonogashira coupling of this class of substrates, providing excellent yields under mild conditions.[7][14]

Mechanistic Insights: Visualizing the Catalytic Cycles

Understanding the role of the base within the catalytic cycle is key to rational optimization. The following diagrams illustrate the pivotal steps where the base intervenes.

Suzuki_Cycle cluster_base Role of Base Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArR Ar-Pd(II)L₂-R PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination (Ar-R) BoronicAcid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate + Base (e.g., K₂CO₃) Boronate->PdII_ArX

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base-mediated activation of the boronic acid.

Heck_Sonogashira_Cycles cluster_Heck Heck Reaction Cycle cluster_Sonogashira Sonogashira Reaction Cycle (Simplified) h_pd0 Pd(0)L₂ h_pdII Ar-Pd(II)L₂-X h_pd0->h_pdII Oxidative Add. h_insert Alkene Insertion Intermediate h_pdII->h_insert Coordination & Insertion h_elim β-Hydride Elimination h_insert->h_elim h_regen [H-Pd(II)L₂-X] h_elim->h_regen Product Release h_regen->h_pd0 Regeneration h_base Base (e.g., Et₃N) h_base->h_regen  + HX s_pd0 Pd(0)L₂ s_pdII Ar-Pd(II)L₂-X s_pd0->s_pdII Oxidative Add. s_pdII->s_pd0 Reductive Elim. (Product) s_trans Transmetalation s_cu Cu(I)-Alkyne s_cu->s_pdII s_alkyne Terminal Alkyne s_alkyne->s_cu + CuI s_base Base (e.g., NEt₃) s_base->s_alkyne Deprotonation

Caption: Simplified catalytic cycles for the Heck and Sonogashira reactions, indicating the critical role of the base.

Experimental Protocols

The following are representative, detailed protocols for conducting cross-coupling reactions with this compound, designed to serve as a robust starting point for your investigations.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is adapted from established procedures for halopyrimidines and represents a reliable starting point for optimization.[10]

  • Reagents & Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • 1,2-Dimethoxyethane (DME) (8 mL)

    • Water (2 mL)

    • Anhydrous sodium sulfate, silica gel, and solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed DME and water via syringe.

    • Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (25 mL).

    • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired 2-allyloxy-5-phenylpyrimidine.

Protocol 2: Sonogashira Coupling with Phenylacetylene

This protocol is based on highly successful reports for the coupling of 2-benzyloxy-5-bromopyrimidine.[7][14]

  • Reagents & Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylacetylene (1.1 mmol, 1.1 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

    • Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)

    • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

    • Anhydrous Tetrahydrofuran (THF) (10 mL)

    • Anhydrous sodium sulfate, silica gel, and solvents for chromatography

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous THF and triethylamine via syringe. The mixture should be degassed by bubbling argon through it for 10-15 minutes.

    • Add phenylacetylene dropwise via syringe.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 2-allyloxy-5-(phenylethynyl)pyrimidine.

Conclusion and Future Outlook

The choice of base is a critical parameter that can dictate the success or failure of a cross-coupling reaction. For the Suzuki-Miyaura coupling of this compound, inorganic bases such as K₂CO₃ and K₃PO₄ are recommended as a starting point. For Heck reactions, inorganic carbonates like Ag₂CO₃ or K₂CO₃ have shown high efficacy in analogous systems. In contrast, Sonogashira couplings of this substrate class proceed with exceptional efficiency using standard organic amine bases like triethylamine or diethylamine.

This guide provides a framework based on established chemical principles and empirical data to streamline the optimization process. By understanding the mechanistic role of the base and leveraging comparative data, researchers can more rapidly and efficiently develop robust protocols for the synthesis of novel pyrimidine derivatives, accelerating the journey from discovery to application.

References

  • Vertex AI Search. (2025). Role of palladium catalyst in cross-coupling reactions. [Source 1]
  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Source 2]
  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Source 3]
  • Organic Chemistry Portal. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. [Source 4]
  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Source 5]
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki reaction | Download Table. [Source 6]
  • ResearchGate. (2020). Synthesis and Anticancer Activity of Some New 2‐Benzyloxy‐5‐alkyne Substituted Pyrimidines: An Application to Sonogashira Coupling. [Source 7]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Source 8]
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. [Source 9]
  • PubMed Central. (2016).
  • Chemistry LibreTexts. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Source 11]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Source 12]
  • ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a. [Source 13]
  • Wipf Group. (2007). Basic Principles - Heck Reactions. [Source 14]
  • BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. [Source 15]
  • Organic Syntheses. (n.d.). 5-(Furan-3-yl)pyrimidine. [Source 16]
  • National Institutes of Health. (2013). A Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics. [Source 17]
  • BenchChem. (2025). Application Notes and Protocols: Intramolecular Heck Reaction of 2-(Allyloxy)-3-bromobenzaldehyde. [Source 18]
  • ResearchGate. (n.d.). Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles. [Source 19]
  • National Institutes of Health. (2024).
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Source 21]
  • Arkivoc. (2010).
  • National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Source 23]
  • National Institutes of Health. (n.d.). Synthesis and properties of 6-alkynyl-5-aryluracils. [Source 24]
  • Chemistry LibreTexts. (2023). Heck Reaction. [Source 25]
  • Master Organic Chemistry. (2016).
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  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Source 31]
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine. [Source 32]
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Safety Operating Guide

Navigating the Disposal of 2-Allyloxy-5-bromopyrimidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Allyloxy-5-bromopyrimidine (CAS No. 123089-03-2), a halogenated pyrimidine derivative. Adherence to these procedures is paramount to ensuring personnel safety, regulatory compliance, and environmental stewardship.

Understanding the Compound: Properties and Hazards

Table 1: Key Properties and Hazard Information for this compound and Related Compounds

PropertyThis compound5-Bromopyrimidine5-Bromo-2-methoxypyrimidine
CAS Number 123089-03-2[1]4595-59-9[4]14001-66-2[2]
Molecular Formula C₇H₇BrN₂O[1]C₄H₃BrN₂[4]C₅H₅BrN₂O[2]
Molecular Weight 215.05 g/mol [1]158.99 g/mol [4]189.01 g/mol [2]
Physical State Solid (presumed)Solid[4]Solid[2]
Known Hazards Irritant[5]Skin, eye, and respiratory irritant[3][4]Skin, eye, and respiratory irritant[2]

The allyloxy group introduces the potential for polymerization, especially under conditions of heat or in the presence of certain catalysts. Therefore, it is crucial to avoid conditions that could initiate such reactions during storage and disposal.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be donned. This is a non-negotiable aspect of laboratory safety.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn if there is a risk of splashing.Protects against accidental splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.Prevents skin contact and potential irritation or absorption.
Body Protection A laboratory coat, fully buttoned. Consider a chemically resistant apron for larger quantities.Protects clothing and underlying skin from contamination.
Respiratory Protection Not typically required for handling small quantities in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator with an organic vapor/particulate filter may be necessary.Minimizes the risk of inhaling irritant dust or vapors.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a halogenated organic waste . This necessitates segregation from non-halogenated waste streams to ensure proper final disposal, which is typically high-temperature incineration.

1. Waste Segregation and Collection:

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials grossly contaminated with it. The container should be made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene).

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Collection:

    • For solid waste, carefully transfer the material into the designated container using a dedicated scoop or spatula. Avoid creating dust.

    • For materials contaminated with the compound (e.g., gloves, weighing paper, absorbent pads), place them directly into the hazardous waste container.

2. Storage of Waste:

  • Secure Closure: Ensure the waste container is always securely sealed when not in use to prevent the release of vapors and to avoid spills.

  • Designated Storage Area: Store the sealed container in a designated, well-ventilated satellite accumulation area for hazardous waste.

  • Incompatible Materials: Store the container away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, which could potentially react with the compound[2].

3. Final Disposal:

  • Licensed Waste Hauler: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and being prepared is critical. The following procedures outline the immediate actions to be taken in the event of a spill or personnel exposure.

Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill and evacuate the immediate area.

  • Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.

  • Assess the Spill: For small, manageable spills, trained laboratory personnel equipped with the proper PPE can proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent for chemical spills.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into the designated halogenated organic waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All materials used for decontamination should be disposed of as hazardous waste.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are experiencing breathing difficulties, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate exposure Personnel Exposure ppe->exposure Potential Event container Use Designated, Labeled Hazardous Waste Container segregate->container collect Collect Solid Waste & Contaminated Materials container->collect store Store Securely in Designated Satellite Accumulation Area collect->store spill Spill Occurs collect->spill Potential Event disposal Arrange for Pickup by Licensed Waste Hauler store->disposal end End: Compliant Disposal disposal->end spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->collect first_aid Administer Immediate First Aid & Seek Medical Attention exposure->first_aid Yes

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. By following this comprehensive guide for the disposal of this compound, laboratory professionals can mitigate risks, ensure regulatory compliance, and contribute to a culture of safety. The principles of hazard identification, proper use of PPE, stringent waste segregation, and preparedness for emergencies are universally applicable and should be integral to all laboratory operations.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15653486, this compound. Retrieved from [Link]

Sources

Mastering the Safe Handling of 2-Allyloxy-5-bromopyrimidine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in drug development, 2-Allyloxy-5-bromopyrimidine is a valuable building block, its distinct structure a key to unlocking novel molecular architectures. However, its combination of a reactive allyl ether group and a halogenated pyrimidine ring necessitates a rigorous and informed approach to laboratory safety. This guide moves beyond generic protocols to provide a deep, scientifically-grounded framework for handling this compound, ensuring both personal safety and experimental integrity.

Understanding the Hazard Profile: More Than the Sum of its Parts

The primary hazards of this compound stem from its constituent functional groups. The brominated pyrimidine ring, while essential for synthetic transformations, presents toxicological concerns common to halogenated heterocycles.[1][2] The allyl ether group introduces the significant risks of flammability and, crucially, the formation of explosive peroxides over time.[3][4][5] Skin and eye irritation are immediate concerns upon contact, with the potential for absorption through the skin.[6][7]

Therefore, our safety strategy is built on three pillars: preventing contact, controlling the environment to mitigate chemical reactivity, and preparing for contingencies.

Personal Protective Equipment (PPE): An Engineered Barrier

The selection of PPE is not a matter of simple compliance but a calculated defense against the specific chemical threats of this compound. Each component is chosen to counter a specific hazard.

PPE ComponentSpecificationRationale
Primary Gloves Nitrile (Minimum 8 mil thickness)Provides good resistance to a broad range of chemicals, including the incidental splashes typical in a laboratory setting.[8][9]
Secondary Gloves Neoprene or Butyl RubberWorn over nitrile gloves for extended handling or when managing spills. Butyl rubber is particularly effective against ethers and halogenated solvents, though it can reduce dexterity.[10][11] Neoprene offers a good balance of chemical resistance and flexibility.[11]
Eye Protection Chemical Splash Goggles (ANSI Z87.1 rated)Essential for protecting against splashes and potential vapors. Standard safety glasses are insufficient.[4]
Face Protection Face Shield (worn with goggles)Required when handling larger quantities (>50g) or during procedures with a high risk of splashing, providing a full barrier for the face.
Body Protection Chemical-resistant Laboratory Coat with tight-fitting cuffsProtects skin and personal clothing from contamination. The tight cuffs prevent chemicals from entering the sleeves.
Respiratory Not typically required for small-scale use in a certified chemical fume hood.An elastomeric half-mask respirator with organic vapor cartridges should be available for emergency spill response.
The Causality of Double-Gloving

Double-gloving is a critical practice when handling this compound. The outer glove bears the brunt of any contamination. Should it be compromised, the inner glove provides a temporary, unbroken barrier, allowing the user time to safely retreat, remove the contaminated outer glove, and don a new one. This self-validating system ensures that a single point of failure does not lead to exposure.

The Handling Workflow: A Step-by-Step Operational Plan

Adherence to a strict, logical workflow is paramount. This protocol is designed to minimize exposure and mitigate risks at every stage of handling.

Step 1: Preparation and Environmental Control
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Clear the Workspace: The fume hood should be free of clutter and unnecessary equipment.

  • Assemble Materials: Place all necessary glassware, reagents, and a dedicated waste container inside the fume hood before introducing the this compound.

  • Peroxide Check: If the container has been opened previously and stored for more than 3 months, test for the presence of peroxides using commercially available test strips. Allyl ethers can form explosive peroxides upon exposure to air.[3][5] If peroxides are detected at concentrations >25 ppm, do not handle the material and consult your institution's Environmental Health and Safety (EHS) office.

Step 2: Donning PPE

The sequence of donning PPE is critical to prevent cross-contamination.

PPE_Donning cluster_prep Preparation cluster_hand_face Hand & Face Protection Lab_Coat Lab Coat Goggles Goggles/ Face Shield Lab_Coat->Goggles Inner_Gloves Inner Nitrile Gloves Goggles->Inner_Gloves Outer_Gloves Outer Neoprene/ Butyl Gloves Inner_Gloves->Outer_Gloves

Caption: PPE Donning Sequence.

Step 3: Aliquoting and Use
  • Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize air exposure and prevent peroxide formation.

  • Grounding: For transfers of larger quantities, ensure containers are properly grounded to prevent static discharge, as allyl ether vapors can be flammable.[7]

  • Controlled Dispensing: Use clean spatulas or powder funnels for solids. For liquids, use a syringe or cannula. Avoid pouring directly from the bottle when possible to minimize the risk of splashes.

  • Immediate Sealing: Tightly seal the container immediately after use.

Step 4: Decontamination and Doffing PPE
  • Gross Decontamination: Decontaminate any visibly soiled surfaces or equipment within the fume hood using a solution of soap and water, followed by an ethanol wipe.

  • Doffing PPE: The removal of PPE is a potential point of exposure. Follow a strict doffing procedure to avoid contact with contaminated surfaces.

PPE_Doffing cluster_removal Removal Sequence cluster_final Final Step Outer_Gloves_R Outer Gloves Inner_Gloves_R Inner Gloves Outer_Gloves_R->Inner_Gloves_R Face_Shield_R Face Shield/ Goggles Inner_Gloves_R->Face_Shield_R Lab_Coat_R Lab Coat Face_Shield_R->Lab_Coat_R Hand_Wash Wash Hands Thoroughly Lab_Coat_R->Hand_Wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.